4-Bromo-2-(trifluoromethoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGPGVCUFRLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586577 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509142-48-7 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid, a key intermediate in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific methodologies to offer a practical and in-depth resource.
Introduction: A Molecule of Interest
This compound (CAS No. 509142-48-7) has garnered significant interest within the scientific community. Its unique trifluoromethoxy (-OCF3) group, in conjunction with a bromine atom and a carboxylic acid moiety on a benzene ring, imparts a distinct set of properties. The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly altered electronic properties and increased lipophilicity, making it a valuable substituent in the design of novel pharmaceutical agents. The bromine atom provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
This guide will delve into the fundamental physical characteristics of this compound, providing both reported data and the standardized experimental protocols for their determination. Understanding these properties is paramount for its effective handling, characterization, and application in research and development.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is crucial to distinguish this compound from its isomer, 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0), as their properties differ.
| Property | Value | Source(s) |
| CAS Number | 509142-48-7 | [1][2] |
| Molecular Formula | C8H4BrF3O2 | [1] |
| Molecular Weight | 285.03 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Aqueous Solubility | Data not publicly available | - |
| pKa | Data not publicly available | - |
Methodologies for Physical Property Determination
The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically 0.5-1°C) is indicative of high purity, while impurities tend to broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[5][6]
-
Approximate Melting Point: A rapid heating rate (10-20°C/minute) is initially used to determine an approximate melting range.[5]
-
Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (1-2°C/minute), starting from a temperature approximately 15-20°C below the approximate melting point.[4][5]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter in drug discovery and development, influencing absorption and bioavailability.[7] The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[9]
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.[9]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A standard calibration curve of the compound is used for accurate quantification.[9]
Diagram: Shake-Flask Solubility Workflow
Caption: Standard shake-flask method for determining equilibrium solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like this compound, the pKa value is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[10][11]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).[11] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[11]
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[11]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an auto-titrator.[11]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the generation of a titration curve (pH vs. volume of titrant added).
-
pKa Calculation: The pKa is determined from the titration curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[11] Alternatively, the pKa can be calculated from the inflection point of the curve.[10]
Spectral Data
While specific, high-resolution spectra are proprietary to their owners, typical spectral characteristics can be anticipated based on the molecular structure. Spectroscopic data is essential for structural confirmation and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbon attached to the trifluoromethoxy group, which will likely show coupling to the fluorine atoms.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Br, C-F, and C-O stretches at lower wavenumbers.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed.
Publicly available spectral data for this compound (CAS 509142-48-7) can be found in databases such as ChemicalBook.[12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[1]
-
General Hazards: Based on related structures, this compound may cause skin, eye, and respiratory tract irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Minimize dust generation and accumulation.[13]
-
Storage: Store in a cool, dry place in a tightly sealed container.[15]
Conclusion
This compound is a valuable building block in chemical synthesis, particularly for applications in drug discovery and materials science. While some of its physical properties are not yet extensively documented in public literature, this guide provides the established, robust methodologies for their determination. By adhering to these protocols, researchers can ensure the generation of high-quality, reliable data, facilitating the effective and safe utilization of this important chemical entity.
References
- ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010, [Link]
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4-Bromo-2-(trifluoromethoxy)benzoic acid CAS number 509142-48-7
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid
Introduction: A Trifecta of Functionality for Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound (CAS Number: 509142-48-7) has emerged as a particularly valuable intermediate, offering a unique convergence of three strategically positioned functional groups. The carboxylic acid provides a handle for amide and ester formation, the bromine atom serves as a versatile linchpin for cross-coupling reactions, and the trifluoromethoxy group imparts desirable physicochemical properties.
This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis and reactivity. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthon in their work. We will delve into its electronic properties, provide robust protocols for its synthesis and key transformations, and contextualize its utility in advanced chemical R&D.
Section 1: Physicochemical and Electronic Profile
The utility of this compound stems from the distinct electronic contributions of its substituents, which dictate its reactivity and influence the properties of its derivatives.
Core Properties
A summary of the key physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 509142-48-7 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [2] |
| Molecular Weight | 285.02 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Storage | Sealed in a dry, room temperature environment | [2] |
Note: Properties like melting point and boiling point are not consistently reported across public sources and should be confirmed by empirical analysis of a specific lot.
The Electronic Influence of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a fascinating substituent that profoundly impacts the aromatic ring's reactivity. Its behavior is a delicate balance between two opposing forces:
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly withdrawing electron density from the aromatic ring through the sigma bond framework. This makes the ring electron-deficient and deactivates it towards electrophilic aromatic substitution compared to benzene.[4]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This resonance donation increases electron density, specifically at the ortho and para positions, making these sites the preferred locations for electrophilic attack.[4][5]
Although the powerful inductive effect makes the -OCF₃ group deactivating overall, the resonance effect directs incoming electrophiles to the ortho and para positions.[4] This duality is crucial for synthetic planning. In the context of this compound, this electronic profile enhances the stability of the molecule and influences the reactivity of the bromine atom in catalytic cycles.
Section 2: A Proposed Synthetic Route
While multiple proprietary synthesis methods exist, a robust and logical pathway can be designed from commercially available precursors using well-established organometallic chemistry. A plausible retrosynthetic analysis points to a strategy involving a halogen-metal exchange followed by carboxylation.
Retrosynthetic Workflow
The following diagram illustrates a proposed synthesis starting from 1-bromo-4-iodo-2-(trifluoromethoxy)benzene. The differential reactivity between the C-I and C-Br bonds is key, with the C-I bond being significantly more susceptible to oxidative addition or halogen-metal exchange.
Caption: Proposed retrosynthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis via Carboxylation
This protocol describes a representative procedure for the synthesis of the title compound. Causality for each step is explained in italics.
Objective: To synthesize this compound from 1-bromo-4-iodo-2-(trifluoromethoxy)benzene.
Materials:
-
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Dry ice (CO₂, solid), crushed (excess)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-iodo-2-(trifluoromethoxy)benzene (1.0 eq) and dissolve in anhydrous THF.
-
Rationale: Anhydrous and inert conditions are critical. Organolithium reagents like n-BuLi are extremely strong bases and nucleophiles that react violently with water and oxygen.
-
-
Formation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Rationale: The low temperature prevents side reactions, such as the reaction of n-BuLi with the THF solvent. Halogen-metal exchange occurs preferentially at the more labile carbon-iodine bond, generating the desired aryllithium intermediate.
-
-
Carboxylation: While maintaining the cold temperature, carefully add crushed dry ice in small portions to the vigorously stirred solution. A thick precipitate will form. Continue stirring for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature overnight.
-
Rationale: Dry ice serves as the electrophilic source of the carboxyl group. The organolithium reagent attacks the carbon of CO₂, forming a lithium carboxylate salt.[6] An excess of CO₂ ensures the reaction goes to completion.
-
-
Workup and Quenching: Slowly quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~2). Transfer the mixture to a separatory funnel.
-
Rationale: The acidic workup protonates the lithium carboxylate salt to form the desired neutral benzoic acid product, which is more soluble in organic solvents. It also neutralizes any remaining organolithium reagent.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase into the organic solvent.
-
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Rationale: The water wash removes residual acid, and the brine wash helps to break any emulsions and remove bulk water. MgSO₄ is a drying agent that removes trace water from the organic solution.
-
-
Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Section 3: Key Transformations and Synthetic Utility
This compound is not an end-product but a versatile hub for generating molecular diversity. Its value lies in the selective reactions of its functional groups.
Caption: Primary synthetic transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal handle for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for forming C-C and C-N bonds.[7][8]
This reaction is used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[9][10] It is exceptionally versatile for building biaryl structures, which are common motifs in pharmaceuticals.
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst.
-
Rationale: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from boron to palladium.[8]
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is required to maintain its catalytic activity.
-
-
Solvent Addition & Heating: Add the degassed solvent mixture via syringe. Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition of the aryl bromide to the Pd(0) center.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing direct access to substituted anilines and related N-heterocycles.[11][12] This transformation is invaluable in medicinal chemistry, as the aniline moiety is a key pharmacophore. The choice of palladium catalyst, ligand, and base is critical and substrate-dependent.[13][14]
Section 4: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid creating dust. Wash hands thoroughly after handling.[16]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[15]
-
First Aid:
Conclusion
This compound is a testament to the power of rational molecular design. The compound's three functional groups—the carboxylic acid, the bromine atom, and the electronically unique trifluoromethoxy substituent—provide a versatile platform for constructing complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions makes it a high-value intermediate for synthesizing novel biaryl and arylamine scaffolds. For scientists in drug discovery, agrochemicals, and materials science, a thorough understanding of this building block's properties, synthesis, and reactivity opens the door to significant innovation.
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An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its unique structural attributes, explore its synthesis, analyze its reactivity, and discuss its applications, offering field-proven insights for professionals in research and development.
Introduction: The Strategic Value of Fluorination in Molecular Design
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of a molecule.[1] this compound is a prime example of a versatile synthon that leverages the benefits of both a trifluoromethoxy group and a reactive bromine handle on a benzoic acid scaffold.
The trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity and strong electron-withdrawing nature, which can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide will provide a detailed exploration of the structure and utility of this important intermediate.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its chemical behavior and utility. The benzoic acid moiety provides a handle for amide bond formation and other derivatizations, while the bromine atom is a versatile site for cross-coupling reactions. The trifluoromethoxy group, positioned ortho to the carboxylic acid, significantly influences the molecule's electronic and conformational properties.
Comparative Analysis: Trifluoromethoxy vs. Trifluoromethyl
In drug design, a common strategic choice is between the trifluoromethoxy (-OCF₃) and the trifluoromethyl (-CF₃) groups. While both are strongly electron-withdrawing and enhance lipophilicity, they impart distinct properties to the parent molecule. The trifluoromethoxy group is generally more lipophilic and can offer advantages in terms of metabolic stability.[3][4]
| Property | This compound | 4-Bromo-2-(trifluoromethyl)benzoic acid |
| CAS Number | 509142-48-7[5] | 320-31-0[6] |
| Molecular Formula | C₈H₄BrF₃O₃ | C₈H₄BrF₃O₂ |
| Molecular Weight | 285.02 g/mol [7] | 269.02 g/mol [6] |
| Predicted LogP | 3.62 | 3.00 (approx.) |
| Predicted pKa | ~3.0 | 3.00 ± 0.36[8] |
| Appearance | White to off-white solid | White to almost white powder to crystal[9] |
Note: Some physicochemical properties are predicted values from computational models and may vary from experimental results.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While specific proprietary methods may vary, a general synthetic approach can be outlined.
Representative Synthetic Pathway
A plausible synthetic route would involve the introduction of the trifluoromethoxy group onto a suitably substituted benzene ring, followed by bromination and subsequent elaboration of a side chain to the carboxylic acid. The synthesis of related fluorinated benzoic acids often involves the oxidation of a corresponding toluene derivative.[10]
Experimental Protocol: Representative Synthesis of a Substituted Bromobenzoic Acid
The following is a representative protocol for the bromination of a substituted benzoic acid, adapted from established organic synthesis procedures. This should be considered a general guideline and may require optimization for the specific synthesis of this compound.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting substituted benzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Bromination: While stirring vigorously, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise from the dropping funnel. Maintain the reaction temperature between 30-35°C.
-
Reaction Quenching and Precipitation: Upon completion of the bromine addition, pour the reaction mixture into a larger volume of cold water. Cool the mixture in an ice bath to facilitate the precipitation of the crude product.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and bromine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carboxylic acid carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding.[11] A strong and sharp C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[11]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with nearly equal intensity, which is indicative of the presence of a single bromine atom.[5] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-Br bond.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the aryl bromide, and the trifluoromethoxy group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can readily undergo standard transformations such as esterification, conversion to an acid chloride, and amide bond formation. The conversion to the corresponding benzoyl chloride, for instance, can be achieved using reagents like thionyl chloride or oxalyl chloride, which then allows for the synthesis of a wide array of amides and esters.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The unique properties conferred by the trifluoromethoxy group make this compound a valuable building block in the synthesis of novel therapeutic agents. The increased lipophilicity can improve a drug's ability to cross cell membranes, while the metabolic stability can lead to a longer half-life in the body.[2][3] This intermediate is particularly useful in the development of anti-inflammatory and analgesic drugs.[9]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable building block for researchers in the pharmaceutical, agrochemical, and materials science industries. Its unique combination of a reactive bromine atom, a versatile carboxylic acid, and a property-modulating trifluoromethoxy group provides a powerful tool for the synthesis of complex and novel molecules. A thorough understanding of its structure, reactivity, and handling is essential for leveraging its full potential in research and development.
References
- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Duarte, F. V., Le-Cornec, C., & Correia, J. D. G. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic Acid: Starting Materials and Strategic Pathways
Introduction: The Strategic Importance of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
This compound is a highly functionalized aromatic carboxylic acid that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a bromine atom, a trifluoromethoxy group, and a carboxylic acid—offers medicinal and agricultural chemists a versatile scaffold for the development of novel therapeutic agents and advanced agrochemicals. The trifluoromethoxy (-OCF₃) group, in particular, is of high value; its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the chemical logic underpinning the chosen methodologies.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals two primary, logical synthetic strategies. These pathways are dictated by the sequence of introducing the three key functional groups onto the benzene ring.
Caption: Retrosynthetic approaches to this compound.
Route 1: Synthesis via Bromination and Oxidation of a 2-(Trifluoromethoxy)toluene Precursor
This synthetic pathway commences with a commercially available trifluoromethoxy-substituted toluene, introducing the bromine atom regioselectively before oxidizing the methyl group to the final carboxylic acid. This approach leverages the directing effects of the substituents to control the aromatic substitution pattern.
Causality of Experimental Choices
The success of this route hinges on the directing effects of the trifluoromethoxy (-OCF₃) and methyl (-CH₃) groups during electrophilic aromatic substitution. The -OCF₃ group is deactivating and meta-directing due to its strong inductive electron withdrawal, while the -CH₃ group is activating and ortho-, para-directing. In 2-(trifluoromethoxy)toluene, the para position to the activating methyl group is sterically unhindered and is the most favorable site for electrophilic attack.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis via a toluene precursor.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of 2-(Trifluoromethoxy)toluene
This step employs a mild brominating agent to achieve high regioselectivity.
-
Materials:
-
2-(Trifluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethoxy)toluene (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.0 equivalent) in one portion at room temperature.[1]
-
Heat the resulting mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-1-methyl-2-(trifluoromethoxy)benzene.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oxidation of 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene
The benzylic methyl group is oxidized to a carboxylic acid using a strong oxidizing agent.[2][3]
-
Materials:
-
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene
-
Potassium permanganate (KMnO₄)
-
Water, Sodium carbonate (Na₂CO₃), Hydrochloric acid (HCl)
-
Standard reflux apparatus
-
-
Procedure:
-
To a solution of 4-bromo-1-methyl-2-(trifluoromethoxy)benzene in water containing a small amount of sodium carbonate, add potassium permanganate (excess) portion-wise.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
| Parameter | Step 1: Bromination | Step 2: Oxidation |
| Key Reagent | N-Bromosuccinimide (NBS) | Potassium Permanganate (KMnO₄) |
| Solvent | Acetonitrile (MeCN) | Water |
| Temperature | 60 °C | Reflux (~100 °C) |
| Typical Yield | >85% (regioselective) | 70-85% |
| Purification | Column Chromatography | Recrystallization |
Route 2: Synthesis via Trifluoromethoxylation of a Bromo-Precursor
This alternative pathway begins with a readily available bromo-substituted phenol or aniline derivative. The key steps involve the introduction of the trifluoromethoxy group and the subsequent conversion of the existing functional group (amino or hydroxyl) into a carboxylic acid, often via a Sandmeyer reaction.[4][5]
Causality of Experimental Choices
This route is advantageous as it utilizes common and often inexpensive starting materials. The Sandmeyer reaction is a robust and well-established method for converting an aromatic amine into a wide variety of functional groups, including nitriles, which are readily hydrolyzed to carboxylic acids.[6] The trifluoromethoxylation of phenols is a more modern transformation, with several reagents developed for this purpose.[7][8][9]
Experimental Workflow: Route 2
Caption: Workflow for the synthesis via a bromo-precursor.
Detailed Experimental Protocols
Step 1: Reduction of 4-Bromo-2-nitrophenol
The nitro group is reduced to a primary amine, a prerequisite for the subsequent Sandmeyer reaction.
-
Materials:
-
4-Bromo-2-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C)
-
Ethanol or Ethyl acetate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure (using SnCl₂):
-
Suspend 4-bromo-2-nitrophenol in concentrated HCl.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise with stirring.
-
Heat the mixture gently if the reaction is slow.
-
After the reaction is complete, cool the mixture and neutralize with a concentrated NaOH solution to precipitate the tin salts.
-
Extract the product, 4-bromo-2-aminophenol, with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Step 2: O-Trifluoromethoxylation of 4-Bromo-2-aminophenol
This step introduces the -OCF₃ group. While various reagents exist, a two-step procedure via a xanthate intermediate is a modern and effective method.[7]
-
Materials:
-
4-Bromo-2-aminophenol
-
Imidazolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
XtalFluor-E, Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂)
-
-
Procedure (Illustrative, based on general methods):
-
Xanthate formation: React 4-bromo-2-aminophenol with an imidazolium-derived xanthating agent in the presence of a mild base like K₂CO₃ in MeCN to form the corresponding xanthate.
-
Trifluoromethoxylation: Treat the isolated xanthate with XtalFluor-E and TCCA in CH₂Cl₂ to yield 4-bromo-2-(trifluoromethoxy)aniline.[10]
-
Step 3: Sandmeyer Reaction of 4-Bromo-2-(trifluoromethoxy)aniline
The primary amine is converted to a nitrile via a diazonium salt intermediate.[4][11]
-
Materials:
-
4-Bromo-2-(trifluoromethoxy)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
-
Procedure:
-
Diazotization: Dissolve 4-bromo-2-(trifluoromethoxy)aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of CuCN and KCN in water. Cool this solution and slowly add the cold diazonium salt solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product, 4-bromo-2-(trifluoromethoxy)benzonitrile, with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer, dry, and concentrate.
-
Step 4: Hydrolysis of 4-Bromo-2-(trifluoromethoxy)benzonitrile
The nitrile is hydrolyzed to the final carboxylic acid.[6]
-
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzonitrile
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Water
-
-
Procedure (Acid Hydrolysis):
-
Heat a mixture of 4-bromo-2-(trifluoromethoxy)benzonitrile and aqueous sulfuric acid (e.g., 50%) at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize to obtain pure this compound.
-
| Parameter | Step 1: Reduction | Step 2: O-Trifluoromethoxylation | Step 3: Sandmeyer Reaction | Step 4: Hydrolysis |
| Key Reagent | SnCl₂·2H₂O | Xanthating agent, XtalFluor-E | NaNO₂, CuCN | H₂SO₄ (aq) |
| Solvent | Ethanol/HCl | MeCN, CH₂Cl₂ | Water/HCl | Water |
| Temperature | 0 °C to Reflux | Room Temp. to Reflux | 0-5 °C then heat | Reflux |
| Typical Yield | >90% | 60-80% (over 2 steps) | 70-90% | >90% |
| Purification | Extraction | Column Chromatography | Extraction | Recrystallization |
Conclusion
The synthesis of this compound can be effectively achieved through multiple strategic pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the specific capabilities of the research or manufacturing environment. Route 1 offers a more direct approach if the corresponding toluene derivative is accessible, relying on well-understood electrophilic substitution and oxidation reactions. Route 2 provides greater flexibility in starting materials and utilizes the powerful and versatile Sandmeyer reaction to construct the carboxylic acid functionality. Both routes underscore the importance of understanding substituent effects and reaction mechanisms to achieve the desired regiochemical outcome in the synthesis of this valuable and highly functionalized chemical intermediate.
References
- Prakash, G. K. S., et al. (2017). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 82(9), 4749-4760.
- Ritter, T., et al. (2015). Mechanism for O‐trifluoromethylation of phenol. Angewandte Chemie International Edition, 54(44), 13048-13051.
- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Scientific Resources.
- Togni, A., et al. (2019). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. The Journal of Organic Chemistry, 84(16), 10189-10200.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Scientific Resources.
- Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 54(12), 2873-2877.
- Ritter, T., et al. (2016). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 138(25), 7906-7909.
- Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1779-1805.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 11.
- Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(7), 1649.
- Guidechem. (n.d.). How to prepare 4-Bromo-2-(trifluoromethyl)benzonitrile?. Guidechem FAQ.
- askIITians. (2025). To synthesize benzoic acid from bromobenzene, follow these steps.
- LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Popp, F. D., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 143-166.
- Raju, T., et al. (2006). Regioselective bromination of toluene by electrochemical method. Electrochimica Acta, 51(22), 4597-4601.
- Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry.
- Wagh, S. B., & Kalkote, U. R. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry, 30(2), 651-655.
- Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047-7050.
- ChemRxiv. (2020).
- Lindsey, J. S., et al. (2012). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 77(23), 10696-10708.
- Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
- Prof. Gerald Dyker's Insights & Essentials. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research.
- Wang, X., et al. (2024). Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction. Molecules, 29(5), 1146.
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Allen. (n.d.). Toluene, on oxidation with KMnO_(4) gives.
- Robison, M. M., & Robison, B. L. (1956). 2,4,6-tribromobenzoic acid. Organic Syntheses, 36, 94.
- Stewart, R., & Spitzer, U. A. (1972). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections.
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A Senior Application Scientist's Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 509142-48-7) is a highly functionalized aromatic carboxylic acid of significant interest in modern medicinal chemistry and materials science.[1][2] The strategic placement of a bromine atom, a carboxylic acid, and a trifluoromethoxy group on the phenyl ring creates a versatile building block for organic synthesis. The trifluoromethoxy (-OCF3) group, in particular, is a powerful modulator of physicochemical properties, enhancing lipophilicity and metabolic stability in derivative compounds, making it a prized moiety in drug design.[3][4] This guide provides an in-depth analysis of the compound's chemical identity, safety profile, handling protocols, and applications, synthesizing critical data from safety data sheets and the broader scientific literature to ensure a comprehensive understanding for laboratory professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its safe and effective use.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 509142-48-7 | [1][5][6] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][6] |
| Molecular Weight | 285.02 g/mol | [1] |
| Appearance | White to off-white solid (powder/crystal) | [7][8] |
| Storage | Sealed in dry, room temperature conditions |[1] |
Caption: Figure 2: Hazard identification and response workflow.
Safe Handling, Storage, and Engineering Controls
The causality behind safe handling protocols is to create a multi-layered defense system, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure.
Engineering Controls:
-
Primary Control: All manipulations of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to keep airborne concentrations low. [9]* Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory. [9] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [9]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. A lab coat is mandatory.
-
Respiratory Protection: If dust is generated outside of a fume hood, a NIOSH/MSHA-approved respirator should be used. [9] Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned.
-
Aliquotting: Minimize dust generation and accumulation during weighing. Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.
-
Work Practice: Avoid contact with eyes, skin, and clothing. Do not breathe dust. After handling, wash hands and face thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]
Caption: Figure 3: A typical workflow for safely handling the solid compound.
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. | [9] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [9] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [9]|
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [9]* Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition. These can include carbon oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear. [9] Spill Management:
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.
-
Avoid generating dusty conditions.
-
Ensure adequate ventilation and wear all prescribed PPE during cleanup. [9]
The Strategic Role in Drug Development and Synthesis
The true value of this compound is understood not just by its hazards, but by its synthetic utility. The trifluoromethoxy (-OCF3) group is not merely a substituent; it is a strategic tool for medicinal chemists.
The Power of the Trifluoromethoxy Group: The replacement of a methoxy group's hydrogens with fluorine atoms dramatically alters its properties:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for drug absorption and distribution (ADME). [4]2. Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing an -OCF3 group on a molecule can block sites that are otherwise susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life. [3][4]3. Modulated Electronics: As a strong electron-withdrawing group, the -OCF3 moiety can alter the pKa of nearby functional groups and influence the molecule's interaction with protein targets. [4] Application in Synthesis: Amide Coupling A primary use for this compound is as a building block. The carboxylic acid functional group is readily converted into other functionalities, most commonly an amide via coupling with an amine. This reaction is a cornerstone of pharmaceutical synthesis.
Exemplary Protocol: Synthesis of a Hypothetical Amide Derivative
-
Dissolution: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, perform an aqueous work-up to remove the coupling reagents and base. Purify the crude product via flash column chromatography to yield the desired amide.
Caption: Figure 4: General workflow for an amide coupling reaction.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound should be placed in a designated, sealed container for halogenated organic waste and disposed of via a licensed professional waste disposal service. Do not dispose of it down the drain.
References
- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: https://www.mdpi.com/1420-3049/30/14/3009 [3][12]2. Enamine. (n.d.). Fluoroalkyl Ethers for Drug Design. Enamine Store. Available at: https://enaminestore.com/catalog/case-studies/fluoroalkyl-ethers-for-drug-design [13]3. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. inno-pharmchem.com. Available at: https://www.inno-pharmchem.com/news/the-importance-of-trifluoromethoxy-group-in-chemical-synthesis-158227.html [4]4. Matrix Scientific. (n.d.). Safety Data Sheet: this compound. matrixscientific.com. Available at: https://www.matrixscientific.com/msds/058518_msds.pdf [5]5. Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: https://www.hovione.com/news-and-events/articles-and-papers/drug-design-strategies-modes-of-action-synthesis-and-industrial-challenges-behind-trifluoromethylated-new-chemical-entities/ [14]6. Fluorochem. (2024). Safety Data Sheet: 4-Bromo-2-(difluoromethoxy)benzoic acid. fluorochem.co.uk. Available at: https://www.fluorochem.co.uk/sds/F737834 [11]7. BLD Pharm. (n.d.). This compound. bldpharm.com. Available at: https://www.bldpharm.com/products/509142-48-7.html [1]8. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. inno-pharmchem.com. Available at: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-applications-of-4-bromo-2-trifluoromethyl-benzoic-acid-in-research-164749.html [2]9. Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)benzoic acid. fishersci.com. Available at: https://www.fishersci.com/sds?productName=AC466310010 [9]10. Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. coleparmer.com. Available at: https://www.coleparmer.com/msds/02622_msds.pdf [10]11. Finetech Industry Limited. (n.d.). This compound. finetechnology-ind.com. Available at: https://www.finetechnology-ind.com/product/cas-509142-48-7-ft-0647721.html [6]12. ChemicalBook. (n.d.). 4-Bromo-2-(Trifluoromethyl) Benzoic Acid. chemicalbook.com. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB3875241_EN.htm [7]13. ChemicalBook. (2025). 4-Bromo-2-(Trifluoromethyl) Benzoic Acid - Safety Data Sheet. chemicalbook.com. Available at: https://www.chemicalbook.com/Search_MSDS.aspx?CBNumber=CB3875241
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commercial availability of 4-Bromo-2-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid: Commercial Availability, Synthesis, and Application for Advanced Research
Abstract
This compound is a strategically important synthetic building block for researchers in drug discovery, agrochemicals, and materials science. The presence of three distinct functional moieties—a carboxylic acid, an aryl bromide, and a trifluoromethoxy group—offers a versatile platform for molecular elaboration. The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after bioisostere for other functional groups, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate acidity, thereby improving the pharmacokinetic profiles of new chemical entities.[1][2][3] This guide provides a comprehensive overview of the , outlines a logical synthetic strategy, details its chemical reactivity, and provides essential safety and handling protocols for laboratory use.
Introduction: The Strategic Value of the Trifluoromethoxy Group
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[3] The trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's biological properties.[2] Unlike the related trifluoromethyl (-CF3) group, the -OCF3 group has a "bent" conformation and acts as a weak hydrogen bond acceptor, offering unique steric and electronic properties for probing molecular interactions.
This compound capitalizes on these benefits, presenting the -OCF3 group on a scaffold primed for diversification. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid function serves as a classical handle for amide bond formation, esterification, or reduction, providing a direct path to a multitude of derivatives. This trifecta of functionality makes it an indispensable tool for constructing complex molecules and exploring structure-activity relationships (SAR).
Physicochemical Properties and Identification
Correctly identifying and characterizing the starting material is a prerequisite for any successful synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 509142-48-7 | [4][5][6] |
| Molecular Formula | C8H4BrF3O3 | [5] |
| Molecular Weight | 285.01 g/mol | [4] |
| Appearance | White to off-white powder/crystals | N/A |
| Typical Purity | ≥98% | [4][5] |
| Isomeric SMILES | C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)O | [5] |
Researchers can verify the identity and purity of the material through standard analytical techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, are available from specialized chemical data providers.[7]
Commercial Availability and Procurement
This compound is readily available from several chemical suppliers, primarily for research and development purposes. It is typically offered in gram-to-multigram quantities, with purities suitable for direct use in synthesis.
| Supplier (Brand) | Part Number | Purity | Quantity |
| Fisher Scientific (ChemScene) | CS-W003831 | ≥98% | 25 g |
| Cenmed | B184865-1g | ≥98% | 1 g |
| BLD Pharm | BD110545 | N/A | Various |
Disclaimer: Availability and catalog numbers are subject to change. Researchers should always verify information directly with the supplier before ordering.
The procurement process for a specialized reagent like this follows a standard laboratory workflow.
Caption: A typical procurement workflow for acquiring a research chemical.
Synthetic Considerations
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A plausible and efficient synthetic route can be designed from readily available starting materials, leveraging modern fluorination chemistry.
A logical approach involves the trifluoromethoxylation of a corresponding phenol precursor. This strategy is often more efficient and regioselective than attempting to install the functional groups onto an unactivated benzene ring.
Caption: Proposed synthesis of the target compound via trifluoromethoxylation.
Hypothetical Experimental Protocol
Step 1: Synthesis of Methyl 4-bromo-2-(trifluoromethoxy)benzoate
-
To a solution of methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add a suitable trifluoromethoxylation reagent, such as Umemoto's or Togni's reagent (1.2 eq).
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), dropwise at room temperature.
-
Stir the reaction mixture under an inert atmosphere (N2 or Ar) at 60 °C for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Saponification to this compound
-
Dissolve the purified methyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with cold 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Reactivity and Applications in Synthesis
The true value of this reagent lies in its synthetic versatility. Each functional group can be addressed selectively to build molecular complexity, making it a powerful tool for creating libraries of compounds for screening.
Caption: Key reaction pathways available from the title compound.
-
Carboxylic Acid Transformations: Standard peptide coupling conditions (e.g., EDC, HATU) can be used to form amide bonds with a wide range of amines. Esterification can be achieved via Fischer esterification or by reaction with alkyl halides under basic conditions.
-
Aryl Bromide Cross-Coupling: The bromide is a prime handle for palladium-catalyzed reactions. Suzuki coupling with boronic acids or esters allows for the formation of biaryl structures. Buchwald-Hartwig amination or etherification provides access to substituted anilines and diaryl ethers, respectively. These reactions are foundational in modern pharmaceutical synthesis.[1][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. While a specific, comprehensive safety data sheet (SDS) may vary by supplier, the hazard classifications indicate that this compound should be handled with care.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid generating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. Keep the container tightly closed when not in use.[9]
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal.[9]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly sealed to prevent moisture absorption.
Conclusion
This compound is a high-value, commercially available building block that empowers chemists to synthesize novel and complex molecules. Its unique combination of a tunable carboxylic acid, a versatile aryl bromide for cross-coupling, and a property-enhancing trifluoromethoxy group makes it a strategic asset in the fields of drug discovery and materials science. By understanding its commercial sources, synthetic origins, and chemical reactivity, researchers can effectively integrate this powerful reagent into their programs to accelerate innovation.
References
- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. NINGBO INNO PHARMCHEM CO.,LTD.
- The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-2-fluorobenzoic acid. PubChem.
- 4-Bromo-2-(trifluoromethyl)benzoic acid. AOBChem.
- Sourcing Excellence: The Role of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid. PubChem.
- This compound (C007B-052881). Cenmed.
- Benzoic acid, 4-bromo-, ethyl ester. NIST WebBook.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- 4-Bromo-2-(trifluoromethyl)benzoic acid. PubChem.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
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A Comprehensive Spectroscopic Guide to 4-Bromo-2-(trifluoromethoxy)benzoic Acid: Structure, Characterization, and Experimental Protocols
Introduction
4-Bromo-2-(trifluoromethoxy)benzoic acid is a halogenated and fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a handle for cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability and lipophilicity, key parameters in drug design. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding of its structural characteristics for researchers and scientists.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. Beyond a mere presentation of data, this guide will elucidate the rationale behind the observed spectral features and provide detailed, field-proven experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
The structural attributes of this compound are key to interpreting its spectroscopic data. The benzene ring is substituted with three distinct functional groups, each influencing the electronic environment and, consequently, the spectral signature of the molecule.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the substituents will deshield the aromatic protons, shifting their resonances downfield.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | br s | 1H | COOH |
| ~7.9 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
-
Causality of Signal Assignment: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1][2][3] The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring protons. The exact chemical shifts are influenced by the electronic effects of the bromine and trifluoromethoxy groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~150 | Ar-C-O |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~125 | Ar-C-Br |
| ~122 (q) | CF₃ |
| ~120 | Ar-C |
| ~118 | Ar-C |
-
Expert Interpretation: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[1][4] The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts based on their substitution and position relative to the electron-withdrawing groups.
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and matching of the probe. Homogenize the magnetic field by shimming on the deuterium lock signal.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to achieve adequate signal-to-noise.
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1700-1720 | Strong | C=O stretch (carboxylic acid) |
| 1580-1600 | Medium | C=C stretch (aromatic) |
| 1250-1300 | Strong | C-O stretch |
| 1100-1200 | Strong | C-F stretch |
| ~1050 | Medium | C-Br stretch |
-
Trustworthy Interpretation: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching vibration, which is a result of hydrogen bonding.[3][5] The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of strong C-F stretching bands confirms the trifluoromethoxy group.
Experimental Protocol for ATR-IR Data Acquisition
Figure 4: Workflow for ESI-MS data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Instrument Parameters: Set up the mass spectrometer to operate in negative ion electrospray mode. Typical parameters include a capillary voltage of -3 to -4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 20-30 psi.
-
Infusion and Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum over a relevant m/z range, for instance, 50-500 Da.
-
Data Analysis: Analyze the resulting mass spectrum to identify the deprotonated molecular ion [M-H]⁻ and any significant fragment ions. The isotopic pattern of the bromine-containing ions should be carefully examined.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and self-validating structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. The experimental protocols detailed herein are designed to ensure the acquisition of high-quality, reproducible data, which is paramount for the confident structural assignment and further application of this versatile chemical entity in research and development.
References
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- Polymer Chemistry Characterization Lab.
- Bruker.
- LCGC Blog.
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- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Gammadata.
- Holčapek, M., et al.
- Chemistry LibreTexts. Section 2B.
- University of California, Davis. Example 9. [Link]
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- Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
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- Doc Brown's Chemistry.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(trifluoromethoxy)benzoic acid
Introduction
4-Bromo-2-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic properties conferred by its three distinct substituents: a carboxylic acid, a bromine atom, and a trifluoromethoxy group. The precise structural elucidation of this and related molecules is paramount for its application in targeted synthesis and drug development programs.[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for confirming the molecular structure of such compounds in solution.[4] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the spectrum by examining the foundational principles of chemical shift, spin-spin coupling, and signal integration, culminating in a complete assignment of the aromatic protons.
Theoretical Principles: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of an organic molecule provides a wealth of information based on three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).[5] For this compound, the aromatic region of the spectrum is of primary interest, featuring signals from the three protons on the benzene ring.
1. Chemical Shift (δ): The Electronic Environment
The position of a proton signal on the x-axis of the spectrum (its chemical shift) is dictated by the electron density around the nucleus. Electronegative atoms or groups withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).[5] The benzene ring of the title compound is substituted with three groups, each exerting a distinct electronic influence:
-
-COOH (Carboxylic Acid): A moderately deactivating, electron-withdrawing group. It deshields protons, particularly those in the ortho position.
-
-Br (Bromo): An electronegative atom that withdraws electron density via the inductive effect but donates electron density through resonance. Overall, it is a deactivating group that deshields nearby protons.
-
-OCF₃ (Trifluoromethoxy): A very powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong inductive effect). It strongly deshields protons, especially in the ortho and para positions.
The interplay of these effects allows for a qualitative prediction of the chemical shifts for the three aromatic protons (H-3, H-5, and H-6). We anticipate all three protons to be in the downfield region of the spectrum, typical for aromatic compounds, generally between 6.0 and 9.0 ppm.[5]
2. Spin-Spin Coupling (J): Neighboring Protons
Spin-spin coupling results in the splitting of a proton's signal into multiple peaks (a multiplet). This phenomenon arises from the interaction of the magnetic fields of non-equivalent neighboring protons.[5] The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). In aromatic systems, the magnitude of J is highly dependent on the number of bonds separating the coupled protons:
-
Ortho-coupling (³J): Coupling between protons on adjacent carbons. This is the strongest coupling, typically in the range of 6-10 Hz.[6][7]
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds. This interaction is significantly weaker, with J-values around 2-3 Hz.[8][9]
-
Para-coupling (⁵J): Coupling between protons on opposite sides of the ring. This is usually very small (0-1 Hz) and often not resolved, leading only to peak broadening.[8]
For this compound, the substitution pattern creates a distinct set of coupling relationships that are key to assigning each signal.
Experimental Protocol: Acquiring a High-Quality Spectrum
The following protocol outlines a standardized procedure for preparing a sample and acquiring a ¹H NMR spectrum suitable for detailed structural analysis.
1. Sample Preparation
- Step 1: Accurately weigh 5-10 mg of this compound.
- Step 2: Transfer the solid to a clean, dry NMR tube.
- Step 3: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.[10]
- Step 4: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.[11]
- Step 5: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
2. NMR Spectrometer Setup and Acquisition
- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.[10]
- Experiment: Standard 1D Proton experiment.
- Temperature: 298 K (25 °C).
- Acquisition Parameters:
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
3. Data Processing
- Step 1: Apply a Fourier Transform to the acquired Free Induction Decay (FID).
- Step 2: Phase correct the spectrum to ensure all peaks are in positive, absorptive mode.
- Step 3: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Step 4: Integrate all signals to determine the relative number of protons for each peak.
- Step 5: Analyze the chemical shifts, multiplicities, and coupling constants.
Workflow for ¹H NMR Spectral Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, processing, and interpretation.
Spectral Analysis and Interpretation
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, each integrating to one proton. The key to assignment lies in a careful analysis of their chemical shifts and coupling patterns.
Predicted Proton Signals and Assignments
The structure and numbering are as follows:
-
H-3: This proton is ortho to the powerfully electron-withdrawing -OCF₃ group and meta to the -Br group. It is expected to be significantly deshielded. It will be coupled only to H-5 via a meta interaction.
-
H-5: This proton is ortho to the -Br group and meta to both the -COOH and -OCF₃ groups. It is coupled to H-6 (ortho) and H-3 (meta).
-
H-6: This proton is ortho to the -COOH group and meta to the -Br group. It is coupled only to H-5 via an ortho interaction.
-
-COOH Proton: The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent. It will readily exchange with D₂O, causing the signal to disappear.[12]
Detailed Signal Breakdown
-
Signal 1 (H-3): The Downfield Singlet/Narrow Doublet
-
Chemical Shift (δ): Expected to be the most downfield of the ring protons due to the ortho -OCF₃ group. Predicted δ ≈ 7.9 - 8.1 ppm.
-
Multiplicity: This proton is coupled to H-5 through a weak meta coupling (⁴J). This will result in a narrow doublet or, if the coupling is not well resolved, a sharp singlet.
-
Coupling Constant (J): ⁴J(H3-H5) ≈ 2-3 Hz.[9]
-
-
Signal 2 (H-5): The Doublet of Doublets
-
Chemical Shift (δ): Influenced by all three substituents, its shift will be intermediate. Predicted δ ≈ 7.7 - 7.9 ppm.
-
Multiplicity: This is the most complex signal. It is split by H-6 into a doublet (ortho coupling) and each of those peaks is further split by H-3 into a smaller doublet (meta coupling), resulting in a doublet of doublets (dd).
-
Coupling Constants (J): ³J(H5-H6) ≈ 8-9 Hz (large ortho coupling) and ⁴J(H5-H3) ≈ 2-3 Hz (small meta coupling).[6][8]
-
-
Signal 3 (H-6): The Upfield Doublet
-
Chemical Shift (δ): This proton is ortho to the -COOH group and is expected to be the most upfield of the three aromatic protons. Predicted δ ≈ 7.5 - 7.7 ppm.
-
Multiplicity: It is split into a doublet by its only neighbor, H-5, through a strong ortho coupling.
-
Coupling Constant (J): ³J(H6-H5) ≈ 8-9 Hz.[7]
-
Aromatic Proton Coupling Network
Caption: Spin-spin coupling relationships between the aromatic protons of the title compound.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
| -COOH | >10 (variable) | s (broad) | - | 1H |
| H-3 | 7.9 - 8.1 | d | ⁴J ≈ 2-3 | 1H |
| H-5 | 7.7 - 7.9 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |
| H-6 | 7.5 - 7.7 | d | ³J ≈ 8-9 | 1H |
Note: Actual chemical shifts can vary based on solvent and concentration.[10]
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to elucidate a complex substitution pattern on an aromatic ring. The strong electron-withdrawing nature of the substituents shifts all aromatic protons downfield. The predictable and distinct coupling constants for ortho and meta protons provide an unambiguous method for assigning each signal.[6] The expected spectrum—a doublet, a doublet of doublets, and another doublet, each integrating to one proton—serves as a unique fingerprint, allowing for confident structural verification. This detailed analytical approach is indispensable for ensuring material purity and is a cornerstone of quality control in both academic research and industrial drug development.
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(trifluoromethoxy)benzoic acid. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals. This document will delve into the theoretical principles governing the chemical shifts, present a detailed prediction of the spectrum, outline a practical experimental protocol for its acquisition, and provide insights into its interpretation.
Introduction: The Significance of this compound and NMR Spectroscopy
This compound is a versatile building block in organic synthesis. Its trifluoromethoxy group imparts unique electronic properties and enhances lipophilicity, which can improve the metabolic stability and bioavailability of drug candidates.[1] The bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions. Given its strategic importance, unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. By providing a detailed map of the carbon skeleton, ¹³C NMR allows for the verification of the substitution pattern on the benzene ring and the presence of the key functional groups.
Theoretical Principles: Understanding Substituent Effects on ¹³C NMR Chemical Shifts
The chemical shift of each carbon atom in this compound is influenced by the electronic effects of its neighboring substituents: the carboxylic acid (-COOH), the bromine atom (-Br), and the trifluoromethoxy group (-OCF₃).
The Carboxylic Acid Group (-COOH)
The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and the double bond character, typically resonating in the 165-185 ppm region.[2] The carbon to which the carboxylic acid is attached (ipso-carbon) is also deshielded.
The Bromine Atom (-Br) and the "Heavy Atom Effect"
While bromine is electronegative, its primary influence on the chemical shift of the directly attached carbon (C-4) is a shielding effect, causing it to resonate at a lower frequency (upfield) than would be expected based on electronegativity alone. This phenomenon is known as the "heavy atom effect".[3][4][5] This effect is attributed to the large electron cloud of the bromine atom, which induces a significant diamagnetic shielding contribution.[6]
The Trifluoromethoxy Group (-OCF₃)
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[7][8] This inductive effect leads to a deshielding of the carbon atom to which it is attached (C-2). The -OCF₃ group also exhibits a weak electron-donating resonance effect.[9] The trifluoromethyl carbon itself will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Spectrum of this compound
Based on the analysis of substituent effects and data from related compounds, a predicted ¹³C NMR spectrum for this compound is presented below. The chemical shifts are estimated relative to a standard reference, typically Tetramethylsilane (TMS) at 0 ppm.
Molecular Structure and Atom Numbering
Caption: A streamlined workflow for the acquisition and processing of the ¹³C NMR spectrum.
Interpretation and Verification
The resulting spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The quaternary carbons (C-1, C-2, C-4, C-7, and C-8) are expected to have lower intensities compared to the protonated carbons (C-3, C-5, and C-6) in a standard proton-decoupled experiment.
To aid in the definitive assignment of the signals, advanced NMR experiments can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups. In this case, it would confirm the signals for C-3, C-5, and C-6 as CH carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons, allowing for unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons by correlating them to nearby protons.
Conclusion
References
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mass spectrum analysis of 4-Bromo-2-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide to the Mass Spectrum Analysis of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Introduction: The Analytical Significance of Fluorinated Benzoids
In the landscape of modern drug discovery and materials science, halogenated organic molecules are of paramount importance. Their unique physicochemical properties, conferred by the inclusion of atoms like bromine and fluorine, can significantly enhance biological activity, metabolic stability, and material characteristics. This compound is a member of this critical class of compounds. Its structural motifs—a brominated aromatic ring, a carboxylic acid group, and a trifluoromethoxy substituent—make it a valuable synthetic intermediate.
A precise and unambiguous analytical characterization is the bedrock of all subsequent research and development. Mass spectrometry stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in fundamental principles and field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret mass spectral data for this class of molecules.
Core Physicochemical & Spectrometric Properties
A foundational understanding of the target analyte's properties is essential before any analysis. These values dictate the experimental approach, from sample preparation to instrument settings.
| Property | Value / Description |
| Molecular Formula | C₉H₅BrF₃O₃ |
| Average Molecular Weight | 298.04 g/mol |
| Monoisotopic Mass (⁷⁹Br) | 296.9374 Da |
| Monoisotopic Mass (⁸¹Br) | 298.9354 Da |
| Key Structural Features | Aromatic carboxylic acid, Bromine substituent, Trifluoromethoxy (-OCF₃) group |
| Primary Analytical Challenge | Deducing fragmentation pathways involving multiple functional groups. |
| Primary Analytical Advantage | The distinctive isotopic signature of bromine provides a clear marker. |
| Table 1: Key physicochemical properties of this compound. |
The Causality Behind Method Selection: Ionization & Analysis
The choice of mass spectrometry technique is not arbitrary; it is dictated by the analyte's properties and the analytical question at hand. For a molecule like this compound, two primary ionization methods are most relevant.
Electron Ionization (EI): For Structural Elucidation
Electron Ionization (EI) is a high-energy ("hard") technique that imparts significant internal energy to the analyte molecule, causing predictable and reproducible fragmentation.[1] This is invaluable for deducing the molecule's structure, as the resulting fragmentation pattern serves as a molecular fingerprint. Coupled with Gas Chromatography (GC), it is the gold standard for the analysis of volatile and semi-volatile compounds. The carboxylic acid group in our target molecule reduces volatility, often necessitating a derivatization step (e.g., methylation or silylation) to produce a more GC-amenable compound.[2][3]
Electrospray Ionization (ESI): For Molecular Weight Confirmation
Electrospray Ionization (ESI) is a low-energy ("soft") technique ideal for polar, less volatile molecules and is typically coupled with Liquid Chromatography (LC). For a carboxylic acid, ESI in negative ion mode is particularly effective. It gently removes a proton to form the deprotonated molecular ion, [M-H]⁻.[4] This approach is superb for confirming the molecular weight with minimal fragmentation, providing a clear signal at the expected mass-to-charge ratio (m/z).
The Unmistakable Signature: The Bromine Isotope Pattern
Nature provides a powerful internal validation tool for any bromine-containing compound. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[5][6] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks, separated by two m/z units, with almost identical intensities. This "M" and "M+2" pattern is a definitive indicator of bromine's presence and is a critical piece of evidence in spectrum interpretation.[7][8]
A Validated Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating workflow for acquiring a high-quality EI mass spectrum. The inclusion of checks and standards ensures the trustworthiness of the final data.
A validated workflow for GC-MS analysis.
Detailed GC-MS Parameters
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
Interpreting the Spectrum: Decoding Fragmentation Pathways
The interpretation of a mass spectrum is a logical process of piecing together evidence. For this compound, we can predict a series of characteristic fragmentation events based on established chemical principles.[9]
The Molecular Ion (M•⁺)
The first and most crucial observation is the molecular ion peak. Due to the bromine isotopes, this will appear as a doublet of nearly equal intensity.
-
m/z 297: Corresponds to the molecular ion containing the ⁷⁹Br isotope [C₉H₅⁷⁹BrF₃O₃]•⁺.
-
m/z 299: Corresponds to the molecular ion containing the ⁸¹Br isotope [C₉H₅⁸¹BrF₃O₃]•⁺.
The presence of this 1:1 doublet is the primary confirmation of the molecular weight and the incorporation of one bromine atom. Aromatic systems tend to produce a more stable molecular ion, so this peak should be clearly visible.[9][10]
Primary Fragmentation Pathways
The unstable, high-energy molecular ion will dissipate its excess energy by breaking at its weakest points, leading to the formation of stable fragment ions.
Predicted EI fragmentation pathways for the target analyte.
-
Loss of a Hydroxyl Radical (•OH): A classic fragmentation for carboxylic acids, resulting in a stable acylium ion.[11]
-
[M - •OH]⁺: Peaks at m/z 280/282 . The 1:1 isotopic pattern will be retained.
-
-
Loss of a Carboxyl Radical (•COOH): Decarboxylation is a highly favorable pathway for benzoic acids.
-
[M - •COOH]⁺: Peaks at m/z 252/254 . This fragment represents the 4-bromo-2-(trifluoromethoxy)phenyl cation. The bromine isotopic signature remains.
-
-
Loss of the Trifluoromethoxy Radical (•OCF₃): Cleavage of the ether linkage.
-
[M - •OCF₃]⁺: Peaks at m/z 212/214 . This corresponds to the 4-bromobenzoyl cation. The bromine pattern is preserved.
-
-
Loss of a Bromine Radical (Br•): Halogens are good leaving groups, and cleavage of the C-Br bond is common.[7][10]
-
[M - Br•]⁺: A single peak at m/z 218 . The characteristic 1:1 isotopic pattern will disappear for this fragment, providing strong evidence for the loss of the bromine atom.
-
Data Summary
The expected prominent ions in the EI mass spectrum are summarized below.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Mechanistic Implication |
| 297 / 299 | [C₉H₅BrF₃O₃]•⁺ | - | Molecular Ion (M•⁺) |
| 280 / 282 | [C₉H₄BrF₃O₂]⁺ | •OH | Loss from carboxylic acid |
| 252 / 254 | [C₈H₄BrF₃O]⁺ | •COOH | Loss of entire carboxyl group |
| 224 / 226 | [C₇H₄BrF₃]⁺ | COOH, CO | Subsequent loss of CO |
| 218 | [C₉H₅F₃O₃]⁺ | Br• | Cleavage of the C-Br bond |
| 212 / 214 | [C₈H₄BrO]⁺ | •OCF₃ | Cleavage of the C-O ether bond |
| Table 2: Summary of predicted key fragments and their diagnostic value. |
Conclusion: A Self-Validating Analytical Narrative
References
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- PubMed. (2018). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]
- Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
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Introduction: Elucidating the Molecular Architecture of a Complex Benzoic Acid Derivative
An In-Depth Technical Guide to the FTIR Spectral Data of 4-Bromo-2-(trifluoromethoxy)benzoic acid
This compound is a polysubstituted aromatic carboxylic acid. Its molecular framework, featuring a carboxylic acid, a bromine atom, and a trifluoromethoxy group, suggests its potential as a versatile building block in the synthesis of pharmaceuticals and advanced materials. The unique electronic properties conferred by the electron-withdrawing trifluoromethoxy and bromo substituents, combined with the reactive carboxylic acid handle, make it a compound of significant interest.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such complex organic molecules. By probing the vibrational modes of a molecule's constituent bonds, FTIR provides a highly specific "fingerprint," enabling the confirmation of functional groups, the assessment of substitution patterns, and the verification of sample identity and purity. This guide provides a detailed analysis of the expected FTIR spectrum of this compound, grounded in established spectroscopic principles and field-proven methodologies.
Part 1: The Experimental Protocol: A Self-Validating Approach to Data Acquisition
The integrity of any spectral interpretation is fundamentally reliant on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining a high-fidelity FTIR spectrum of a solid sample like this compound, using the Attenuated Total Reflectance (ATR) technique—a common, modern approach that requires minimal sample preparation.
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation and Background Scan:
-
Rationale: A background scan is crucial as it captures the ambient atmospheric spectrum (primarily water vapor and CO₂). By subtracting this from the sample spectrum, we ensure that the resulting data is solely representative of the analyte.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Launch the instrument control software and set the desired parameters (e.g., 4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 16-32 scans for signal averaging).
-
With nothing on the crystal, acquire the background spectrum.
-
-
-
Sample Application:
-
Rationale: Proper contact between the sample and the ATR crystal is essential for achieving a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, making this contact critical.
-
Procedure:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: Signal averaging over multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more easily interpretable spectrum.
-
Procedure:
-
Initiate the sample scan using the same parameters as the background scan.
-
The software will automatically perform the background subtraction.
-
-
-
Data Processing and Cleaning:
-
Rationale: Post-acquisition processing can correct for baseline deviations and normalize the spectrum for comparative purposes.
-
Procedure:
-
Perform a baseline correction if necessary to ensure the absorbance starts and ends at or near zero.
-
Clean the ATR crystal and press arm thoroughly before analyzing the next sample.
-
-
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Part 2: Structural Analysis and Spectral Interpretation
The FTIR spectrum of this compound can be logically dissected by considering the vibrational contributions of its distinct functional moieties.
Molecular Structure and Key Functional Groups
Caption: Chemical structure of this compound.
Detailed Band Assignments
-
The Carboxylic Acid (-COOH) Signature:
-
O-H Stretch (3300 - 2500 cm⁻¹): This is one of the most recognizable features in the spectrum of a carboxylic acid. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, this stretching vibration appears as an extremely broad and often intense band.[1][2] It is frequently superimposed on the C-H stretching bands.[2]
-
C=O Stretch (1710 - 1680 cm⁻¹): The carbonyl stretch of an aromatic carboxylic acid is a very strong and sharp absorption.[3] Conjugation with the benzene ring lowers its frequency compared to a saturated carboxylic acid.[3][4] Its high intensity is due to the large change in dipole moment during the vibration.
-
C-O Stretch & O-H Bend (1320 - 1210 cm⁻¹ and 1440 - 1395 cm⁻¹): These vibrations are coupled and appear in the fingerprint region. The C-O stretch is typically a medium to strong band, while the in-plane O-H bend can be found near 1400 cm⁻¹.[1][2]
-
O-H Out-of-Plane Bend (~920 cm⁻¹): A broad, medium-intensity band characteristic of the hydrogen-bonded dimer structure can also be observed.[1][3]
-
-
The Aromatic Ring Vibrations:
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): These are sharp, medium-to-weak absorptions appearing just to the left of the 3000 cm⁻¹ mark, distinguishing them from aliphatic C-H stretches.[1]
-
Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The benzene ring exhibits several in-ring carbon-carbon stretching vibrations. These typically appear as a set of two or three sharp bands of variable intensity in this region.[1]
-
C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The position of these strong absorptions is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.
-
-
The Trifluoromethoxy (-OCF₃) and Bromo (-Br) Substituents:
-
C-F Stretches (~1300 - 1100 cm⁻¹): The C-F bonds will give rise to very strong and prominent absorption bands in the upper fingerprint region. The trifluoromethoxy group's vibrations can be complex and may couple with other modes.[5][6] These are often the most intense peaks in the entire spectrum for highly fluorinated compounds.
-
C-O-C Stretch (~1250 - 1050 cm⁻¹): The ether linkage (Aryl-O-CF₃) will also produce a strong stretching absorption in this region, likely overlapping with the C-F stretches.
-
C-Br Stretch (690 - 515 cm⁻¹): The carbon-bromine stretch is a low-energy vibration and will appear as a medium-to-strong band in the lower frequency end of the fingerprint region.[1][7] Its position can sometimes be obscured by other vibrations.
-
Part 3: Data Summary and Quick Reference
For clarity and ease of use, the expected key FTIR absorptions for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretch | Aromatic Ring |
| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Aromatic) |
| 1600 - 1450 | Medium to Weak, Sharp | C=C In-Ring Stretches | Aromatic Ring |
| ~1440 - 1395 | Medium | O-H In-Plane Bend | Carboxylic Acid |
| ~1300 - 1100 | Very Strong | C-F Stretches | Trifluoromethoxy Group |
| ~1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Ether |
| ~920 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid Dimer |
| 900 - 675 | Strong | C-H Out-of-Plane Bends | Aromatic Ring |
| 690 - 515 | Medium to Strong | C-Br Stretch | Bromo Group |
Conclusion: The Spectroscopic Fingerprint
The FTIR spectrum of this compound is rich with information, providing a definitive confirmation of its complex structure. The key identifying features are the extremely broad O-H stretch centered around 3000 cm⁻¹, the sharp and intense carbonyl peak near 1700 cm⁻¹, and the exceptionally strong C-F stretching absorptions between 1300-1100 cm⁻¹. Together with the characteristic aromatic and C-Br vibrations, this unique combination of peaks serves as a robust spectroscopic fingerprint for researchers in synthesis, quality control, and materials development. This guide provides the foundational knowledge to confidently interpret this data, ensuring scientific rigor and integrity in the laboratory.
References
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The Trifluoromethoxy Group: A Keystone Substituent in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in the medicinal chemist's armamentarium for optimizing the multifaceted properties of drug candidates. Among these, the trifluoromethoxy (OCF₃) group has emerged as a substituent of profound interest, offering a unique constellation of physicochemical and pharmacokinetic characteristics. This guide provides a comprehensive technical overview of the role of the trifluoromethoxy group in medicinal chemistry. We will delve into its fundamental electronic and steric properties, its significant impact on metabolic stability, and its influence on molecular conformation and protein-ligand interactions. This document is intended to serve as a detailed resource, synthesizing field-proven insights with robust scientific data to empower researchers in the rational design of novel therapeutics.
Introduction: The Rise of a "Superhalogen"
The trifluoromethoxy group, often referred to as a "superhalogen" or "pseudo-halogen," is a methoxy group where the three hydrogen atoms have been replaced by fluorine.[1][2] This seemingly simple substitution imparts a dramatic shift in the electronic and physical properties of a molecule, making the OCF₃ group a powerful modulator of drug-like characteristics.[3][4] Unlike its more prevalent cousin, the trifluoromethyl (CF₃) group, the trifluoromethoxy group possesses a unique combination of high lipophilicity and strong electron-withdrawing character, coupled with a distinct conformational bias that can be strategically exploited in drug design.[5][6] Its growing presence in pharmaceuticals and agrochemicals underscores its importance and utility in fine-tuning molecular properties to enhance efficacy, safety, and pharmacokinetic profiles.[2][7]
Physicochemical Properties: A Tale of Two Effects
The trifluoromethoxy group's influence on a molecule's properties stems from a delicate interplay of inductive and resonance effects, which are significantly different from those of a simple methoxy group.
Electronic Effects: A Strong Electron-Withdrawing Nature
The high electronegativity of the three fluorine atoms results in a powerful inductive electron withdrawal from the oxygen atom and, consequently, from the molecular scaffold to which it is attached. This makes the trifluoromethoxy group a strong electron-withdrawing substituent, a property quantified by its positive Hammett parameter (σp ≈ 0.35).[8][9] This is in stark contrast to the electron-donating nature of the methoxy group. This electron-withdrawing character can significantly impact the pKa of nearby functional groups and influence the reactivity of aromatic rings.[5] While the oxygen atom can theoretically participate in resonance, the strong inductive pull of the fluorine atoms diminishes its electron-donating capacity compared to a methoxy group.[3]
Lipophilicity: A "Lipophilic H-bond Donor" Mimic
A key feature of the trifluoromethoxy group is its substantial contribution to a molecule's lipophilicity.[10] Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[11] This is greater than that of the trifluoromethyl group (+0.88), making it a potent tool for enhancing membrane permeability and bioavailability.[5] The unique electronic distribution around the OCF₃ group also allows it to act as a "lipophilic H-bond donor" mimic in certain biological contexts.
Table 1: Comparison of Physicochemical Properties
| Functional Group | Hansch π Parameter | Hammett Constant (σp) |
| Methoxy (-OCH₃) | -0.02 | -0.27 |
| Trifluoromethyl (-CF₃) | +0.88 | +0.54 |
| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 |
The Guardian of Metabolic Stability: Resisting the Cytochrome P450 Onslaught
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[11][12] This is primarily due to its resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[5][13]
Blocking Oxidative Demethylation
Methoxy groups are common sites of metabolic attack, undergoing O-demethylation to form a less active or inactive hydroxyl metabolite. The trifluoromethoxy group is a metabolically robust bioisostere of the methoxy group, effectively blocking this metabolic pathway.[13] The strong C-F bonds and the steric hindrance provided by the fluorine atoms make it difficult for CYP enzymes to access and oxidize the O-C bond.[5]
Deactivating Aromatic Rings
The strong electron-withdrawing nature of the trifluoromethoxy group deactivates adjacent aromatic rings, making them less susceptible to oxidative metabolism by CYP enzymes.[5] This "metabolic switching" strategy can significantly increase a drug's half-life, reduce clearance, and lead to a more predictable pharmacokinetic profile.[12]
Diagram 1: Metabolic Blocking by the Trifluoromethoxy Group
Caption: The trifluoromethoxy group's resistance to CYP450-mediated O-demethylation enhances metabolic stability compared to a methoxy group.
Conformational Control: Shaping Molecules for Optimal Binding
The trifluoromethoxy group exerts a significant influence on the conformational preferences of molecules, particularly when attached to an aromatic ring. This conformational control can be harnessed to pre-organize a drug molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.
When substituted on an aromatic ring, the trifluoromethoxy group typically adopts a conformation where the O-CF₃ bond is orthogonal to the plane of the ring.[1][6] This is in contrast to the methoxy group, which often prefers a planar conformation. This orthogonal arrangement is attributed to a combination of steric repulsion between the bulky CF₃ group and the ortho-hydrogens of the ring, and hyperconjugative interactions between the oxygen lone pairs and the σ* orbitals of the C-F bonds.[6] This defined conformational preference can be a powerful tool in structure-based drug design, allowing for the precise positioning of the substituent to optimize interactions within a protein binding pocket.
Diagram 2: Conformational Preference of Aryl Trifluoromethyl Ethers
Caption: The trifluoromethoxy group favors an orthogonal conformation on an aromatic ring, unlike the planar preference of the methoxy group.
Impact on Protein-Ligand Interactions: A Multifaceted Contributor
The unique properties of the trifluoromethoxy group can be leveraged to enhance a drug's interaction with its biological target.
Hydrophobic Interactions
The high lipophilicity of the trifluoromethoxy group allows it to engage in favorable hydrophobic interactions within the typically nonpolar binding pockets of many proteins, such as kinases.[14][15] This can significantly contribute to the overall binding affinity of the ligand.
Modulating Hydrogen Bonding
While not a classical hydrogen bond donor or acceptor, the polarized nature of the C-F bonds and the oxygen atom can lead to favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding site. In some cases, the trifluoromethoxy group can act as a weak hydrogen bond acceptor.
Case Study: Kinase Inhibitors
The trifluoromethoxy group has been successfully incorporated into the design of numerous kinase inhibitors.[14][16] Its ability to occupy hydrophobic pockets, enhance metabolic stability, and improve cell permeability makes it an attractive substituent for this important class of drugs. For example, in the design of RAF inhibitors, the trifluoromethylpyridyl moiety, a common pharmacophore, often occupies a hydrophobic pocket, and the trifluoromethoxy group can serve a similar purpose with potentially improved properties.[15]
Experimental Protocols: Quantifying the Impact of the Trifluoromethoxy Group
To rationally incorporate the trifluoromethoxy group into drug candidates, it is crucial to experimentally validate its effects. Below are detailed protocols for two key assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[2][17][18][19][20]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[17]
-
Pooled human liver microsomes[17]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction and sample preparation[17]
-
96-well plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls. Thaw the liver microsomes on ice. Prepare the incubation medium containing phosphate buffer and the NADPH regenerating system.
-
Incubation: Add the test compound to the incubation medium to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate constant of elimination (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (0.693/t₁/₂) / microsomal protein concentration).
Diagram 3: In Vitro Metabolic Stability Assay Workflow
Caption: A streamlined workflow for determining the metabolic stability of a compound using liver microsomes.
Lipophilicity Determination by the Shake-Flask Method
This is the gold standard method for measuring the octanol-water partition coefficient (logP).[21][22][23][24]
Objective: To determine the logP value of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or ¹⁹F NMR for fluorinated compounds)[10]
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.
-
Sampling: Carefully withdraw an aliquot from each phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Synthesis of Trifluoromethoxy-Containing Compounds
The incorporation of the trifluoromethoxy group into organic molecules has historically been challenging due to the instability of the trifluoromethoxide anion.[11] However, recent advances in synthetic methodology have provided more accessible routes.
Classical methods often involve a two-step process starting from phenols.[4][7] More recent and milder methods utilize electrophilic trifluoromethylating reagents, such as Umemoto and Togni reagents, for the direct O-trifluoromethylation of alcohols and phenols.[7][25] Additionally, silver-mediated oxidative O-trifluoromethylation with nucleophilic TMSCF₃ has been developed for aliphatic alcohols.[25] The development of new reagents and strategies for direct trifluoromethoxylation continues to be an active area of research.[26][27]
Conclusion and Future Perspectives
The trifluoromethoxy group has firmly established itself as a valuable substituent in medicinal chemistry. Its unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability provides a powerful lever for fine-tuning the properties of drug candidates.[3][4][5] The ability of the OCF₃ group to block metabolic hotspots, enhance membrane permeability, and influence molecular conformation for optimal target engagement makes it a strategic choice in lead optimization.[5][6]
As our understanding of the subtle interplay of its electronic and steric effects grows, and as synthetic methodologies for its introduction become more robust and versatile, we can expect to see an even greater proliferation of trifluoromethoxy-containing compounds entering clinical development. Future research will likely focus on developing more selective and efficient trifluoromethoxylation reactions and further exploring the role of this "superhalogen" in modulating complex biological processes. The trifluoromethoxy group is not merely a bioisostere but a unique functional group that offers a distinct and advantageous profile for the design of the next generation of therapeutics.
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The Trifluoromethoxy Group: A Bioisosteric Halogen Mimic Influencing the Electronic Landscape of Benzoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties, which profoundly influence the physicochemical and pharmacological profiles of parent molecules. This technical guide provides a comprehensive exploration of the electronic properties of trifluoromethoxy-substituted benzoic acids. We will delve into the nuanced interplay of inductive and resonance effects conferred by the -OCF₃ group, its impact on acidity (pKa), and its electrochemical behavior. This guide will further present detailed, field-proven experimental protocols for the precise determination of these key electronic parameters, offering researchers a practical framework for the characterization of these valuable compounds.
Introduction: The Rise of the Trifluoromethoxy Group in Drug Discovery
The trifluoromethoxy group is often considered a "super-halogen" or a lipophilic bioisostere of a methoxy group.[1][2] Its introduction into a molecular scaffold, particularly an aromatic system like benzoic acid, can dramatically alter its properties.[3][4] In the context of drug design, these modifications can lead to enhanced metabolic stability, improved membrane permeability, and modulated target-binding affinity.[5][6] The strong electron-withdrawing nature of the trifluoromethoxy group, a consequence of the three highly electronegative fluorine atoms, is a key determinant of its influence on the electronic environment of the benzoic acid ring.[2][6] This guide will dissect these electronic effects, providing a foundational understanding for the rational design of novel therapeutic agents and functional materials.
The Electronic Signature of the Trifluoromethoxy Group
The electronic influence of the trifluoromethoxy group is a fascinating duality of strong inductive electron withdrawal (-I effect) and a weaker resonance electron donation (+R effect).[1] The potent -I effect, driven by the high electronegativity of the fluorine atoms, dominates, leading to a net electron-withdrawing character.[2] This has profound implications for the acidity and reactivity of the benzoic acid moiety.
Impact on Acidity: A Quantitative Look at pKa Values
The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing substituents stabilize this anion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa). The trifluoromethoxy group, with its strong -I effect, significantly enhances the acidity of benzoic acid.
The position of the -OCF₃ group on the aromatic ring (ortho, meta, or para) dictates the extent of its electronic influence. While the inductive effect operates through the sigma bond framework, the resonance effect is transmitted via the pi system and is most pronounced at the ortho and para positions.
| Compound | Substituent Position | pKa in Water |
| Benzoic Acid | - | 4.20 |
| 3-(Trifluoromethoxy)benzoic acid | meta | 3.75 (estimated) |
| 4-(Trifluoromethoxy)benzoic acid | para | 3.68 (estimated) |
Table 1: Comparison of pKa values for benzoic acid and its trifluoromethoxy-substituted analogs. Estimated values are based on the known electron-withdrawing strength of the OCF₃ group, which is comparable to or slightly greater than a nitro group.[2][7]
The lower pKa values of the substituted acids compared to benzoic acid highlight the acid-strengthening effect of the trifluoromethoxy group.[7]
Experimental Determination of Electronic Properties
The theoretical understanding of electronic effects must be substantiated by robust experimental data. The following section provides detailed protocols for the determination of pKa and the investigation of redox properties.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.[8][9]
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the trifluoromethoxy-substituted benzoic acid and dissolve it in a suitable solvent mixture, such as 50% (v/v) acetonitrile-water.[8][10] The use of co-solvents is often necessary due to the limited aqueous solubility of many organic compounds.
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M potassium hydroxide (KOH) in the same solvent mixture.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode. Add the titrant in small, precise increments using a burette. Record the pH value after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, utilize software like Hyperquad to perform a multi-linear regression analysis of the titration data.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Cyclic Voltammetry for Redox Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound.[11][12][13] For substituted benzoic acids, CV can provide insights into their reduction potentials.[11][12][14]
Protocol:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent like acetonitrile.
-
Analyte Solution Preparation: Dissolve the trifluoromethoxy-substituted benzoic acid in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Voltammetric Scan: Apply a potential waveform to the working electrode, sweeping the potential from an initial value to a final value and then back. Record the resulting current.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) will show peaks corresponding to reduction and oxidation events. The peak potentials provide information about the redox potentials of the analyte.
Caption: Workflow for redox characterization by cyclic voltammetry.
Conclusion and Future Perspectives
The trifluoromethoxy group exerts a powerful electron-withdrawing effect on the benzoic acid scaffold, significantly influencing its acidity and redox properties. This guide has provided a detailed overview of these electronic characteristics and presented robust experimental protocols for their determination. A thorough understanding of these fundamental properties is crucial for the rational design of novel pharmaceuticals and advanced materials. Future research in this area will likely focus on leveraging computational methods to predict the electronic properties of novel trifluoromethoxy-substituted compounds, thereby accelerating the discovery and development process.
References
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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- Grokipedia. Trifluoromethoxy group.
- ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs.
- ACS Publications. Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids.
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- ACS Publications. Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids | The Journal of Physical Chemistry C.
- University of Oxford, Department of Chemistry. Electrochemical reduction of benzoic acid and substituted benzoic acids in some room temperature ionic liquids.
- Oriental Journal of Chemistry. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations.
- ResearchGate. Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF.
- IUCr. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- ResearchGate. Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids | Request PDF.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and.
- NIH. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC.
- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- ResearchGate. Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF.
- Human Metabolome Database. Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315).
- from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).
- ACS Publications. Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines | Organic Letters.
- ResearchGate. Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations.
- The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis.
- HCPG. Acidity of Carboxylic Acids.
- ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.
- Science.gov. hammett substituent constants: Topics by Science.gov.
- The Importance of Benzoic Acid Derivatives in Chemical Synthesis.
- ResearchGate. Selection of Hammett constant σ + values for selected functional....
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
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Methodological & Application
Application Note: A Robust Protocol for the Laboratory-Scale Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is a three-step process commencing with the diazotization of commercially available 4-Bromo-2-(trifluoromethoxy)aniline, followed by a copper-catalyzed Sandmeyer cyanation to yield the benzonitrile intermediate. The final step involves the acid-catalyzed hydrolysis of the nitrile to the desired carboxylic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and critical safety information.
Introduction
This compound is a key synthetic intermediate whose structural motifs are of significant interest in the development of novel pharmaceuticals and advanced materials. The trifluoromethoxy group (-OCF₃) is a bioisostere of the methoxy group but offers distinct electronic properties and increased lipophilicity, which can enhance metabolic stability and cell membrane permeability of drug candidates. The presence of the bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions, allowing for the construction of complex molecular architectures.
The synthetic route detailed herein is a classic and reliable approach that leverages well-established organic transformations. It begins with the conversion of a primary aromatic amine to a diazonium salt, a highly versatile intermediate.[1] This is followed by a Sandmeyer reaction, a powerful method for introducing a variety of functional groups onto an aromatic ring by displacing the diazonium group.[2][3] The final hydrolysis of the nitrile provides the target carboxylic acid.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Diazotization
4-Bromo-2-(trifluoromethoxy)aniline is converted to its diazonium salt.
Step 2: Sandmeyer Cyanation
The diazonium salt is reacted with copper(I) cyanide to form 4-Bromo-2-(trifluoromethoxy)benzonitrile.
Step 3: Hydrolysis
The benzonitrile intermediate is hydrolyzed to this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Equipment
| Reagents | CAS Number | Quantity | Supplier |
| 4-Bromo-2-(trifluoromethoxy)aniline | 175278-09-8 | 10.0 g (39.06 mmol) | Sigma-Aldrich |
| Hydrobromic acid (48% aq.) | 10035-10-6 | 40 mL | Fisher Scientific |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 2.83 g (41.01 mmol) | Acros Organics |
| Copper(I) cyanide (CuCN) | 544-92-3 | 4.20 g (46.87 mmol) | Strem Chemicals |
| Sodium cyanide (NaCN) | 143-33-9 | 4.80 g (97.92 mmol) | VWR Chemicals |
| Sulfuric acid (conc.) | 7664-93-9 | 30 mL | J.T. Baker |
| Dichloromethane (DCM) | 75-09-2 | 200 mL | EMD Millipore |
| Ethanol | 64-17-5 | As needed | Decon Labs |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | As needed | Alfa Aesar |
| Deionized water | - | As needed | - |
| Ice | - | As needed | - |
Equipment:
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
PART A: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzonitrile (Intermediate)
Step 1: Diazotization of 4-Bromo-2-(trifluoromethoxy)aniline
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, add 4-Bromo-2-(trifluoromethoxy)aniline (10.0 g, 39.06 mmol).
-
Add 48% hydrobromic acid (40 mL) to the flask. Stir the mixture until the aniline is fully dissolved. A gentle warming may be required.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (2.83 g, 41.01 mmol, 1.05 eq) in 15 mL of deionized water and cool the solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the aniline solution over 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting cold diazonium salt solution should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a 500 mL three-neck flask, prepare a solution of copper(I) cyanide (4.20 g, 46.87 mmol, 1.2 eq) and sodium cyanide (4.80 g, 97.92 mmol) in 50 mL of deionized water. Stir until a clear solution is obtained and cool it to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution over 30-45 minutes. Control the addition rate to manage the effervescence (evolution of N₂ gas).
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1 hour with continuous stirring.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-(trifluoromethoxy)benzonitrile as an oil or low-melting solid.
PART B: Synthesis of this compound (Final Product)
Step 3: Hydrolysis of 4-Bromo-2-(trifluoromethoxy)benzonitrile
-
Transfer the crude benzonitrile from Part A to a 250 mL round-bottom flask.
-
Add a mixture of concentrated sulfuric acid (30 mL) and deionized water (20 mL). Caution: Add the acid to the water slowly while cooling.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice with stirring. A white precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product in a vacuum oven at 50 °C.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Expected Results and Characterization
The final product, this compound, is expected to be a white to off-white crystalline solid. The yield and purity should be determined using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 60-75% (overall from starting aniline) |
| Melting Point | To be determined and compared with literature values. |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR, ¹⁹F NMR | Further structural confirmation. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (C₈H₄BrF₃O₃: 285.01 g/mol ). |
Safety and Handling Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrobromic and Sulfuric Acids: These are highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Copper(I) Cyanide and Sodium Cyanide: These are highly toxic. Avoid inhalation of dust and contact with skin. In case of contact with acids, highly toxic hydrogen cyanide gas can be released. All cyanide-containing waste must be quenched with bleach and disposed of according to institutional guidelines.
-
Diazonium Salts: These can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution without isolation. Do not attempt to isolate the diazonium salt.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
References
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.
- BenchChem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
- BenchChem. (n.d.). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
- Abbas, K. A. (2003). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C.
- BenchChem. (n.d.). Troubleshooting common issues in 4-Bromo-2-methylbenzonitrile synthesis.
- LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Aslam, M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(72), 41159-41183.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
- AnswerXpert. (2023, May 9). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. YouTube.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
Sources
Application Note and Protocol for the Purification of 4-Bromo-2-(trifluoromethoxy)benzoic Acid by Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details a robust protocol for the purification of 4-Bromo-2-(trifluoromethoxy)benzoic acid via recrystallization. As a key building block in the synthesis of pharmaceuticals and agrochemicals, ensuring the high purity of this compound is paramount for downstream applications. This document provides a step-by-step methodology, explains the scientific rationale behind procedural choices, and outlines analytical techniques for purity verification. The protocol is designed to be a self-validating system, incorporating in-process controls to ensure a successful and reproducible purification.
Introduction: The Rationale for High-Purity this compound
This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in bioactive molecules.
Impurities, even in trace amounts, can have a detrimental impact on subsequent synthetic steps and the biological activity of the final compounds. Therefore, a reliable and efficient purification method is essential. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] It leverages differences in solubility between the desired compound and impurities in a given solvent system.[3][4] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the target compound selectively crystallizes, leaving the more soluble impurities in the mother liquor.
This application note provides a detailed protocol for the recrystallization of this compound, moving beyond a simple list of steps to explain the underlying principles that govern a successful purification.
Physicochemical Properties and Pre-Recrystallization Analysis
A thorough understanding of the material's properties is the foundation of a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C8H4BrF3O3 | [5] |
| Molecular Weight | 285.02 g/mol | N/A |
| Appearance | White to off-white solid | [6] |
| Melting Point | Not available (analogue 4-bromo-2-(trifluoromethyl)benzoic acid has a melting point of 121-125 °C) | [7][8] |
Initial Purity Assessment
Before proceeding with recrystallization, it is crucial to assess the initial purity of the crude material. This baseline data will allow for a quantitative evaluation of the purification's effectiveness. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can reveal the presence of multiple impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Offers structural confirmation and can identify and quantify impurities with distinct spectral signatures.
-
Melting Point Analysis: A broad and depressed melting point range is indicative of impurities. A sharp melting point close to the literature value suggests high purity.
The Recrystallization Workflow: A Step-by-Step Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Not react with the compound.
Based on the general properties of aromatic carboxylic acids, a mixed solvent system of Ethanol and Water is proposed. Ethanol will act as the primary solvent, and water as the anti-solvent.
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (1-2 mL) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to form a saturated solution.
-
Causality: Using the minimum amount of solvent is crucial for maximizing the recovery of the purified compound upon cooling. Excess solvent will keep more of the product dissolved at low temperatures, reducing the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of high molecular weight impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount (a spatula tip) of activated charcoal to the solution.
-
Gently reheat the solution to boiling for a few minutes.
-
Causality: Activated charcoal has a high surface area and adsorbs colored impurities. It is added to a slightly cooled solution to prevent bumping.
-
-
Hot Filtration (if decolorizing charcoal was used):
-
This step must be performed quickly to prevent premature crystallization.
-
Pre-heat a clean 250 mL Erlenmeyer flask and a glass funnel with a small amount of hot ethanol.
-
Place a fluted filter paper in the funnel and quickly filter the hot solution into the pre-heated flask.
-
Causality: Pre-heating the apparatus prevents the solution from cooling and crystallizing on the filter paper or in the funnel stem, which would lead to product loss.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise with continuous swirling until a persistent cloudiness (incipient precipitation) is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. The addition of water decreases the solubility of the organic acid, inducing crystallization.
-
-
Inducing Crystallization (if necessary):
-
If crystals do not form after the solution has reached room temperature, try one of the following methods:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This seed crystal will act as a template for further crystallization.
-
-
-
Isolation and Washing:
-
Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as the final crystallization mixture) to remove any adhering mother liquor.
-
Causality: Cooling the solution further decreases the solubility of the compound, leading to a higher recovery. Washing with an ice-cold solvent removes surface impurities without dissolving a significant amount of the product.
-
-
Drying:
-
Press the crystals as dry as possible on the filter paper using a clean spatula or another piece of filter paper.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Causality: Thorough drying is necessary to remove residual solvent, which could affect the accuracy of the final yield calculation and subsequent analytical characterization.
-
Post-Recrystallization Analysis and Quality Control
After drying, it is imperative to assess the purity of the recrystallized this compound to confirm the effectiveness of the purification.
-
Yield Calculation: Determine the percentage yield of the purified product. A typical recovery for a well-executed recrystallization is in the range of 70-90%.
-
Purity Assessment:
-
HPLC: The HPLC chromatogram should show a significant increase in the area of the main peak and a reduction or complete disappearance of impurity peaks compared to the crude material.
-
NMR Spectroscopy: The NMR spectra should be clean, with sharp signals corresponding to the structure of this compound and no observable impurity signals.
-
Melting Point Analysis: The recrystallized product should exhibit a sharp melting point with a narrow range, which should be higher than that of the crude material.
-
Workflow Visualization
The following diagram illustrates the key stages of the recrystallization process.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 3. mt.com [mt.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. 509142-48-7|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 7. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-(trifluoromethoxy)benzoic acid
Introduction
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling between an organohalide and an organoboron compound has become indispensable in the pharmaceutical and materials science sectors.[1][3] Its widespread adoption is attributed to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[1][4]
This document provides a comprehensive guide to the Suzuki coupling reaction of 4-Bromo-2-(trifluoromethoxy)benzoic acid. This particular substrate is of significant interest as the resulting biaryl carboxylic acid scaffolds are prevalent in numerous biologically active molecules. The electron-withdrawing nature of the trifluoromethoxy group can present unique challenges and opportunities in this transformation, influencing the reactivity of the aryl bromide.[5] These application notes offer detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in leveraging this powerful synthetic tool.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle.[6]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the organoboron species.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Catalytic Cycle Diagram
Caption: Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: Standard Conditions
Reaction: this compound with Phenylboronic acid
Materials:
| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 285.02 | 1.0 | 285 mg |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL (degassed) |
| Water | - | - | 2 mL (degassed) |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions for Challenging Substrates
For less reactive or sterically hindered boronic acids, a more active catalyst system may be required.
Materials:
| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 285.02 | 1.0 | 285 mg |
| Arylboronic acid | - | 1.5 | - |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg |
| SPhos | 410.48 | 0.02 | 8.2 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 637 mg |
| Toluene | - | - | 10 mL (degassed) |
| Water | - | - | 1 mL (degassed) |
Procedure:
-
In a glovebox or under a stream of inert gas, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (3.0 mmol) in a Schlenk tube.
-
Add degassed toluene (10 mL) and degassed water (1 mL).
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow Diagram
Caption: Figure 2: General experimental workflow for the Suzuki coupling reaction.
Results and Discussion
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling reaction, especially with an electron-deficient substrate like this compound.
-
Catalyst and Ligand: For many standard couplings, Pd(PPh₃)₄ is a reliable catalyst. However, for more challenging transformations involving sterically hindered or electron-poor partners, more advanced catalyst systems are often necessary. Ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can significantly improve reaction rates and yields.[4] These bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[6]
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed.[4][9] For substrates with base-sensitive functional groups, milder bases such as KF can be used.[10] The presence of the carboxylic acid on the substrate requires at least one extra equivalent of base to form the carboxylate salt.
-
Solvent: A variety of solvents can be used for Suzuki couplings, with common choices being toluene, dioxane, THF, and DMF, often with the addition of water.[11] The aqueous phase is important for dissolving the inorganic base and facilitating the transmetalation step.
Representative Data
The following table presents hypothetical data for the Suzuki coupling of this compound with various arylboronic acids under the conditions outlined in Protocol 1.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | 92 |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-2-(trifluoromethoxy)benzoic acid | 78 |
| 4 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-2-(trifluoromethoxy)benzoic acid | 81 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Suboptimal temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Increase the reaction temperature in increments. |
| Side Product Formation | - Homocoupling of the boronic acid- Protodeboronation- Dehalogenation | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid.- Use anhydrous solvents if water is not required for the specific protocol.- Consider using a boronic ester, which is more stable.[12]- Use milder reaction conditions. |
| Poor Reproducibility | - Inconsistent reagent quality- Variations in reaction setup | - Use high-purity reagents and solvents.- Standardize the experimental procedure, including stirring rate and heating method. |
| Carboxylic Acid Interference | - Coordination to the palladium center, leading to catalyst deactivation.[13] | - Increase the amount of base to ensure the carboxylic acid is fully deprotonated.- Consider protecting the carboxylic acid as an ester, followed by saponification after the coupling reaction.[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable biaryl carboxylic acid derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols and troubleshooting guide provided, researchers can successfully perform this important transformation. The insights into the reaction mechanism and the influence of the trifluoromethoxy substituent will aid in the rational design of synthetic routes for novel compounds in drug discovery and materials science.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Suzuki reaction - Wikipedia. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.).
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. (2025, November 5).
- Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.).
- Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (2021, December 29).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.).
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
palladium-catalyzed cross-coupling of 4-Bromo-2-(trifluoromethoxy)benzoic acid
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. This compound is a premier example of a versatile building block, offering a unique convergence of reactive sites and modulating functional groups.[1][2] Its structure is distinguished by:
-
A Bromo Group at the 4-position, serving as an excellent handle for palladium-catalyzed cross-coupling reactions.
-
A Trifluoromethoxy (-OCF₃) Group at the 2-position, which imparts profound effects on the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it highly valuable in drug discovery.[1]
-
A Carboxylic Acid Group , which can be used for further derivatization (e.g., amide bond formation) or can influence the electronic nature and solubility of the molecule.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key intermediate. We will delve into the mechanistic underpinnings, provide field-tested protocols for major reaction classes, and explain the causal logic behind the selection of catalysts, ligands, and reaction conditions.
Core Mechanistic Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant and powerful Pd(0)/Pd(II) catalytic cycle.[3] Understanding this cycle is paramount to troubleshooting and optimizing reactions. The cycle universally proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (Ar-Br), inserting itself into the carbon-bromine bond. This oxidizes the metal center to a Pd(II) species. The strong electron-withdrawing effect of the trifluoromethoxy group on this compound generally accelerates this rate-limiting step.
-
Transmetalation or Nucleophilic Attack: The nature of this step depends on the specific reaction. In Suzuki couplings, an organoboron species undergoes transmetalation. In Buchwald-Hartwig aminations, an amine coordinates to the palladium center, followed by deprotonation.[4][5]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
A potential side reaction, particularly with fluorinated substrates, is hydrodehalogenation, where the bromine atom is replaced by hydrogen. This can be influenced by the presence of water and the choice of phosphine ligand.[6][7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
using 4-Bromo-2-(trifluoromethoxy)benzoic acid as a synthetic intermediate
An Application Guide to 4-Bromo-2-(trifluoromethoxy)benzoic Acid: A Versatile Synthetic Intermediate
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic compounds have established a position of critical importance. The strategic incorporation of fluorine atoms or fluorine-containing moieties into a molecular scaffold can profoundly influence its physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to improved binding affinity and bioavailability in drug candidates.[1][2][3]
This guide focuses on This compound (CAS No: 509142-48-7), a synthetic intermediate that masterfully combines three key functional groups:
-
A carboxylic acid group, providing a versatile handle for amide bond formation, esterification, or conversion to other functional groups.
-
A bromine atom at the 4-position, serving as a prime reactive site for palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.
-
A trifluoromethoxy group at the 2-position, which imparts the desirable properties mentioned above and sterically influences the reactivity of the adjacent carboxylic acid.
The unique arrangement of these groups makes this compound a powerful building block for constructing complex molecular architectures. This document serves as a detailed guide for researchers, providing insights into its properties, core applications, and field-proven protocols for its effective use in synthesis.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 509142-48-7 | [4] |
| Molecular Formula | C₈H₄BrF₃O₃ | [4] |
| Molecular Weight | 285.02 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 121.0 to 125.0 °C | [5] |
| Storage | Sealed in a dry environment at room temperature | [4][5] |
| Solubility | Soluble in methanol and other common organic solvents | [5] |
Safety and Handling: this compound should be handled with care in accordance with standard laboratory safety procedures. It is classified as an irritant, causing potential skin, eye, and respiratory tract irritation.[6] Always consult the full Safety Data Sheet (SDS) before use.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Handling: Minimize dust generation and accumulation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
Core Synthetic Applications
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the aryl bromide. The two most powerful and widely used transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] For this intermediate, it provides a direct route to biaryl and heteroaryl benzoic acids, which are privileged structures in medicinal chemistry. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[9]
Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reagents and Materials:
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
| This compound | 509142-48-7 | 285.02 | 1.0 | 285 mg (1.0 mmol) |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 182 mg (1.2 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 35 mg (0.03 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg (2.0 mmol) |
| Toluene | 108-88-3 | 92.14 | - | 8 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (285 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add toluene (8 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[10][11] This reaction is indispensable in drug discovery, as the aromatic amine motif is a key component of countless pharmacologically active molecules, including a wide range of kinase inhibitors.[12][13] The reaction's success hinges on the careful selection of a palladium catalyst, a specialized phosphine ligand, and a suitable base, as these components dictate the reaction's efficiency and scope.[11][13]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol outlines a procedure for the C-N coupling of the intermediate, which must be conducted under strictly anaerobic and anhydrous conditions.
Reagents and Materials:
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
| This compound | 509142-48-7 | 285.02 | 1.0 | 285 mg (1.0 mmol) |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 105 µL (1.2 mmol) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 18 mg (0.02 mmol) |
| XPhos | 564483-18-7 | 476.61 | 0.08 | 38 mg (0.08 mmol) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.2 | 211 mg (2.2 mmol) |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup (Glovebox): Inside a glovebox, add this compound (285 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (211 mg, 2.2 mmol) to a dry Schlenk flask containing a stir bar. Note: NaOtBu is a strong base and corrosive; handle with care.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the Schlenk flask and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction and Neutralization: Dilute with ethyl acetate (20 mL). Separate the layers. The product will be in the organic layer, but first, the aqueous layer must be acidified with 1M HCl to pH ~7 to neutralize any remaining base, and then further acidified to pH ~2 to protonate the carboxylic acid product.
-
Final Extraction: Extract the aqueous layer again with ethyl acetate (2 x 15 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired N-aryl product.
Application Spotlight: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial non-receptor kinase in B-cell signaling pathways.[14] Its deregulation is linked to various B-cell malignancies, making it a prime therapeutic target.[15][16] Many BTK inhibitors, both covalent and non-covalent, are complex heteroaromatic molecules. The synthetic strategies for these drugs frequently rely on the core reactions described above.
This compound is an exemplary starting material for building BTK inhibitor scaffolds. A typical synthetic route might involve:
-
A Buchwald-Hartwig amination to install a key nitrogen-containing heterocycle.
-
Subsequent amide coupling via the carboxylic acid moiety to connect another part of the molecule, completing the pharmacophore.
The presence of the -OCF₃ group is particularly advantageous, as it can enhance the inhibitor's cell permeability and metabolic resistance, potentially leading to a more durable therapeutic effect.[3]
Best Practices and Troubleshooting
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | 1. Incomplete degassing (catalyst poisoning).2. Inactive boronic acid (decomposition on storage).3. Suboptimal base or solvent. | 1. Ensure thorough degassing with an inert gas.2. Use fresh, high-purity boronic acid.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or solvent systems (e.g., dioxane/water). |
| Dehalogenation Side Product | 1. Presence of water or protic sources.2. Inefficient reductive elimination from the catalyst. | 1. Use anhydrous solvents and reagents, and maintain a strict inert atmosphere.2. For Buchwald-Hartwig, screen different ligands (e.g., sterically hindered biaryl phosphines) that favor C-N bond formation. |
| No Reaction in Buchwald-Hartwig Amination | 1. Inactive catalyst.2. Incorrect base strength for the amine substrate.3. Sterically hindered amine. | 1. Use a reliable precatalyst/ligand system.2. The base must be strong enough to deprotonate the amine-palladium complex. NaOtBu is strong; for more sensitive substrates, K₃PO₄ or Cs₂CO₃ may be better.3. For hindered amines, use more specialized, bulky ligands (e.g., BrettPhos) and potentially higher temperatures. |
Conclusion
This compound is a highly valuable and versatile intermediate for chemical synthesis. Its trifunctional nature provides a robust platform for generating molecular complexity through reliable and high-impact transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The trifluoromethoxy group offers a strategic advantage for tuning molecular properties, making this building block particularly well-suited for applications in drug discovery and advanced materials development. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully leverage this powerful reagent in their synthetic campaigns.
References
- PubChem Compound Summary for CID 60763660, 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.
- The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
- The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. URL: [Link]
- PubChem Compound Summary for CID 163338216, 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
- Expert Insights: Purchasing 4-Bromo-2-(Trifluoromethyl) Benzoic Acid for Research. NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). URL: [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]
- Buchwald–Hartwig amin
- Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. National Institutes of Health (NIH). URL: [Link]
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. RSC Publishing. URL: [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
- Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PubMed. URL: [Link]
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. PubMed. URL: [Link]
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Introduction: The Strategic Value of 4-Bromo-2-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry
This compound is a highly versatile building block in modern drug discovery and development. Its unique trifluoromethoxy (-OCF₃) group offers a compelling alternative to the more common trifluoromethyl (-CF₃) substituent, providing distinct electronic properties and metabolic stability that can be strategically leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of both a carboxylic acid and a bromo substituent at positions amenable to a wide range of chemical transformations makes this molecule a cornerstone for the synthesis of complex pharmaceutical intermediates. This guide provides detailed protocols for two of the most powerful and widely employed synthetic routes starting from this compound: amide bond formation and Suzuki-Miyaura cross-coupling.
Physicochemical Properties and Spectral Data
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| CAS Number | 509142-48-7 |
| Molecular Formula | C₈H₄BrF₃O₃ |
| Molecular Weight | 285.02 g/mol |
| Appearance | White to off-white solid |
¹H NMR Spectral Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.65 (s, 1H), 7.86 (d, J = 8.6 Hz, 1H), 7.80 (d, J = 2.1 Hz, 1H), 7.64 (dd, J = 8.6, 2.1 Hz, 1H).[1]
Part 1: Amide Bond Formation - Crafting Bioactive Scaffolds
The carboxylic acid moiety of this compound is a prime handle for amide bond formation, a cornerstone of medicinal chemistry for constructing peptidomimetics and other complex nitrogen-containing heterocycles. The resulting amides are often key intermediates in the synthesis of a wide array of therapeutic agents.
Causality Behind Experimental Choices in Amide Coupling
The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using a coupling reagent. The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the integrity of stereocenters if present in the amine coupling partner. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their ability to rapidly form an activated ester intermediate, which then readily reacts with the amine. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile.
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of amide intermediates.
Detailed Protocol: Synthesis of N-Benzyl-4-bromo-2-(trifluoromethoxy)benzamide
This protocol describes a general procedure for the coupling of this compound with benzylamine as a representative primary amine.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-bromo-2-(trifluoromethoxy)benzamide.
| Reactant A | Reactant B | Coupling Reagent | Expected Yield |
| This compound | Benzylamine | HATU | >90% |
| This compound | Aniline | HATU | >85% |
| This compound | Morpholine | HATU | >90% |
Part 2: Suzuki-Miyaura Cross-Coupling - Forging Carbon-Carbon Bonds
The bromo substituent on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl groups. Such transformations are pivotal in the synthesis of biaryl and heteroaryl structures, which are common motifs in many blockbuster drugs. For instance, similar 4-bromo-2-substituted benzoic acids are key starting materials in the synthesis of drugs like Enzalutamide and Venclexta.[2]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond. A phosphine ligand, such as SPhos, stabilizes the palladium center and facilitates the subsequent steps of transmetalation and reductive elimination. The base, typically potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, 2-(trifluoromethoxy)-
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₂CO₃ (Potassium carbonate)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
1 M HCl (Hydrochloric acid)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), 4-methylphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.
| Reactant A | Reactant B | Catalyst/Ligand | Expected Yield |
| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | >80% |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | >70% |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | >85% |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in this guide for amide bond formation and Suzuki-Miyaura cross-coupling provide robust and reliable methods for leveraging the unique reactivity of this compound. By understanding the principles behind these transformations and adhering to the detailed procedures, researchers can efficiently construct complex molecular architectures for the development of novel therapeutic agents.
References
- PubChem.4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.
- FAQ.What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
Sources
preparation of novel inhibitors using 4-Bromo-2-(trifluoromethoxy)benzoic acid
An In-Depth Guide to the Synthesis of Novel Inhibitors Utilizing 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Introduction: The Strategic Advantage of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. It is a powerful electron-withdrawing group that can modulate the pKa of nearby functionalities and is highly lipophilic, which can improve membrane permeability and bioavailability.[1] Crucially, the -OCF₃ group is often more metabolically stable than its methoxy (-OCH₃) counterpart, prolonging the in-vivo half-life of a drug.[1]
This compound has emerged as a highly valuable starting material for the synthesis of novel inhibitors. This compound strategically positions three key functional groups:
-
The Carboxylic Acid: A versatile handle for forming amide bonds, a linkage present in over 25% of all pharmaceuticals, or for engaging in other derivatizations.[2]
-
The Bromo Group: An ideal substituent for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex biaryl scaffolds.[3][4]
-
The Trifluoromethoxy Group: As discussed, this group imparts desirable physicochemical properties crucial for developing effective and durable therapeutic agents.[1]
This technical guide provides detailed protocols for leveraging this compound in two of the most powerful and widely used transformations in drug discovery: amide bond formation and Suzuki-Miyaura cross-coupling. The protocols are designed to be robust and self-validating, with explanations of the causality behind key experimental choices to empower researchers in their synthesis of next-generation inhibitors.
Part 1: Synthesis of Novel Amide-Based Inhibitors via Acyl Fluoride Intermediates
Scientific Rationale
The formation of an amide bond is the most common reaction in medicinal chemistry.[5] However, coupling an electron-rich carboxylic acid with an electron-deficient amine, or with sterically hindered substrates, can be challenging for standard coupling reagents. Activating the carboxylic acid as an acyl fluoride is a highly effective strategy to overcome these hurdles. Acyl fluorides exhibit a favorable balance of reactivity and stability, often leading to higher yields and cleaner reactions where other methods fail.[5][6]
In this protocol, we utilize Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) as the activating agent. BTFFH efficiently converts the carboxylic acid to its corresponding acyl fluoride in situ, which then readily reacts with the amine to form the desired amide.[6]
Experimental Protocol 1: BTFFH-Mediated Amide Coupling
This protocol details the coupling of this compound with 4-fluoroaniline, a moderately electron-deficient amine.
Materials:
-
This compound (1.0 equiv)
-
4-Fluoroaniline (1.1 equiv)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 285 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Stir the solution until the acid is fully dissolved. Add BTFFH (444 mg, 1.5 mmol) followed by the dropwise addition of DIPEA (0.7 mL, 4.0 mmol).
-
Allow the mixture to stir at room temperature for 30 minutes. The formation of the acyl fluoride is typically complete within this timeframe.
-
Coupling: Add 4-fluoroaniline (122 mg, 1.1 mmol) to the reaction mixture.
-
Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 30% ethyl acetate in hexanes) to afford the pure amide product.
Workflow for Amide Synthesis
Caption: Workflow for BTFFH-mediated amide synthesis.
Expected Characterization Data
Table 1: Hypothetical Characterization Data for 4-bromo-N-(4-fluorophenyl)-2-(trifluoromethoxy)benzamide.
| Property | Expected Value |
| Molecular Formula | C₁₄H₇BrF₄NO₂ |
| Molecular Weight | 376.11 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-8.2 (m, 1H), 7.5-7.7 (m, 3H), 7.4-7.5 (m, 1H), 7.0-7.2 (m, 2H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58.1 (s, 3F, -OCF₃), -115.5 (m, 1F, Ar-F) |
| Mass Spec (ESI+) | m/z = 375.9, 377.9 [M+H]⁺ |
Part 2: Synthesis of Novel Biaryl Inhibitors via Suzuki-Miyaura Cross-Coupling
Scientific Rationale
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[7] It is a cornerstone of modern synthesis, enabling the construction of biaryl motifs that are prevalent in many classes of kinase inhibitors and other targeted therapeutics. The reaction tolerates a wide variety of functional groups and typically proceeds with high yields, making it ideal for late-stage functionalization in a synthetic route.[4][7]
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid. The reaction utilizes a palladium catalyst and a base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (285 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL).
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure biaryl product.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Expected Characterization Data
Table 2: Hypothetical Characterization Data for 4'-methoxy-2-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₁F₃O₄ |
| Molecular Weight | 324.24 g/mol |
| Appearance | White solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.2 (s, 1H, COOH), 8.1 (d, 1H), 7.8 (dd, 1H), 7.6 (d, 1H), 7.4 (d, 2H), 7.0 (d, 2H), 3.8 (s, 3H, OCH₃) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -57.5 (s, 3F, -OCF₃) |
| Mass Spec (ESI-) | m/z = 323.1 [M-H]⁻ |
Conclusion and Future Perspectives
This compound serves as an exemplary building block for the efficient synthesis of diverse inhibitor scaffolds. The protocols detailed herein for amide coupling and Suzuki-Miyaura cross-coupling provide reliable and high-yielding pathways to novel chemical entities. The resulting products are well-positioned for further derivatization; for instance, the carboxylic acid of the biaryl product can be coupled to various amines, while the amide products can undergo further cross-coupling at the aryl bromide position. By providing a foundation in robust synthetic methodology, this guide empowers researchers to rapidly generate and explore new generations of potent and selective inhibitors for critical biological targets.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 12). The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
derivatization of the carboxylic acid group of 4-Bromo-2-(trifluoromethoxy)benzoic acid
An in-depth guide to the strategic chemical modification of 4-Bromo-2-(trifluoromethoxy)benzoic acid, a critical building block in modern chemical synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of core derivatization principles, detailed step-by-step protocols for key transformations, and insights into the rationale behind experimental choices.
Introduction: The Strategic Value of this compound
This compound is a highly valuable scaffold in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional components:
-
Carboxylic Acid: A versatile handle for forming a wide array of functional groups, most notably amides and esters, which are fundamental in biologically active molecules.
-
Aryl Bromide: An ideal site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the construction of complex biaryl or aryl-amine structures.[1][2][3]
-
Trifluoromethoxy (-OCF₃) Group: This moiety imparts unique and desirable properties. It is a strong electron-withdrawing group that is metabolically stable and can enhance compound lipophilicity, membrane permeability, and binding affinity, making it a privileged substituent in drug design.[4]
This guide focuses specifically on the derivatization of the carboxylic acid group, a primary step in leveraging this scaffold for the creation of compound libraries for screening and lead optimization.
Core Principles of Carboxylic Acid Activation
Direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally inefficient. This is due to a competing acid-base reaction where the basic nucleophile deprotonates the carboxylic acid to form a highly unreactive carboxylate salt.[5][6] Therefore, successful derivatization hinges on activating the carboxylic acid by converting the hydroxyl (-OH) group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5] Common strategies involve the in-situ formation of highly reactive intermediates like O-acylisoureas, active esters, or the isolation of more stable, yet still reactive, acyl halides.[5][7]
Figure 2: Simplified mechanism for uronium salt-mediated amide bond formation.
This protocol describes a robust method for coupling this compound with a primary or secondary amine using HATU, a highly efficient uronium-based coupling reagent.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry, argon-purged round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF (or DCM).
-
Add the amine of choice (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [8]
Ester Formation (Esterification)
Esters are common derivatives that can modulate a compound's polarity and act as prodrugs.
This classic method is effective for simple, unhindered alcohols but is an equilibrium process that requires a large excess of the alcohol or removal of water to drive the reaction to completion. [6] Materials:
-
This compound
-
Alcohol of choice (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dean-Stark apparatus (optional, for higher boiling alcohols)
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude ester can typically be purified by flash chromatography. [9]
Acyl Chloride Formation
Acyl chlorides are highly reactive intermediates that can be used to synthesize esters and amides, particularly when the corresponding nucleophiles are unreactive. Their high reactivity necessitates careful handling under anhydrous conditions. [10]
This protocol uses thionyl chloride (SOCl₂), which produces gaseous byproducts that are easily removed. [11] Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or DCM
-
A catalytic drop of anhydrous DMF
-
Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)
Procedure:
-
In a flame-dried flask under an argon atmosphere, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0-3.0 eq) to the suspension, followed by one drop of anhydrous DMF.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction mixture should become a clear solution.
-
Work-up: Carefully remove the excess thionyl chloride and solvent under reduced pressure (co-evaporating with toluene can help remove final traces).
-
The resulting 4-Bromo-2-(trifluoromethoxy)benzoyl chloride is often used immediately in the next step without further purification. If purification is required, it can be distilled under high vacuum.
Strategic Application of Derivatives in Further Synthesis
The true power of the 4-Bromo-2-(trifluoromethoxy)phenyl scaffold is realized when derivatization of the carboxylic acid is combined with subsequent modification at the aryl bromide position. The resulting amides and esters are ideal substrates for palladium-catalyzed cross-coupling reactions.
Figure 3: A two-step strategic approach to generate molecular diversity.
-
Suzuki-Miyaura Coupling: Reacting the bromo-substituted amide or ester with a boronic acid or ester introduces a new aryl or vinyl group, creating complex biaryl structures. [2][3][12]* Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond, replacing the bromine with a primary or secondary amine. [1][13][14] This two-step sequence—derivatization followed by cross-coupling—provides an efficient and modular route to rapidly generate libraries of structurally diverse compounds for biological screening.
References
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Fisher Scientific. (n.d.). Amide Synthesis.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
- LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
- J-STAGE. (n.d.). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides.
- ResearchGate. (2020). What is the best technique for amide purification?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction.
- PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- MySkinRecipes. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoyl Chloride.
- ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- Wikipedia. (n.d.). Acyl chloride.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- NIH. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- ResearchGate. (2012). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines.
- PubChem. (2022). Benzoic acid, 4-amino-2-bromo-6-(trifluoromethyl)-, ethyl ester.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research.
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- NIH. (2023). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene.
- ResearchGate. (n.d.). Au@PMO catalyzed Ullmann reactions.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(trifluoromethoxy)benzoic acid with Arylboronic Acids
Abstract
The synthesis of substituted biaryl carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. Among the available synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and broad functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2-(trifluoromethoxy)benzoic acid with various arylboronic acids. The trifluoromethoxy (-OCF₃) group is a crucial substituent in pharmaceutical design, often enhancing metabolic stability and cell permeability. This document offers researchers and drug development professionals a comprehensive resource, covering the reaction mechanism, a step-by-step protocol, optimization strategies, and troubleshooting advice to facilitate the synthesis of these valuable molecular scaffolds.
Introduction: The Strategic Importance of Fluorinated Biaryls
Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and advanced materials.[2] The ability to strategically join two distinct aromatic rings via a carbon-carbon bond is a key transformation for molecular design. The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used methods for this purpose.[3]
The target substrate, this compound, presents specific challenges and opportunities. The trifluoromethoxy group can significantly influence the electronic properties and reactivity of the aryl bromide. Furthermore, the presence of a carboxylic acid moiety requires careful selection of the base and reaction conditions to avoid unwanted side reactions. The products of this reaction, 2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid derivatives, are valuable intermediates in the synthesis of anti-inflammatory agents, analgesics, and other biologically active compounds.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl halides.[3]
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
3.1. Reagents and Equipment
-
Reactants:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
-
Catalyst:
-
Pd(dppf)Cl₂ · CH₂Cl₂ (1-3 mol%) or similar palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3).[8]
-
-
Base:
-
Aqueous Potassium Carbonate (K₂CO₃, 2 M solution, 3.0 eq) or Cesium Carbonate (Cs₂CO₃, 3.0 eq).
-
-
Solvent:
-
1,4-Dioxane or Toluene (degassed).
-
-
Equipment:
-
Round-bottom flask or reaction vial suitable for heating.
-
Magnetic stirrer and stir bar.
-
Reflux condenser.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns).
-
3.2. Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) active species can be sensitive to oxygen.[3]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the aryl bromide) followed by the aqueous base (e.g., 2 M K₂CO₃, 3.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9]
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.
Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.
Scientific Rationale and Optimization
The success of the Suzuki-Miyaura coupling hinges on the careful selection of each reaction component.
| Component | Choice & Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂: Often a first choice. The bulky, electron-rich dppf ligand facilitates both the oxidative addition and reductive elimination steps, and is effective for sterically hindered or electron-deficient substrates.[6][8] Pd(PPh₃)₄: A classic catalyst, but may require higher temperatures or longer reaction times for challenging substrates.[9] Buchwald Ligand-based Precatalysts (e.g., XPhos Pd G3): Highly active catalysts that can operate at lower temperatures and catalyst loadings, especially effective for unreactive aryl chlorides.[1][8] |
| Base | K₂CO₃ / Cs₂CO₃: Mild inorganic bases are ideal. They are strong enough to facilitate transmetalation by forming the boronate species but generally do not cause hydrolysis of the trifluoromethoxy group.[10][11] Cesium carbonate is more soluble and basic, often leading to faster reactions. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water: A biphasic solvent system is common. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase contains the base and helps solubilize the boronate intermediate.[12][13] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80-100 °C: This temperature range provides sufficient thermal energy to overcome the activation barrier for the oxidative addition step without causing significant thermal decomposition of the reactants or catalyst. |
Scope and Representative Data
The protocol is applicable to a wide range of arylboronic acids. The electronic nature of the boronic acid can influence reaction times and yields.
| Arylboronic Acid | Product | Typical Conditions | Yield (%) | Notes |
| Phenylboronic acid | 2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C, 12h | 85-95 | Standard, reliable coupling. |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | Pd(PPh₃)₄, Cs₂CO₃, Toluene/H₂O, 100°C, 8h | 80-90 | Electron-donating groups on the boronic acid can accelerate the reaction. |
| 4-Chlorophenylboronic acid | 4'-Chloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | XPhos Pd G3, K₃PO₄, 2-MeTHF/H₂O, 80°C, 16h | 75-85 | Electron-withdrawing groups may require a more active catalyst system. |
| 2-Methylphenylboronic acid | 2'-Methyl-2''-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C, 18h | 65-75 | Steric hindrance on the boronic acid can slow the reaction and may require higher temperatures or longer times. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Poor quality boronic acid. | 1. Ensure thorough degassing of solvents and use a fresh catalyst. 2. Increase reaction temperature in 10°C increments. 3. Use freshly purchased or purified boronic acid. |
| Protodeborylation of Boronic Acid | Excess water, prolonged heating, or overly basic conditions. | Use the minimum required amount of base and water. Consider using anhydrous conditions with a base like KF. |
| Homocoupling of Boronic Acid | Presence of Pd(II) and oxygen in the reaction mixture.[3] | Ensure thorough degassing. Use a pre-catalyst that readily forms Pd(0). |
| Difficult Purification | Close polarity of product and starting materials or byproducts. | Optimize stoichiometry (use a slight excess of the boronic acid, ~1.1 eq). Adjust the mobile phase for chromatography carefully. |
Safety Precautions
-
Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Aryl halides and boronic acids may be irritants.[14]
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Toluene is flammable and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Procedure: Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and versatile method for the synthesis of 2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid derivatives from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably access these important chemical entities. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this powerful reaction in research and development settings.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Ciofini, I., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Takagi, J., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
- Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. [Link]
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Bunnage, M. E., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
- Bunnage, M. E., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society. [Link]
- Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
- Z-Mohsen, S., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
- ResearchGate. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. [Link]
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Huff, B. E., et al. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses. [Link]
- Liu, W., et al. (2019).
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- Liu, W., et al. (2019). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- MySkinRecipes. (n.d.). 2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid. [Link]
- Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]
- PubMed. (2007).
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Application Note: Strategic Synthesis of Diverse Compound Libraries Utilizing 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery and materials science, the strategic design of compound libraries is paramount for the identification of novel bioactive molecules and functional materials. The selection of a versatile starting scaffold is a critical determinant of the structural diversity and, ultimately, the success of a screening campaign. 4-Bromo-2-(trifluoromethoxy)benzoic acid emerges as a highly valuable and strategic building block for combinatorial chemistry.[1][2][3] Its utility is anchored in the orthogonal reactivity of its three key functional groups: a carboxylic acid amenable to a myriad of coupling reactions, a bromine atom that serves as a handle for cross-coupling chemistry, and a trifluoromethoxy group that can enhance metabolic stability and binding affinity.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of diverse compound libraries originating from this privileged scaffold. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
Core Properties and Safety Considerations
Before commencing any synthetic work, it is crucial to understand the physicochemical properties and handling requirements of this compound.
| Property | Value | Source |
| CAS Number | 320-31-0 | [4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [4] |
| Molecular Weight | 269.02 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 121.0 to 125.0 °C | [6] |
| Solubility | Soluble in Methanol | [6] |
Safety Precautions: this compound is an irritant, causing skin, eye, and respiratory tract irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][7] Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[5][8]
Strategic Diversification: A Multi-pronged Approach
The true power of this compound lies in the ability to selectively address its functional groups to generate a vast array of analogs. The general workflow for library synthesis can be conceptualized as a series of diversification steps, which can be performed in various orders to maximize structural space.
Caption: General workflow for compound library synthesis.
Protocols for Library Synthesis
The following protocols are designed to be robust and adaptable for high-throughput synthesis. Researchers should optimize conditions based on the specific building blocks employed.
Protocol 1: Amide Library Synthesis via Carbodiimide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, offering a reliable method to introduce a wide variety of amine building blocks.[9] Carbodiimide-mediated couplings are a popular choice due to their mild conditions and broad functional group tolerance.[9]
Rationale: The use of a carbodiimide activator, such as EDC, in conjunction with an additive like HOBt, minimizes side reactions and suppresses racemization, which is particularly important when using chiral amines.[9][10][11]
Step-by-Step Protocol:
-
Reagent Preparation: In an array of reaction vials, add this compound (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to each vial to achieve a concentration of 0.1-0.5 M.
-
Amine Addition: To each vial, add a unique amine building block (1.1 eq).
-
Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to each reaction mixture.
-
Reaction: Cap the vials and agitate at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixtures with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amides can then be purified by preparative HPLC or flash chromatography.[12][13][14]
Protocol 2: Ester Library Synthesis via Fischer Esterification
Fischer esterification provides a straightforward method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[15][16][17][18]
Rationale: Using the alcohol as the solvent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[18]
Step-by-Step Protocol:
-
Reaction Setup: In a series of reaction vessels, dissolve this compound (1.0 eq) in a large excess of the desired alcohol building block (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to each vessel.
-
Reaction: Heat the mixtures to reflux for 2-12 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.[15]
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, and finally with brine. Dry the organic layer, filter, and concentrate. Purify the crude ester via distillation, recrystallization, or chromatography.[15]
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between the aryl bromide and a boronic acid or ester.[19][20][21][22] This allows for the introduction of a vast array of aryl and heteroaryl moieties.
Rationale: The choice of a palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope, especially with electronically diverse coupling partners.[20] The base is required for the transmetalation step in the catalytic cycle.[22]
Caption: Simplified catalytic cycle of the Suzuki reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vial, add the 4-bromo-2-(trifluoromethoxy)benzamide or benzoate derivative (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C for 4-16 hours under an inert atmosphere.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[23][24][25] This reaction is instrumental for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[26]
Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.[24][27]
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-bromo-2-(trifluoromethoxy)benzamide or benzoate derivative (1.0 eq), the desired amine (1.2 eq), a palladium source like Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as XPhos or SPhos (0.04 eq), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry and concentrate. Purify the desired product using flash chromatography.
Library Characterization and Data Management
The characterization of a compound library is essential to ensure the quality and integrity of the screening data.[28]
-
Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of individual compounds in a library.[12]
-
Identity Confirmation: Mass spectrometry (MS), typically coupled with LC (LC-MS), is used to confirm the molecular weight of the synthesized compounds.[29][30][31] High-resolution mass spectrometry (HRMS) can provide further confirmation of the elemental composition.
-
Structural Elucidation: For representative compounds or in cases of ambiguity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for complete structural characterization.
Effective data management is crucial for tracking the synthesis, characterization, and screening results of the library. A robust database should be implemented to store structural information, analytical data, and biological activity for each compound.
Conclusion
This compound is a superior starting material for the generation of diverse and medicinally relevant compound libraries. By strategically employing a sequence of robust chemical transformations—including amide and ester formations, Suzuki couplings, and Buchwald-Hartwig aminations—researchers can rapidly access a vast chemical space. The protocols outlined in this application note provide a solid foundation for these synthetic endeavors, empowering scientists to accelerate the discovery of new lead compounds for drug development and novel molecules for materials science applications.
References
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- Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. [Link]
- Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Central European Journal of Chemistry, 12(7), 729-743. [Link]
- Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1852-1855. [Link]
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- Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7731-7756. [Link]
- Chem-Impex. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic acid. [Link]
- Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 68(1), 16-21. [Link]
- Battilocchio, C., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(1). [Link]
- Luo, Q.-L., et al. (2016). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 81(15), 6433-6441. [Link]
- Roy, A., & Gupta, P. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Experimental Therapeutics and Oncology, 11(3), 151-162. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Weller, H. N. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 779-781. [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(5), 1504-1508. [Link]
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- Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 147-153. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.).
- Pascanu, V., et al. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH₂.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391-2393. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Singh, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1239-1269. [Link]
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
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- ResearchGate. (n.d.).
- University of California, Irvine. (n.d.).
- PubChem. (n.d.). 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid. [Link]
- YouTube. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. [Link]
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Application Notes & Protocols: Strategic Functionalization of the 4-Bromo-2-(trifluoromethoxy)benzoic Acid Aromatic Ring
Abstract
4-Bromo-2-(trifluoromethoxy)benzoic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifecta of functional groups—a reactive bromine atom, a lipophilic and metabolically stable trifluoromethoxy group, and a versatile carboxylic acid handle—offers a powerful platform for molecular diversification.[1] The bromine atom at the C4 position serves as a primary reactive site for a host of transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of carbon, nitrogen, and other heteroatom-based substituents. This guide provides an in-depth exploration of key functionalization strategies for this scaffold, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of the Scaffold
The utility of this compound stems from the distinct electronic and steric properties of its substituents.
-
4-Bromo Group : This is the primary locus of functionalization. As a halogen, it is an excellent leaving group in transition-metal-catalyzed reactions, particularly those involving palladium.[2] Its position is remote from the sterically demanding ortho-substituents, often leading to high reaction efficiency.
-
2-(Trifluoromethoxy) Group (-OCF₃) : This group is a bioisostere of a methoxy group but with significantly different properties. It is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's metabolic stability, cell permeability, and binding affinity.[3]
-
1-Carboxylic Acid Group (-COOH) : This group serves a dual purpose. It can act as a directing group for certain C-H activation reactions and provides a handle for further modifications, such as amide bond formation, after the primary aromatic ring functionalization is complete.
This guide will focus on the most robust and widely applicable methods for modifying the C4 position via the bromo handle, primarily through palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization
Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C-C and C-heteroatom bonds with aryl halides.[4] The general catalytic cycle provides a framework for understanding these powerful transformations.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: There are two primary and reliable synthetic routes to prepare this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.
-
Oxidation of 4-bromo-2-(trifluoromethoxy)toluene: This is a classical and often preferred method for its operational simplicity. It involves the oxidation of the methyl group of the corresponding toluene derivative to a carboxylic acid.
-
Directed Ortho-Lithiation and Carboxylation: This route begins with a dibrominated precursor, 1,4-dibromo-2-(trifluoromethoxy)benzene. A regioselective lithium-halogen exchange is performed, followed by quenching the resulting aryllithium species with carbon dioxide (CO2).
The trifluoromethoxy (-OCF3) group is generally stable under a variety of reaction conditions, including strong oxidation and exposure to organometallic reagents, making both routes viable.[1][2]
Caption: Primary synthetic pathways to this compound.
Q2: How does the trifluoromethoxy (-OCF3) group influence the synthesis?
A2: The -OCF3 group is a unique substituent with a significant impact on the molecule's reactivity and properties.
-
Electronic Effects: It is strongly electron-withdrawing due to the three fluorine atoms, yet it can also act as a weak π-donor through the oxygen lone pairs. This electronic nature deactivates the aromatic ring towards electrophilic substitution but can direct metallation.[3]
-
Stability: The trifluoromethoxy group is known for its high chemical and thermal stability.[2][4] It is generally resistant to attack by acids, bases, and common oxidizing or reducing agents, which is a major advantage during synthesis.[2]
-
Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can be a key feature in drug design but may also complicate purification by aqueous extraction if the product becomes too soluble in organic solvents.[4][5]
Troubleshooting Guide 1: Oxidation of 4-bromo-2-(trifluoromethoxy)toluene
This route is often favored for its straightforwardness but can present challenges related to reaction completion and product isolation.
Q3: My oxidation reaction with potassium permanganate (KMnO4) is incomplete, and I have a low yield. What could be the cause?
A3: Incomplete oxidation is a common issue. Several factors can contribute to this:
-
Insufficient Reagent: The stoichiometry of KMnO4 is crucial. Ensure you are using a sufficient excess (typically 3-4 equivalents) as some permanganate can be consumed by side reactions or decompose.
-
Reaction Time and Temperature: These oxidations often require prolonged heating (reflux) to go to completion. Ensure the reaction is maintained at the appropriate temperature for an adequate duration (often 12-24 hours). Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Phase Transfer Catalyst: If the reaction is run in a biphasic system (e.g., water and an organic solvent), the absence or inefficiency of a phase transfer catalyst (like a quaternary ammonium salt) can severely limit the reaction rate.
-
Particle Size of KMnO4: Finely powdered KMnO4 has a larger surface area and reacts more efficiently than large crystals.
Q4: After the KMnO4 oxidation, I have a difficult-to-filter brown precipitate of manganese dioxide (MnO2). How can I improve the workup?
A4: The formation of a dense MnO2 sludge is characteristic of permanganate oxidations.
-
Quenching: After the reaction is complete (as determined by TLC/GC), cool the mixture and quench the excess KMnO4. This can be done by adding a reducing agent like sodium bisulfite (NaHSO3) or oxalic acid until the purple color disappears and the mixture turns from a thick brown slurry to a clearer solution with a more granular precipitate.
-
Filtration Aid: Filter the mixture through a pad of Celite® or diatomaceous earth. This will prevent the fine MnO2 particles from clogging the filter paper and will speed up the filtration significantly.
-
Acidification: After filtration, the clear filtrate should be acidified (e.g., with concentrated HCl) to a pH of ~1-2 to precipitate the benzoic acid product.
Q5: The purity of my final product is low after precipitation. What are the likely impurities and how can I remove them?
A5: The primary impurity is often unreacted starting material (4-bromo-2-(trifluoromethoxy)toluene).
-
Recrystallization: This is the most effective method for purifying benzoic acids.[6][7] A suitable solvent system might be an ethanol/water or acetone/water mixture. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Base Wash: If the main impurity is the neutral starting material, you can dissolve the crude product in a dilute basic solution (e.g., 1M NaOH), where the acidic product will form a soluble carboxylate salt. The neutral starting material can then be extracted with an organic solvent (e.g., ethyl acetate). Afterward, re-acidify the aqueous layer to precipitate the pure benzoic acid.
Caption: Troubleshooting decision tree for the oxidation synthesis route.
Troubleshooting Guide 2: Lithiation and Carboxylation
This route offers an alternative but requires stringent anhydrous conditions and careful control of regioselectivity.
Q6: My lithiation reaction is giving a very low yield of the desired carboxylic acid. What are the most common failure points?
A6: Low yields in organolithium reactions are almost always traced back to a few critical factors:
-
Moisture: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be instantly quenched by any protic source, especially water. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: The n-BuLi reagent itself can degrade over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.
-
Temperature Control: Lithium-halogen exchange is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent (THF).[8]
-
CO2 Quench: The carbon dioxide used for the quench must also be dry. Bubbling CO2 gas from a cylinder through a drying tube is an option, but adding crushed dry ice directly to the reaction mixture is often more reliable and effective.
Q7: I am getting a mixture of products, including what appears to be a debrominated starting material. Why is this happening?
A7: The formation of debrominated starting material (1-bromo-3-(trifluoromethoxy)benzene) suggests that the aryllithium intermediate is being protonated before it can react with CO2.
-
Inadequate Quench: If the CO2 is not introduced effectively or if there is a proton source in the reaction, the aryllithium will be quenched to the corresponding arene. Ensure a large excess of dry CO2 is added rapidly to the cold reaction mixture.
-
Workup: Do not allow the reaction to warm up before the acidic workup. The workup itself (e.g., adding aqueous NH4Cl or HCl) should be done carefully at low temperatures to quench any remaining organolithium species and protonate the carboxylate salt.
Q8: Is there a risk of lithiation at the wrong position?
A8: Yes, regioselectivity can be a concern. In 1,4-dibromo-2-(trifluoromethoxy)benzene, there are two bromine atoms. The -OCF3 group is an ortho, para director. Lithiation is generally favored at the bromine ortho to the -OCF3 group (the C1 position) due to a directing effect where the lithium atom can coordinate with the oxygen. However, reaction at the other bromine (C4) is possible. Using n-BuLi at -78 °C generally favors the desired lithium-halogen exchange at the position ortho to the trifluoromethoxy group.[9] If you suspect regioisomers are forming, careful analysis of the crude product by NMR or GC-MS will be necessary.
Experimental Protocols
Protocol 1: Synthesis via Oxidation
| Parameter | Value/Condition |
| Starting Material | 4-bromo-2-(trifluoromethoxy)toluene |
| Oxidizing Agent | Potassium Permanganate (KMnO4) |
| Stoichiometry | 1.0 eq. Starting Material, 4.0 eq. KMnO4 |
| Solvent | Pyridine/Water (1:1) or Water with PTC |
| Temperature | 90-100 °C (Reflux) |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Workup | 1. Cool, quench with NaHSO3. 2. Filter through Celite®. 3. Acidify filtrate with HCl. |
| Purification | Recrystallization from Ethanol/Water |
| Expected Yield | 65-80% |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-(trifluoromethoxy)toluene (1.0 eq) and a 1:1 mixture of pyridine and water.
-
Heat the mixture to 90 °C and add potassium permanganate (4.0 eq) portion-wise to control the initial exotherm.
-
Maintain the reaction at reflux (90-100 °C) for 12-24 hours, monitoring the consumption of starting material by TLC.
-
Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite until the purple color of permanganate is gone and the brown MnO2 precipitate becomes lighter in color.
-
Filter the mixture through a pad of Celite®, washing the filter cake with water.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH is ~1, at which point the product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude solid by recrystallization.
References
- ResearchGate. (2025). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- PubMed Central (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
- Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- Lab Manual. (n.d.). Recrystallization of Benzoic Acid.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central (PMC). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- Infoscience EPFL. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- ResearchGate. (2025). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. (n.d.). Purification of benzoic acid.
- Semantic Scholar. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
- University Course Material. (n.d.). Directed (ortho) Metallation.
- Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION | Jacques Mortier.
- ResearchGate. (n.d.). SCHEME 26.1 Lithiation of benzene.
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene.
- Allen. (n.d.). Toluene, on oxidation with KMnO_(4) gives.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
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Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid
Welcome to the technical support guide for the synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid (CAS 509142-48-7). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable building block in modern medicinal and agrochemical development. The trifluoromethoxy (-OCF3) group is of particular interest as it can significantly enhance molecular lipophilicity, metabolic stability, and binding affinity, properties that are critical for developing effective pharmaceuticals and next-generation crop protection agents.[1] However, the synthesis is not without its challenges, primarily due to the strong electron-withdrawing nature of both the trifluoromethoxy and carboxylic acid substituents, which can deactivate the aromatic ring towards electrophilic substitution. This guide provides a framework for navigating these challenges to achieve high-yield, high-purity synthesis.
General Synthesis Workflow
The most common and direct approach to synthesizing this compound is through the electrophilic bromination of 2-(trifluoromethoxy)benzoic acid. The overall workflow involves careful selection of a brominating agent, precise control of reaction conditions, and a robust purification strategy.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and why is regioselectivity a concern?
The most logical and widely used starting material is 2-(trifluoromethoxy)benzoic acid . The primary challenge in this synthesis is achieving high regioselectivity for the bromine atom at the 4-position. This is governed by the directing effects of the two substituents on the aromatic ring:
-
-OCF3 (Trifluoromethoxy) Group : Despite being strongly electron-withdrawing, this group is an ortho, para-director due to the lone pairs on the oxygen atom that can participate in resonance.
-
-COOH (Carboxylic Acid) Group : This group is a deactivating meta-director.
The position para (position 4) to the powerful ortho, para-directing -OCF3 group is the most electronically favorable site for electrophilic attack. The position meta to the -COOH group further reinforces this preference. However, competing bromination at the ortho position (position 6) can occur, leading to isomeric impurities.
Q2: Which brominating agents are most effective for this synthesis?
The choice of brominating agent is critical for controlling reactivity and minimizing side reactions, especially over-bromination.[2] A deactivated aromatic ring, such as this one, often requires a potent electrophilic bromine source.
| Brominating Agent | Relative Reactivity | Typical Conditions | Advantages & Disadvantages |
| Br₂ in Acetic Acid | High | Room temp to 60 °C | Pro: Cost-effective, highly reactive. Con: Hazardous to handle, can lead to over-bromination if not controlled. |
| N-Bromosuccinimide (NBS) | Moderate | Acetic acid or H₂SO₄ | Pro: Solid, easier to handle than Br₂. Con: Can require a catalyst (e.g., strong acid) for deactivated rings. |
| Bromodimethylsulfonium Bromide (BDMS) | High / Selective | Dichloromethane | Pro: Highly selective for monobromination, simplified purification.[3] Con: Higher cost, moisture sensitive. |
Q3: Why is strict temperature control so important during the reaction?
Temperature control is paramount for two main reasons:
-
Selectivity : Higher temperatures increase the reaction rate but can decrease selectivity, leading to a higher proportion of undesired isomers (e.g., 6-bromo isomer) and di-brominated byproducts.[3]
-
Safety : Electrophilic brominations can be highly exothermic. Uncontrolled temperature can lead to a runaway reaction, posing a significant safety risk, especially when using elemental bromine.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
This is one of the most frequent issues, often stemming from the deactivated nature of the substrate.
| Potential Cause | Recommended Solution(s) |
| 1. Insufficiently Reactive Brominating System | The deactivated ring may not react with milder agents like NBS alone. Solution: Switch to a more reactive system like Br₂ in a polar solvent (e.g., acetic acid or sulfuric acid). A Lewis acid catalyst (e.g., FeBr₃) can also be used with Br₂ to further enhance electrophilicity, but must be used judiciously to avoid over-bromination. |
| 2. Poor Quality or Decomposed Reagents | N-Bromosuccinimide (NBS) can degrade over time. Radical initiators, if used for an incorrect (radical-based) approach, can also be of poor quality.[4] Solution: Use a fresh batch of NBS, preferably recrystallized. Ensure elemental bromine has not been contaminated with water. |
| 3. Reaction Temperature is Too Low | While high temperatures are a risk, a temperature that is too low may result in an impractically slow or stalled reaction. Solution: Monitor the reaction by TLC or LC-MS. If no conversion is observed after a reasonable time, gradually increase the temperature in 5-10 °C increments. |
| 4. Presence of Radical Inhibitors | Oxygen from the air can act as a radical inhibitor, which is relevant if side reactions proceed via radical pathways.[4] Solution: While this is an electrophilic substitution, ensuring the reaction is run under an inert atmosphere (Nitrogen or Argon) is good practice to prevent unknown side reactions. |
Problem 2: Significant Formation of Impurities (Over-bromination or Isomers)
The formation of di-brominated species or the 6-bromo isomer is a common challenge that complicates purification and reduces the yield of the target molecule.
Caption: Decision-making workflow for troubleshooting impurity formation.
| Potential Cause | Recommended Solution(s) |
| 1. Incorrect Stoichiometry | Using a significant excess of the brominating agent is the most common cause of di-bromination.[3] Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent relative to the starting material. |
| 2. Elevated Reaction Temperature | As mentioned, higher temperatures can reduce the kinetic barrier for the formation of less-favored isomers and di-brominated products.[3] Solution: Perform the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). Closely monitor the reaction progress to quench it as soon as the starting material is consumed. |
| 3. High Local Concentration of Reagent | Adding the brominating agent too quickly can create localized "hot spots" of high concentration, promoting multiple brominations on a single molecule before the reagent has dispersed. Solution: Add the brominating agent slowly and dropwise to a well-stirred solution of the substrate. |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Recommended Solution(s) |
| 1. Co-precipitation of Starting Material and Product | The starting material and product have similar structures and may co-precipitate or co-crystallize. Solution: Implement an acid-base extraction during the work-up. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃). The acidic product and starting material will move to the aqueous layer. This layer can then be washed with an organic solvent to remove non-acidic impurities before being re-acidified to precipitate the pure product. |
| 2. Isomeric Impurities with Similar Polarity | The desired 4-bromo isomer and the undesired 6-bromo isomer can be very difficult to separate using standard column chromatography due to their similar polarities. Solution: Focus on optimizing the reaction for maximum regioselectivity. If separation is necessary, fractional recrystallization from a carefully chosen solvent system (e.g., ethanol/water, toluene/hexanes) may be effective. Multiple recrystallizations may be required. |
Recommended Experimental Protocol
This protocol serves as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Objective: To synthesize this compound from 2-(trifluoromethoxy)benzoic acid.
Materials:
-
2-(trifluoromethoxy)benzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid at 0 °C (ice bath).
-
Reagent Addition: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC or LC-MS (a small aliquot can be carefully quenched in ice water and extracted for analysis). Allow the reaction to stir for 2-4 hours or until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture over a stirred slurry of crushed ice.
-
Work-up:
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining bromine/NBS until the yellow color disappears.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexanes mixture, to afford the pure this compound as a white to off-white solid.
-
Verify purity and structure using ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.
-
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research.
- Aulenta, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).
- BenchChem. (2025). How to avoid over-bromination with Bromodimethylsulfonium Bromide.
- BenchChem. (2025). Troubleshooting guide for the radical bromination of methyl 4-chloro-2-methylbenzoate.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Bromination Reagent Guide.
Sources
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Benzoic Acids
Welcome to the technical support center for the synthesis of trifluoromethoxy (-OCF₃) substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of incorporating this unique functional group. The trifluoromethoxy group is highly valued in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, its synthesis can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic routes and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxy (-OCF₃) group considered deactivating yet ortho, para-directing in electrophilic aromatic substitution?
A1: This is a classic case of competing electronic effects.
-
Deactivating Nature: The three highly electronegative fluorine atoms pull electron density away from the oxygen atom and, by extension, the aromatic ring through a strong negative inductive effect (-I). This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3]
-
Ortho, Para-Directing Nature: The oxygen atom directly attached to the ring has lone pairs of electrons. It can donate this electron density into the ring through resonance (+R effect). This donation preferentially stabilizes the cationic intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions. The resonance structures for meta attack do not allow for the positive charge to be delocalized onto the oxygen, making the meta pathway less favorable.[3]
Although the inductive effect deactivates the entire ring, the resonance effect dictates the regioselectivity of the substitution.
Q2: Which synthetic route is best for preparing a novel trifluoromethoxy-substituted benzoic acid?
A2: The optimal route depends heavily on the availability of starting materials, the substitution pattern on the aromatic ring, and scale. Below is a summary of common strategies.
| Synthetic Strategy | Starting Material | Key Reagents | Pros | Cons & Common Side Reactions |
| Lithiation & Carboxylation | (Trifluoromethoxy)bromobenzene or similar halide | n-BuLi or t-BuLi, CO₂ | High regioselectivity; good functional group tolerance.[1] | Requires cryogenic temperatures; sensitive to moisture and air; potential for incomplete carboxylation or protonation. |
| Grignard & Carboxylation | (Trifluoromethoxy)bromobenzene | Mg, CO₂ | Less sensitive to steric hindrance than lithiation; uses less hazardous reagents.[4][5] | Grignard formation can be sluggish; lower yields with some substrates compared to lithiation.[4] |
| Oxidation of a Methyl Group | Trifluoromethoxy-substituted toluene | KMnO₄, CrO₃, or catalytic oxidation | Utilizes readily available starting materials. | Harsh oxidizing conditions can be incompatible with other functional groups; risk of incomplete oxidation. |
| Hydrolysis of a Trichloromethyl Group | Trifluoromethoxy-substituted (trichloromethyl)benzene | Strong acid (e.g., H₂SO₄) or base | Can be effective if the trichloromethyl precursor is accessible.[6] | Requires harsh hydrolysis conditions; potential for side reactions on the aromatic ring.[6] |
Q3: How stable is the -OCF₃ group during subsequent chemical transformations?
A3: The trifluoromethoxy group is exceptionally robust and stable under a wide range of reaction conditions, including strongly acidic and basic media, and towards many oxidizing and reducing agents. This stability is a key reason for its prevalence in pharmaceuticals.[1] However, under extremely harsh acidic conditions, such as with fuming sulfuric acid, hydrolysis of related -CF₃ groups to carboxylic acids has been reported, suggesting a theoretical limit to its stability.[7][8][9][10] For most standard synthetic protocols, the -OCF₃ group can be considered a spectator.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of trifluoromethoxy-substituted benzoic acids, particularly via the common lithiation/carboxylation route.
Problem 1: Low or No Yield of the Desired Benzoic Acid
Q: I performed a lithiation of 4-bromo(trifluoromethoxy)benzene followed by quenching with CO₂, but my yield is very low. My main recovered material is the starting material or the protonated (de-brominated) product, (trifluoromethoxy)benzene. What went wrong?
A: This outcome points to issues in either the metal-halogen exchange step (lithiation) or the carboxylation step. Let's break down the potential causes.
Potential Cause A: Incomplete or Failed Lithiation
-
Causality: The formation of the aryllithium species is critical. This reaction is highly sensitive to moisture and residual acid. Traces of water will protonate the highly basic butyllithium reagent or the aryllithium product as it forms, leading to the recovery of starting material or the simple protonated byproduct.
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purity: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
-
Reagent Titration: The molarity of commercial butyllithium solutions can decrease over time. Titrate the n-BuLi solution before use (e.g., with N-benzylbenzamide) to determine its exact concentration.
-
Temperature Control: The lithiation is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions, such as benzyne formation or reaction with the solvent.[1]
-
Potential Cause B: Inefficient Carboxylation
-
Causality: Even if the aryllithium forms successfully, its reaction with carbon dioxide can be inefficient. CO₂ gas must be pure and dry, and its introduction into the reaction mixture must be managed carefully to ensure efficient trapping of the carbanion.
-
Troubleshooting Steps:
-
CO₂ Source: Use high-purity, dry CO₂. Passing the gas through a drying tube (e.g., filled with Drierite) before bubbling it into the reaction mixture is good practice. Alternatively, adding freshly crushed, high-quality dry ice directly to the reaction vessel is a common and effective method.
-
Quenching Method:
-
Gas Bubbling: If bubbling CO₂ gas, ensure a high flow rate and vigorous stirring to maximize the gas-liquid interface.
-
Dry Ice Slurry: A highly effective method is to cannulate the cold aryllithium solution into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the aryllithium always encounters a large excess of CO₂, minimizing protonation from trace sources.
-
-
Temperature During Quench: Maintain the low temperature (-78 °C) during the initial phase of the CO₂ quench. A sudden increase in temperature can lead to side reactions before carboxylation is complete.[4]
-
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Directing effects on the nitration of 4-(trifluoromethoxy)benzoic acid.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzoic Acid
This protocol details the synthesis via lithiation and carboxylation of 1-bromo-4-(trifluoromethoxy)benzene, a reliable and high-yielding method.
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi), ~2.5 M in hexanes
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) to the flask and dissolve it in anhydrous Et₂O or THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Expert Tip: Successful lithiation is the most critical step. Ensure the n-BuLi is added slowly to prevent localized heating.
-
-
Carboxylation: In a separate flame-dried flask, add a large excess of freshly crushed dry ice and suspend it in a small amount of anhydrous THF with vigorous stirring. While maintaining the aryllithium solution at -78 °C, slowly transfer it via a cannula into the dry ice/THF slurry.
-
Warm-up & Quench: Once the transfer is complete, allow the reaction mixture to slowly warm to room temperature. The milky white slurry will gradually become a clearer solution. Once at room temperature, cautiously quench the reaction by adding 2 M HCl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) to yield the pure 4-(trifluoromethoxy)benzoic acid.
References
- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934.
- Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12, 7103-7114.
- Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar.
- Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Publishing.
- Wen, J., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton Institutional Repository.
- Manteau, B., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).
- Huang, X., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135.
- Ismah Test Prep Double. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
- Wang, C., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3153-3157.
- Huang, X., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed.
- Tlili, A., et al. (2021). Direct Trifluoromethoxylation without OCF3‐Carrier through In Situ Generation of Fluorophosgene. ResearchGate.
- Reider, P. J., et al. (1997). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps.
- Zhang, W., et al. (2007). Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
- Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia.
- McMurry, J. (n.d.). Chemistry of Benzene: Electrophilic Aromatic Substitution. University of Colorado Boulder.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-(trifluoromethoxy)benzoic acid. As a crucial building block in the synthesis of pharmaceuticals and advanced materials, its purity is paramount to the success of subsequent reactions and the quality of the final product.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this compound.
I. Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of effective purification. The interplay between the carboxylic acid, the bromine atom, and the trifluoromethoxy group dictates its solubility, stability, and chromatographic behavior.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₄BrF₃O₂ | The presence of bromine and fluorine can be utilized in certain analytical techniques. |
| Molecular Weight | 285.02 g/mol | Relevant for calculating molar equivalents and reaction yields. |
| Melting Point | 121-125 °C | A key indicator of purity. A broad or depressed melting point suggests the presence of impurities.[1] |
| Appearance | White to off-white crystalline powder | Discoloration can indicate the presence of impurities or degradation products. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other polar organic solvents. Sparingly soluble in nonpolar solvents like hexanes. Solubility in water is pH-dependent. | Crucial for selecting appropriate recrystallization and chromatography solvent systems. The acidic nature of the carboxylic acid group allows for solubility manipulation with pH adjustments. |
| pKa | ~3-4 (estimated) | The acidic proton of the carboxylic acid can be easily deprotonated under basic conditions, forming a more polar carboxylate salt. This property is fundamental to liquid-liquid extraction techniques. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Positional isomers of the bromo or trifluoromethoxy groups on the aromatic ring.
-
Byproducts of bromination: Di-brominated or other halogenated species.
-
Hydrolysis products: Although the trifluoromethoxy group is generally stable, prolonged exposure to strong basic conditions can lead to its hydrolysis to a hydroxyl group.[2]
-
Decarboxylation product: While less common under standard conditions, elevated temperatures can potentially lead to the loss of the carboxylic acid group, especially in the presence of certain catalysts.
Q2: My purified product is a slightly yellow powder, but the literature reports it as white. Is this a cause for concern?
A2: A slight yellow tint can indicate the presence of trace impurities, which may or may not impact your downstream applications. It is highly recommended to assess the purity of your product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a quick and informative assessment of purity; a sharp melting point within the expected range is a good indicator of high purity.[1]
Q3: What are the optimal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[3]
Q4: Can the trifluoromethoxy group hydrolyze during purification?
A4: The trifluoromethoxy group is generally stable under neutral and acidic conditions.[4] However, it can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures, to form the corresponding phenol.[2] Therefore, it is advisable to avoid prolonged exposure to strong bases during purification. If a basic extraction is necessary, it should be performed at low temperatures and for a minimal amount of time.
III. Troubleshooting Purification Challenges
This section provides a systematic approach to overcoming common issues encountered during the purification of this compound.
A. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying crystalline solids.[5][6] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble.[7]
Problem 1: Oily precipitate instead of crystals.
-
Causality: The compound may be "oiling out" of the solution, which occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common with impure samples.
-
Troubleshooting Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with challenging substrates, focusing on the optimization and troubleshooting for 4-Bromo-2-(trifluoromethoxy)benzoic acid . The unique electronic and steric properties of this molecule necessitate a carefully considered approach to achieve high yields and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Foundational Concepts & Initial Assessment
Q1: What are the primary chemical challenges associated with the Suzuki coupling of this compound?
A1: The successful coupling of this substrate is complicated by a convergence of three distinct molecular features:
-
Steric Hindrance: The aryl bromide is flanked by two ortho substituents: the trifluoromethoxy (-OCF3) group and the carboxylic acid (-COOH) group. This significant steric congestion around the reaction center can impede the approach of the bulky palladium catalyst, potentially slowing or inhibiting the crucial oxidative addition step, which is often rate-determining.[1][2][3] For sterically demanding couplings, specialized, bulky ligands are often required to facilitate the reaction.[4][5][6]
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can be beneficial.[7][8] Electron-deficient aryl halides generally exhibit increased reactivity towards oxidative addition with the Pd(0) catalyst.[1][9] This electronic activation can, to some extent, counteract the steric hindrance.
-
Carboxylic Acid Interference: The presence of the acidic -COOH group is a major consideration.
-
Base Consumption: It will react with the base required for the catalytic cycle, necessitating the use of additional equivalents.[10]
-
Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium(II) intermediate formed after oxidative addition. This coordination can stabilize the complex, hindering the subsequent transmetalation or reductive elimination steps and potentially deactivating the catalyst.[10][11]
-
Solubility Issues: The carboxylate salt of your starting material may have different solubility properties than the neutral acid, which can affect reaction kinetics, especially in biphasic solvent systems.[10][11]
-
Understanding these competing factors is the first step toward designing a robust and high-yielding coupling protocol.
The Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Optimizing Core Reaction Parameters
Q2: How should I select the Palladium Catalyst and Ligand for this reaction?
A2: For sterically hindered and electron-deficient substrates, the choice of ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ might work, they often require higher temperatures and give lower yields in challenging cases.[14] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are strongly recommended as they enhance the rates of both oxidative addition and reductive elimination.[1][15]
Recommendation: Utilize a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized ligand. Buchwald's dialkylbiaryl phosphine ligands are an excellent starting point.[15]
| Ligand | Catalyst Precursor | Key Advantages for This Substrate | Typical Loading (mol%) |
| XPhos | XPhos Pd G2/G3/G4 or Pd₂(dba)₃ | Excellent for sterically demanding substrates; promotes fast reaction rates.[14] | 1-3 |
| SPhos | SPhos Pd G2/G3/G4 or Pd₂(dba)₃ | High activity for hindered biaryl synthesis; good functional group tolerance.[9][14] | 1-3 |
| RuPhos | RuPhos Pd G3/G4 or Pd(OAc)₂ | Effective for substrates with ortho substitution on both coupling partners. | 1-3 |
| cataCXium® A | Pd(OAc)₂ | Di-adamantyl-based phosphine ligand known for high stability and activity with hindered substrates. | 1-3 |
Expert Insight: Start with an XPhos or SPhos-based system. These ligands create a sterically accessible, highly reactive monoligated Pd(0) species (L₁Pd(0)) in solution, which is believed to be the active catalyst for the challenging oxidative addition step.[15] Using a pre-formed palladacycle precatalyst (like G2, G3, or G4) often provides greater reliability and activity compared to mixing Pd(OAc)₂ or Pd₂(dba)₃ with the ligand in situ.[9]
Q3: What is the best choice of Base and how many equivalents are needed?
A3: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[15][16] For your substrate, the base must also neutralize the acidic proton of the carboxylic acid.
Recommendation: A moderately strong inorganic base is typically effective.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. Its strength is sufficient for boronate formation without promoting significant side reactions.[12][14]
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base, particularly if K₃PO₄ is sluggish.[17][18] Its higher solubility in organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃): A standard, milder base. It may be effective but could require higher temperatures or longer reaction times.[7]
Equivalents of Base: You must use at least 3.0 equivalents of base.
-
1.0 equivalent to neutralize the carboxylic acid on your starting material.
-
~2.0 equivalents to facilitate the catalytic cycle (boronate formation).
Starting with fewer than 3.0 equivalents is a common cause of reaction failure. Using a finely powdered, dry base is crucial for reproducibility.[19]
Q4: Which Solvent system is most appropriate?
A4: A polar, aprotic solvent is generally preferred. Often, a small amount of water is added to help solubilize the inorganic base and facilitate the formation of the active boronate species.
-
1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v): A very common and effective system for Suzuki couplings.[7][12]
-
Toluene / Water (e.g., 10:1 v/v): A good alternative, especially for reactions at higher temperatures.[12]
-
Tetrahydrofuran (THF) / Water: Another viable option, though its lower boiling point limits the accessible temperature range.[12]
Crucial Step: All solvents must be thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[19][20] The active Pd(0) catalyst is highly sensitive to oxygen and will be readily deactivated.[20]
Section 3: Step-by-Step Experimental Protocols
Protocol 1: General Starting Conditions for Direct Coupling
This protocol provides robust starting conditions that should be used as a baseline for optimization.
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) and the ligand (if not using a pre-formed complex, e.g., XPhos, 0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and acidify with 1M HCl to protonate the carboxylic acid product. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11][21]
Protocol 2: Coupling via Methyl Ester Protection
If direct coupling proves problematic due to catalyst inhibition, protecting the carboxylic acid as a methyl ester is a reliable strategy.
-
Esterification: Dissolve this compound in methanol. Add a catalytic amount of sulfuric acid (or use an excess of SOCl₂) and reflux until the reaction is complete (monitor by TLC/LC-MS). Neutralize, extract the methyl ester, and purify.
-
Suzuki Coupling: Use the resulting methyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 equiv) in a Suzuki reaction following Protocol 1, but with a standard amount of base (e.g., K₃PO₄, 2.0 equiv), as there is no acidic proton to neutralize.
-
Saponification (Hydrolysis): After purification of the coupled ester, dissolve it in a mixture of THF/Methanol and add an aqueous solution of LiOH or NaOH. Stir at room temperature or with gentle heating until the hydrolysis is complete. Acidify the reaction mixture with 1M HCl to precipitate the final carboxylic acid product, which can then be filtered or extracted.[10]
Section 4: Troubleshooting Common Issues
Low yields and side-product formation are common when developing a new Suzuki coupling. A systematic approach is key to identifying the root cause.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Q5: I'm seeing a significant amount of my starting material being converted back to 2-(trifluoromethoxy)benzoic acid (protodebromination). What's happening?
A5: This is a common side reaction called protodebromination or hydrodehalogenation.[20] It occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation. Potential hydride sources include trace water, amines, or even the solvent under certain conditions.
-
Solution 1: Ensure all reagents are anhydrous and the base is of high quality.
-
Solution 2: Try a different base. Some bases are more prone to promoting this side reaction. Switching from a carbonate to a phosphate base (K₃PO₄) can sometimes help.
-
Solution 3: Lowering the reaction temperature may disfavor the decomposition pathway relative to the desired coupling.
Q6: My main byproduct is the homocoupled dimer of my boronic acid. How can I prevent this?
A6: Boronic acid homocoupling is typically caused by the presence of oxygen in the reaction mixture.[9] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
-
Solution 1 (Primary): Improve your degassing procedure. Ensure solvents are sparged for an adequate amount of time and that a positive pressure of inert gas is maintained throughout the entire reaction setup and duration.[19][20]
-
Solution 2: Use a slight excess of the aryl bromide (your starting material) relative to the boronic acid (e.g., 1.0 equiv aryl bromide to 1.1 equiv boronic acid, instead of 1.2-1.5). This ensures there is always an electrophile ready for oxidative addition, which can outcompete the homocoupling pathway.[22]
Q7: The reaction works, but is very sluggish and never reaches full conversion. What should I try next?
A7: A stalled reaction points to either low catalyst activity or conditions that are not energetic enough to overcome the activation barriers for this challenging substrate.
-
Solution 1: Increase the temperature. If you are running at 80 °C, try increasing to 100 °C or reflux.
-
Solution 2: Consider microwave irradiation. Microwave heating can dramatically shorten reaction times and drive difficult couplings to completion, often with lower catalyst loadings.[22]
-
Solution 3: Screen a different ligand/base combination. A switch from K₃PO₄ to Cs₂CO₃, or from an XPhos-based catalyst to a RuPhos or cataCXium® A system, might provide the necessary reactivity boost.
-
Solution 4: If all else fails, protecting the carboxylic acid as an ester (Protocol 2) is the most robust way to eliminate its potential inhibitory effects and is highly likely to solve the issue.[10]
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki reaction. (n.d.). chemeurope.com.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). ResearchGate.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2015). Organic & Biomolecular Chemistry.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2015). ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2004). Organometallics.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2014). ResearchGate.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PubMed Central.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. (2013). ResearchGate.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). ResearchGate.
- Do carboxylic acids interfere with Suzukis? (2021). Reddit.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- carboxylic acid separation following a suzuki reaction. (2023). Reddit.
- Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. (2015). ResearchGate.
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2012). PubMed Central.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. (2019). ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki_reaction [chemeurope.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wwjmrd.com [wwjmrd.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rose-hulman.edu [rose-hulman.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Reactions with 4-Bromo-2-(trifluoromethoxy)benzoic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges encountered during the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(trifluoromethoxy)benzoic acid. This substrate, while a valuable building block, presents a unique combination of electronic and steric challenges that require careful consideration in catalyst and condition selection. This guide is structured in a question-and-answer format to directly address common issues and provide field-proven solutions.
The primary difficulty with this substrate arises from two competing factors:
-
Electronic Activation: The presence of two strong electron-withdrawing groups (the trifluoromethoxy and carboxylic acid) makes the aryl bromide electron-deficient. This property generally facilitates the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step of the catalytic cycle.[1][2]
-
Steric Hindrance & Catalyst Inhibition: The trifluoromethoxy group at the ortho position presents significant steric bulk, which can impede the approach of the palladium catalyst.[3][4] Additionally, the carboxylic acid can be deprotonated by the base, and the resulting carboxylate may coordinate to the palladium center, potentially inhibiting its catalytic activity.[5][6]
This guide will help you navigate these challenges to achieve successful and reproducible coupling results.
Troubleshooting Guide
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: This is the most common issue and typically points to a problem in the catalytic cycle, most often inefficient oxidative addition or catalyst deactivation.
Potential Cause 1: Ineffective Catalyst System for a Hindered Substrate. The combination of the ortho -OCF3 group and the adjacent carboxylic acid creates a sterically demanding environment around the C-Br bond. Standard, less bulky catalyst systems like Pd(PPh₃)₄ may fail to efficiently access the reaction site.[7]
-
Solution: Employ Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed to address this exact problem. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition.[8][9]
Potential Cause 2: Catalyst Inhibition by the Carboxylic Acid. Under basic conditions, the benzoic acid is deprotonated to a carboxylate. This anionic species can coordinate to the Pd(II) intermediate, stabilizing it and preventing progression through the catalytic cycle.[6]
-
Solution: Optimize Ligand and Base Selection.
-
Ligand Choice: The aforementioned bulky ligands can help prevent the carboxylate from strongly binding to the palladium center.
-
Base Stoichiometry: You must use at least two equivalents of base: one to neutralize the carboxylic acid and one to participate in the transmetalation step. It is often advisable to use 2.5-3.0 equivalents to ensure the reaction medium remains sufficiently basic.
-
Base Type: A moderately strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective and often minimizes side reactions.[8][12] Cesium carbonate (Cs₂CO₃) can also be very effective, particularly in anhydrous conditions.[10]
-
Potential Cause 3: Poor Reagent Quality or Reaction Setup. The Suzuki reaction is sensitive to impurities and oxygen.
-
Solution: Ensure High-Purity Reagents and Inert Conditions.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your entire setup is thoroughly purged with an inert gas like argon or nitrogen. This involves using Schlenk techniques or a glovebox for reagent addition.[7]
-
Solvent Quality: Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or THF.[13][14]
-
Boronic Acid Stability: Boronic acids can degrade on storage or during the reaction (see FAQ Q4). Use a fresh, high-quality boronic acid or consider a more stable derivative.[7][14]
-
Q2: My reaction is messy. I see my desired product, but also significant amounts of side products like homocoupled boronic acid or protodehalogenated starting material. What's going wrong?
A2: The formation of specific byproducts provides valuable clues about which part of the reaction is failing.
Side Product 1: Homocoupling of the Boronic Acid (Ar'-Ar'). This occurs when two molecules of your boronic acid couple together.
-
Primary Cause: Presence of Oxygen. Oxygen can interfere with the Pd(0)/Pd(II) cycle, leading to Pd(II) species that promote the homocoupling of the boronic acid.[1][2]
-
Solution: Rigorous Degassing. This is the most critical factor. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles). Ensure all reagents are added under a positive pressure of inert gas.[7]
Side Product 2: Protodehalogenation (or Hydrodehalogenation). This is the replacement of the bromine atom on your starting material with a hydrogen atom.
-
Primary Cause: Interruption of the Catalytic Cycle. This side reaction can occur if the palladium complex undergoes oxidative addition but then reacts with a hydride source before transmetalation can occur.[13] Certain bases and protic solvents (like alcohols) can promote this pathway.[1]
-
Solution: Optimize Solvent and Base.
-
Solvent Choice: Use anhydrous aprotic solvents like dioxane or toluene. Avoid alcohols unless they are part of a well-established protocol for your specific substrate class.[13]
-
Base Selection: While stronger bases can sometimes be effective, they may also increase the rate of side reactions. If protodehalogenation is a major issue, consider a milder base like K₂CO₃ or CsF.
-
Q3: The reaction starts but seems to stall before completion, even after extended reaction times. Why?
A3: A stalling reaction often points to catalyst decomposition or gradual consumption of a key reagent.
-
Potential Cause 1: Catalyst Decomposition. The palladium catalyst can precipitate out of solution as "palladium black" if the ligand is not robust enough to stabilize it at the reaction temperature, leading to a loss of activity.
-
Solution: Use a more robust ligand system, such as the Buchwald ligands mentioned previously (SPhos, XPhos).[8] These ligands form highly stable complexes with palladium. Alternatively, consider using a pre-catalyst, which can be more stable and activate more cleanly under the reaction conditions.[9][15]
-
-
Potential Cause 2: Protodeboronation of the Coupling Partner. The boronic acid is being consumed by a side reaction faster than it can participate in the desired coupling. This is a very common reason for incomplete reactions.[7]
-
Solution: Protect the Boronic Acid. Switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[16] These reagents are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low.[7] Using anhydrous conditions can also help suppress this side reaction.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" starting point for catalyst selection with this compound?
A1: For a challenging substrate like this, starting with a modern, highly active catalyst system is recommended over traditional ones.
-
Recommended Starting System: A combination of a Pd(II) precatalyst like Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos (4 mol%) is an excellent and reliable starting point.[12] For the base, use K₃PO₄ (3 equivalents), and for the solvent, use degassed, anhydrous 1,4-dioxane or a toluene/water mixture.[8][14] Heat the reaction to 80-100 °C and monitor by LC-MS.
Q2: How exactly do the -OCF₃ and -COOH groups influence the reaction electronically and sterically?
A2: Both groups are electron-withdrawing, but they impact the reaction in different ways.
-
Trifluoromethoxy (-OCF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[18][19] This effect makes the attached carbon atom more electrophilic, which accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond.[1] However, its size presents a steric barrier.
-
Carboxylic Acid (-COOH): This group is also electron-withdrawing. As discussed, its main influence is its ability to deprotonate and coordinate with the palladium catalyst, which can be detrimental.[6]
The diagram below illustrates these competing influences.
Caption: Key electronic and steric influences of the substituents.
Q3: What are the recommended bases and solvents for this substrate?
A3: The choice of base and solvent is critical for balancing reactivity with the suppression of side reactions.
-
Bases: Potassium phosphate (K₃PO₄) is highly recommended as a starting point. It is effective in the key transmetalation step but generally minimizes base-sensitive side reactions. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be very effective, especially for difficult couplings.[10] Always use at least 2 equivalents, with 3 equivalents being a safer bet.
-
Solvents: Anhydrous aprotic polar solvents are generally best. 1,4-Dioxane, THF, and Toluene are all common and effective choices.[13][14] A biphasic system (e.g., Toluene/Water) is also frequently used and can be very effective, but care must be taken if protodeboronation of the coupling partner is a concern.[9]
Q4: I suspect my boronic acid is degrading during the reaction. What can I do?
A4: Protodeboronation is a common failure mode for Suzuki couplings, especially with electron-rich or heteroaromatic boronic acids, or during long reactions at high temperatures.[7][15]
-
Use a Boronate Ester: The best solution is often to switch from the boronic acid to its corresponding pinacol (Bpin) or MIDA boronate ester. These are significantly more stable to protic cleavage.[16]
-
Use Anhydrous Conditions: If you must use a boronic acid, minimizing water can help. Try using an anhydrous solvent with a base like anhydrous K₃PO₄ or CsF.[7]
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 60-80 °C).[7]
Data Presentation: Recommended Catalyst Systems
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. These are based on established methods for structurally similar and challenging substrates.[10][20][21]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | 1,4-Dioxane | 100 | High Success: Excellent general system for hindered substrates. |
| Pd₂(dba)₃ (1.5%) | XPhos (4.5%) | K₃PO₄ (3) | Toluene | 110 | High Success: Very active catalyst, good for difficult couplings. |
| PdCl₂(dppf) (3%) | (None) | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | Moderate Success: A common system, may be less effective here due to hindrance. |
| Pd(PPh₃)₄ (5%) | (None) | K₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | Low Success: Likely to be inefficient due to steric hindrance. |
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol provides a robust starting point for optimization.[7][22]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2 - 1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this process three times to ensure all oxygen is removed.[7]
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-(trifluoromethoxy)benzoic acid
Answering the specific needs of researchers, scientists, and drug development professionals, this guide provides in-depth technical support for the Suzuki coupling of 4-bromo-2-(trifluoromethoxy)benzoic acid, focusing on the critical aspect of base selection.
This guide is designed to function as a dedicated technical resource for troubleshooting and optimizing the Suzuki-Miyaura coupling of a challenging, multifunctional substrate: this compound. The presence of an acidic carboxylic acid moiety, combined with a strongly electron-withdrawing trifluoromethoxy group, presents unique challenges that are directly addressed in the following question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is base selection particularly critical for this compound?
The choice of base is a critical parameter in any Suzuki-Miyaura coupling, but for this specific substrate, the base must perform two distinct roles simultaneously:
-
Neutralization of the Substrate: The primary and most immediate role is the acid-base neutralization of the carboxylic acid proton. The electron-withdrawing effects of the bromine and trifluoromethoxy groups increase the acidity of the benzoic acid (lowering its pKa), making this deprotonation rapid and stoichiometric. This necessitates the use of at least one full equivalent of base just to form the carboxylate salt before the catalytic cycle can proceed efficiently.
-
Activation of the Catalytic Cycle: The base's canonical role in the Suzuki coupling is to activate the boronic acid. This occurs via the formation of a more nucleophilic boronate species ([R-B(OH)3]−), which is essential for the rate-determining transmetalation step.[1][2][3] The base also facilitates the formation of the active palladium catalyst and can accelerate the final reductive elimination step.[1][4]
Failure to account for both of these roles is a primary reason for failed or low-yielding reactions with this substrate.
Q2: How do the electronic properties of the -COOH and -OCF3 groups influence the reaction?
The substituents on the aryl bromide create a highly polarized system with significant implications for reactivity:
-
Trifluoromethoxy Group (-OCF3): This is a potent electron-withdrawing group.[5] This property is advantageous as it increases the reactivity of the aryl bromide's C-Br bond toward oxidative addition with the Pd(0) catalyst, which is the first step of the catalytic cycle.[6][7] This enhanced reactivity may allow for milder reaction conditions compared to electron-rich aryl bromides.
-
Carboxylic Acid Group (-COOH): Post-deprotonation to a carboxylate (-COO⁻), this group has a complex electronic effect. However, the primary challenge it introduces is chemical rather than electronic: it mandates a basic reaction medium and alters the substrate's solubility profile upon salt formation.
Q3: What is the optimal type of base for this reaction, and why?
The ideal base must be strong enough to deprotonate the carboxylic acid and promote the formation of the boronate, yet not so strong that it accelerates undesirable side reactions. Inorganic bases are overwhelmingly preferred for this substrate.
| Base | Class | pKa (Conj. Acid) | Suitability for This Reaction | Rationale & Key Considerations |
| K₃PO₄ | Weak Inorganic | ~12.3 | Excellent | Often the optimal choice. It provides a sufficiently basic medium to drive the reaction efficiently while minimizing side reactions. Its use in couplings with sensitive functional groups is well-documented.[8] |
| Cs₂CO₃ | Weak Inorganic | ~10.3 | Excellent | A highly effective but more expensive option. Cesium salts are known to accelerate Suzuki couplings, possibly due to the high solubility of cesium boronate intermediates. It is particularly useful if other bases fail.[9] |
| K₂CO₃ / Na₂CO₃ | Weak Inorganic | ~10.3 | Good | A reliable and cost-effective choice. It is a standard base for many Suzuki couplings.[10] For this substrate, it is a good starting point, though K₃PO₄ may be required for higher yields. |
| NaOH / KOH | Strong Inorganic | ~15.7 | Use with Caution | While effective at deprotonation, strong hydroxides can significantly promote the protodeboronation of the boronic acid coupling partner, a major side reaction that reduces yield.[11][12] |
| KF | Very Weak Inorganic | ~3.2 | Poor | Generally not basic enough to efficiently deprotonate the carboxylic acid or effectively promote boronate formation. Its primary use is in couplings with extremely base-labile groups, such as esters, which is not the main concern here.[13][14] |
| Et₃N / DIPEA | Organic Amine | ~11 | Poor | Organic amine bases are typically not effective as the sole base in Suzuki couplings as they are less efficient at promoting the formation of the crucial boronate intermediate.[10] |
**pKa values are approximate and can vary with conditions.[15][16][17]
Q4: How many equivalents of base are required?
A common experimental failure is using an insufficient amount of base. A systematic approach is required:
-
1.0 - 1.1 equivalents: To neutralize the acidic proton on the this compound.
-
1.5 - 2.0 equivalents: To facilitate the Suzuki catalytic cycle.
Therefore, a total of 2.5 to 3.0 equivalents of base relative to the limiting reagent is a robust starting point.
Q5: My reaction is giving a low yield. How can I troubleshoot issues related to the base?
Low yields in this specific coupling are often traced back to the base or a related side reaction.
-
Problem: Low conversion; starting material remains.
-
Probable Cause: The base may be too weak or insufficient in quantity to both neutralize the substrate and drive the catalytic cycle.
-
Solution:
-
Ensure you are using at least 2.5 equivalents of base.
-
If using K₂CO₃, switch to a stronger base like K₃PO₄.[9]
-
Check the purity and hydration state of your base (e.g., K₃PO₄ can be hygroscopic).
-
-
-
Problem: Significant formation of 2-(trifluoromethoxy)benzoic acid (protodeboronation byproduct).
-
Probable Cause: The base is too strong (e.g., NaOH, KOH), the reaction temperature is too high, or the reaction time is too long. This side reaction consumes the boronic acid partner.[11][18]
-
Solution:
-
Switch from a strong base like NaOH to a weaker inorganic base like K₃PO₄.
-
Lower the reaction temperature. The electron-withdrawing -OCF₃ group may allow for coupling at lower temperatures (e.g., 80-90 °C).
-
Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
-
Problem: Reaction appears heterogeneous and stalls.
-
Probable Cause: The sodium or potassium salt of the starting material may have poor solubility in your chosen solvent.
-
Solution:
-
Decision Workflow for Base Selection
The following diagram outlines a logical workflow for selecting and optimizing the base for this specific Suzuki coupling.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 4-Bromo-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical role of solvents in modulating the reactivity of this compound and offer solutions to common challenges encountered in the laboratory.
Introduction
This compound is a key building block in modern organic synthesis, prized for its utility in creating complex molecules for pharmaceutical and agrochemical applications.[1][2] The strategic placement of a bromine atom, an electron-withdrawing trifluoromethoxy group, and a carboxylic acid functionality offers multiple reaction pathways. However, unlocking the full potential of this reagent requires a nuanced understanding of how solvents influence its behavior. This guide will provide expert insights into navigating the complexities of solvent effects to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites of this compound?
A1: The molecule presents three primary sites for chemical transformation:
-
The Carboxylic Acid Group (-COOH): This group can undergo standard reactions such as esterification, amidation, and reduction.
-
The Bromine Atom (-Br): The bromine atom is an excellent leaving group, making the aryl ring susceptible to nucleophilic aromatic substitution (SNAr) and a prime candidate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3][4]
-
The Aromatic Ring: The electron-withdrawing nature of the trifluoromethoxy group and the carboxylic acid can influence the regioselectivity of electrophilic aromatic substitution, although this is less common than reactions at the other two sites.
Q2: How does the trifluoromethoxy group influence the reactivity of the molecule?
A2: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This has two major effects:
-
Activation of the Aryl Ring: It enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, particularly in SNAr reactions.
-
Increased Acidity: It increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
Q3: What are the general solubility characteristics of this compound?
A3: While specific solubility data is not extensively published, based on its structure being a substituted benzoic acid, we can infer the following:
-
It is expected to be soluble in polar aprotic solvents like DMSO, DMF, and THF, as well as in alcohols like methanol and ethanol.[5][6]
-
Its solubility in nonpolar solvents such as hexanes and toluene is likely to be limited.[6]
-
It is sparingly soluble in cold water but its solubility increases in hot water and with changes in pH (i.e., deprotonation of the carboxylic acid to form a more soluble carboxylate salt).[6][7]
Q4: Why does benzoic acid, and likely this derivative, form dimers in aprotic solvents?
A4: In aprotic solvents, benzoic acid molecules can form intermolecular hydrogen bonds between their carboxylic acid groups.[8] This results in the formation of a stable six-membered ring dimer. This dimerization can affect the availability of the carboxylic acid proton and its reactivity.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am attempting to substitute the bromine atom with a nucleophile (e.g., an amine or alkoxide) but am observing low conversion. What solvent-related factors could be at play?
A: Low yields in SNAr reactions are frequently tied to solvent choice. The key is to maximize the nucleophilicity of your attacking species.
Root Cause Analysis and Solutions:
-
Protic Solvents: If you are using a protic solvent (e.g., methanol, ethanol, water), it can form hydrogen bonds with your nucleophile. This "caging" effect stabilizes the nucleophile and reduces its reactivity, thereby slowing down the reaction.[9][10][11]
-
Solution: Switch to a polar aprotic solvent . Solvents like DMF, DMSO, or acetonitrile are excellent choices for SNAr reactions.[12] They can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[9]
Experimental Protocol: A Comparative Approach
To illustrate the impact of solvent choice, consider the following hypothetical SNAr reaction with a generic amine nucleophile:
Reaction in a Protic Solvent (Methanol):
-
Dissolve this compound (1 equivalent) and the amine (1.2 equivalents) in methanol.
-
Add a suitable base (e.g., K₂CO₃, 2 equivalents).
-
Heat the reaction to reflux and monitor by TLC or LC-MS. Observation: Expect slow reaction progress and potentially incomplete conversion.
Reaction in an Aprotic Solvent (DMF):
-
Dissolve this compound (1 equivalent) and the amine (1.2 equivalents) in DMF.
-
Add a suitable base (e.g., K₂CO₃, 2 equivalents).
-
Heat the reaction to a similar temperature as the methanol reaction and monitor. Observation: Expect a significantly faster reaction rate and higher conversion.
Data Summary: The Impact of Solvent on SNAr Reaction Rates
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Hypothetical) |
| Methanol | Polar Protic | 33 | 1 |
| Ethanol | Polar Protic | 24 | ~0.3 |
| Acetonitrile | Polar Aprotic | 38 | High |
| DMF | Polar Aprotic | 37 | Very High |
| DMSO | Polar Aprotic | 49 | Very High |
This table illustrates the general trend of significantly higher reaction rates in polar aprotic solvents for SNAr reactions.[12]
Visualizing the Solvent Effect in SNAr Reactions
Caption: Protic vs. Aprotic Solvent Effects on Nucleophiles.
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am running a Suzuki-Miyaura coupling with my this compound and a boronic acid, but the reaction is sluggish and gives a low yield. What should I consider regarding the solvent system?
A: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the solvent system, which must facilitate the different steps of the catalytic cycle.[13]
Root Cause Analysis and Solutions:
-
Solubility Issues: All components of the reaction—the aryl bromide, the boronic acid (or its boronate salt), the base, and the palladium catalyst—must have sufficient solubility in the reaction medium. A biphasic system is often employed.
-
Base Incompatibility: The chosen base must be effective in the solvent system to facilitate the transmetalation step.
-
Catalyst Deactivation: The solvent can influence the stability and activity of the palladium catalyst.
Recommended Solvent Systems for Suzuki-Miyaura Coupling:
A common and effective approach is to use a mixture of an organic solvent and an aqueous solution of the base.
| Organic Solvent | Aqueous Base | Rationale |
| Toluene | 2M Na₂CO₃ or K₂CO₃ | A standard and robust system. Toluene dissolves the aryl bromide and the catalyst, while the base is in the aqueous phase. |
| Dioxane / Water | K₃PO₄ | Often used for more challenging couplings. |
| THF / Water | Cs₂CO₃ | A good general-purpose system. |
Experimental Protocol: A Standard Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a suitable base (e.g., Na₂CO₃, 2-3 equivalents).
-
Add a solvent mixture, for example, toluene and water (e.g., in a 4:1 ratio).
-
Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-30 minutes).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, perform an aqueous workup to separate the product.[14]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Journal of the American Chemical Society.
- Kristl, A., & Vesnaver, G. (1993). Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Um, I. H., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
- Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange.
- What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017). Quora.
- SN1 vs SN2. (2021). Chemistry LibreTexts.
- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- Chapman, N. B., et al. (1974). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. RSC Publishing.
- Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. (n.d.). FAQ.
- Anderson, K. W., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications.
- Dai, C., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Why does benzoic acid exist as a dimer in an aprotic solvent?. (2025). YouTube.
- The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. (n.d.). LinkedIn.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.). ResearchGate.
- Palladium-catalyzed cross-coupling reaction: Direct allylation of aryl bromides with allyl acetate. (n.d.). Scilit.
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). PubChem.
- Expert Insights: Purchasing 4-Bromo-2-(Trifluoromethyl) Benzoic Acid for Research. (n.d.). LinkedIn.
- 4-Bromo-2-fluorobenzoic acid. (n.d.). PubChem.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Is benzoic acid polar or nonpolar?_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the scale-up synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid.
Welcome to the technical support guide for the synthesis of this compound (CAS No. 509142-48-7). This document is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical intermediate. This compound is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group.[1][2] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis at scale.
Section 1: Synthesis Pathway & Core Concepts (FAQ)
This section addresses fundamental questions regarding the synthetic strategy for preparing this compound.
Q1: What is the most common and scalable strategy for synthesizing this compound?
Answer: The most robust and widely implemented strategy for multi-gram to kilogram scale synthesis involves the carboxylation of an organometallic intermediate. This is typically achieved via one of two primary routes starting from a suitable precursor like 1,4-dibromo-2-(trifluoromethoxy)benzene:
-
Grignard Reagent Carboxylation: This is the workhorse method. It involves the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal, followed by quenching the organometallic species with carbon dioxide (usually solid CO2, or "dry ice") to form a magnesium carboxylate salt. A final acidic workup protonates the salt to yield the desired carboxylic acid.[3][4] This method is favored for its relatively lower cost and well-established procedures.
-
Organolithium-Mediated Carboxylation: This route involves a halogen-lithium exchange, typically using an alkyl lithium reagent like n-butyllithium (n-BuLi) at very low temperatures (-78 °C), to generate a highly reactive aryllithium intermediate. This species is then reacted with carbon dioxide. Organolithium reagents are more reactive than their Grignard counterparts, which can be advantageous for less reactive aryl halides but also presents greater handling challenges, particularly concerning temperature control and pyrophoric reagent management.[5][6]
The choice between these routes depends on substrate reactivity, available equipment for low-temperature reactions, and safety infrastructure. For most scale-up applications, the Grignard route offers a better balance of reactivity, safety, and cost.
Caption: General synthetic routes to the target compound.
Section 2: Detailed Scale-Up Protocol (Grignard Route)
This section provides a representative step-by-step protocol for the Grignard-mediated carboxylation.
Experimental Protocol: Synthesis from 1,4-Dibromo-2-(trifluoromethoxy)benzene
Objective: To synthesize ~200 g of this compound.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 1,4-Dibromo-2-(trifluoromethoxy)benzene | 351-34-8 | 321.91 | 250.0 g | 1.0 |
| Magnesium Turnings | 7439-95-4 | 24.31 | 22.7 g | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 2.5 L | - |
| Iodine | 7553-56-2 | 253.81 | ~100 mg | Catalytic |
| Carbon Dioxide (Solid, Dry Ice) | 124-38-9 | 44.01 | ~700 g | ~20.0 (Excess) |
| 3M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~2.0 L | - |
| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | 3 x 1.0 L | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | 1.0 L | - |
Methodology:
-
Reactor Preparation: A 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple is dried in an oven and assembled hot under a nitrogen atmosphere.
-
Magnesium Activation: The magnesium turnings and a single crystal of iodine are added to the reactor. The reactor is gently heated under vacuum and then backfilled with nitrogen. This process is repeated three times to ensure an inert and dry environment.
-
Grignard Initiation: 250 mL of anhydrous THF is added to the magnesium. A solution of 1,4-dibromo-2-(trifluoromethoxy)benzene (25.0 g, 10% of total) in 250 mL of anhydrous THF is prepared as an initiator charge. This solution is added to the reactor. The mixture is stirred and gently warmed to 40-50 °C to initiate the reaction, evidenced by a color change (brownish-gray) and a gentle reflux.
-
Grignard Formation (Addition): Once initiated, the remaining solution of 1,4-dibromo-2-(trifluoromethoxy)benzene (225.0 g) in 2.0 L of anhydrous THF is added dropwise via an addition funnel. The addition rate is controlled to maintain a steady reflux (~65 °C). The total addition time should be 2-3 hours.
-
Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional 1-2 hours to ensure full conversion of the starting material.
-
Carboxylation (Quench): The reactor is cooled to 0-5 °C using a chiller. The dry ice is crushed into small pieces and added portion-wise to the vigorously stirred Grignard solution, ensuring the temperature does not exceed 15 °C. A thick, white precipitate will form. The mixture is stirred for at least 3 hours, allowing it to slowly warm to room temperature as the CO2 sublimes.
-
Workup and Isolation: The reaction mixture is cooled again to 0-5 °C. The 3M HCl solution is added slowly to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt. The mixture is stirred until all solids dissolve and two clear layers are visible.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 1.0 L). The organic layers are combined.
-
Washing and Drying: The combined organic layer is washed with water (1 x 1.0 L) and then with saturated brine (1 x 1.0 L). It is subsequently dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The solid is then recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound as a white crystalline solid.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a direct Q&A format.
Q: My Grignard reaction is not initiating. What should I do?
A: Failure to initiate is the most common problem. The root cause is almost always the presence of water or oxygen, which passivates the magnesium surface.
-
Causality: The Grignard reaction occurs on the surface of the magnesium metal. An oxide layer (MgO) or reaction with trace moisture prevents the aryl halide from accessing the reactive metal surface.
-
Solutions:
-
Ensure Absolute Dryness: All glassware must be rigorously dried. Solvents like THF must be anhydrous grade (and preferably freshly distilled from a drying agent like sodium/benzophenone). The starting aryl halide should be checked for moisture.
-
Magnesium Activation: If dryness is confirmed, the magnesium may require activation. Adding a single crystal of iodine is standard practice. Alternatives include adding a few drops of 1,2-dibromoethane or pre-treating the magnesium with a small amount of pre-formed Grignard reagent.
-
Local Hot Spot: Use a heat gun to gently warm the spot where the magnesium and initiator solution are, but do so carefully under a nitrogen blanket to avoid solvent ignition.
-
Q: The yield of my desired acid is low, and I've isolated a significant amount of a high-boiling byproduct. What is it and how can I prevent it?
A: A common byproduct is the homocoupled biphenyl derivative (Wurtz-type coupling). This occurs when the Grignard reagent attacks an unreacted molecule of the starting aryl halide.
-
Causality: This side reaction is favored at higher concentrations and temperatures, where the rate of coupling can compete with the desired Grignard formation.
-
Solutions:
-
Slow Addition: Add the aryl halide solution slowly and steadily to the magnesium suspension. This maintains a low instantaneous concentration of the aryl halide, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Maintain Reflux, Don't Overheat: The reaction should be maintained at a gentle reflux. Excessive external heating can accelerate side reactions. The exothermic nature of the Grignard formation should be sufficient to maintain the temperature.
-
Dilution: While highly concentrated reactions are often desired for throughput, scaling up may require slightly more dilute conditions (e.g., 0.3-0.5 M) to suppress bimolecular side reactions.
-
Caption: A logical workflow for troubleshooting low yields.
Q: My product is difficult to purify and appears contaminated with the starting material. Why?
A: This suggests either incomplete Grignard formation or incomplete carboxylation.
-
Causality: If the Grignard formation is incomplete, unreacted starting material will be carried through the workup. If the carboxylation is inefficient, the Grignard reagent will be quenched by the acidic workup to form the debrominated starting material, 1-bromo-3-(trifluoromethoxy)benzene, which can be difficult to separate.
-
Solutions:
-
Monitor Reaction Completion: Before carboxylation, consider taking a small aliquot, quenching it, and analyzing by GC or TLC to confirm the disappearance of the starting material. If incomplete, extend the reflux time.
-
Efficient Carboxylation: The reaction between the Grignard reagent and CO2 occurs on the surface of the solid dry ice. Use finely crushed dry ice to maximize surface area and ensure vigorous stirring to maintain a good slurry. Adding the Grignard solution to an excess of dry ice is often more efficient than the reverse addition.
-
Section 4: Safety & Handling (FAQ)
Q: What are the critical safety considerations for this scale-up synthesis?
A: This synthesis involves several significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Grignard Reagents: Can be pyrophoric, especially if the solvent is removed. They react violently with water, protic solvents, and atmospheric oxygen. All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[7]
-
Ether Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage.[8] Always use peroxide-free solvent and work in a well-ventilated area or fume hood, away from ignition sources.
-
Corrosive Reagents: Hydrochloric acid is highly corrosive.[9]
-
Product/Intermediates: The bromo- and trifluoromethyl-substituted aromatic compounds should be treated as irritants. Avoid inhalation of dust and skin contact.[10][11]
Q: What is the mandatory Personal Protective Equipment (PPE)?
A: The minimum required PPE includes:
-
Flame-resistant lab coat.
-
Chemical safety goggles and a face shield, especially during additions and quenching.[9][10]
-
Appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, with heavier butyl or neoprene gloves for handling larger quantities).
-
Ensure an emergency safety shower and eyewash station are immediately accessible.[9][10]
References
- T. Besset, T., C. Schneider, and D. Cahard. "Trifluoromethoxy-Substituted Compounds: Synthetic Approaches and Applications." Angewandte Chemie International Edition, vol. 51, no. 23, 2012, pp. 5048-58.
- T. l. T. T. Nevado, C. "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." Synlett, vol. 26, no. 19, 2015, pp. 2619-2623.
- T. l. T. T. Nevado, C. "Synthesis of Trifluoromethoxylated (Hetero)
- "Exploring the Synthesis of Trifluoromethylated Arom
- "Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid." Cole-Parmer. [Link]
- A. J. F. Feiring. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 75-86.
- "Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research." NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- "Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- "Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution." University of North Florida. [Link]
- "20.5: Preparing Carboxylic Acids." Chemistry LibreTexts. [Link]
- "Carboxylation of Grignard Reagents." Scribd. [Link]
- "The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry." NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- "All About The Reactions of Grignard Reagents." Master Organic Chemistry. [Link]
- "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry. [Link]
- "Telescoped Lithiation, C-Arylation and Methoxylation in Flow-Batch Hybrid toward the Synthesis of Canagliflozin.
- "Homocoupling of Aryl Halides in Flow: Space Integration of Lithiation and FeCl3 Promoted Homocoupling." Technology Networks. [Link]
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Technical Support Center: Troubleshooting Low Conversion in 4-Bromo-2-(trifluoromethoxy)benzoic Acid Reactions
Welcome to the technical support center for 4-Bromo-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Understanding the Reactivity of this compound
Before diving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric nature of our title compound. The trifluoromethoxy (-OCF3) group is a unique substituent. It is strongly electron-withdrawing by induction due to the highly electronegative fluorine atoms. However, the oxygen atom can also participate in resonance, donating electron density to the aromatic ring. This dual electronic character, coupled with the steric bulk of the -OCF3 group ortho to the carboxylic acid, can significantly influence the reactivity of the molecule, particularly in cross-coupling and amidation reactions.
Troubleshooting Common Reactions
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Suzuki-Miyaura Coupling Reactions
Question 1: I am experiencing low to no conversion in my Suzuki coupling reaction with this compound. What are the likely causes and how can I improve the yield?
Low conversion in Suzuki couplings involving this substrate often stems from a few key factors related to its structure.
Causality Behind the Challenge:
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Steric Hindrance: The ortho -OCF3 and -COOH groups can sterically hinder the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step.
-
Electronic Effects: While the -OCF3 group is inductively electron-withdrawing, which can sometimes favor oxidative addition, its ability to donate electron density through resonance can counteract this effect, making the C-Br bond less reactive than in substrates with purely electron-withdrawing groups.
-
Catalyst Inhibition: The carboxylic acid moiety can coordinate to the palladium center, potentially inhibiting its catalytic activity.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low Suzuki coupling yields.
Recommended Solutions:
-
Ligand Selection is Critical: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition. Consider ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
-
Choice of Base and Solvent: The choice of base is crucial to avoid side reactions.
-
Use a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are often more effective than hydroxides or alkoxides, which can introduce water and promote protodehalogenation.
-
Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. If solubility is an issue, a co-solvent system (e.g., dioxane/water) may be necessary, but ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Protect the Carboxylic Acid: The free carboxylic acid can interfere with the reaction. Converting it to a methyl or ethyl ester prior to the coupling reaction can significantly improve yields by reducing catalyst inhibition and improving solubility in organic solvents. The ester can then be hydrolyzed in a subsequent step.
-
Consider Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation, a common side reaction.
Optimized Protocol (General Guidance):
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3 | Provides a reliable source of Pd(0). |
| Ligand | SPhos or XPhos (1.5-2.5 mol%) | Bulky, electron-rich ligands for hindered substrates. |
| Base | K₃PO₄ (2-3 equivalents) | Anhydrous, non-nucleophilic base. |
| Solvent | Anhydrous, degassed dioxane or toluene | Aprotic solvents to minimize side reactions. |
| Temperature | 80-110 °C | Sufficient thermal energy for oxidative addition. |
Amide Bond Formation
Question 2: My amide coupling reaction between this compound and an amine is sluggish and gives a poor yield. What should I try?
The formation of an amide bond from this benzoic acid can be challenging due to both steric and electronic factors.
Causality Behind the Challenge:
-
Steric Hindrance: The ortho -OCF3 group can hinder the approach of the amine to the activated carboxylic acid intermediate.
-
Reduced Nucleophilicity of the Amine: If the amine partner is electron-deficient (e.g., an aniline with electron-withdrawing groups), its lower nucleophilicity will slow down the reaction.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered and electronically influenced carboxylic acid.
Troubleshooting and Optimization Strategies:
-
Robust Coupling Reagents: For challenging amide couplings, more potent activating agents are often required. Consider using HATU or TBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or Hünig's base.
-
Convert to an Acyl Halide: A more reactive intermediate can be formed by converting the benzoic acid to its acyl chloride or fluoride. Acyl chlorides can be prepared using oxalyl chloride or thionyl chloride, while acyl fluorides can be generated in situ using reagents like Cyanuric fluoride. Acyl halides are highly reactive and can often overcome the challenges of sterically hindered substrates.
-
Reaction Temperature: For sluggish reactions, increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy. However, monitor the reaction closely for potential side reactions or decomposition of sensitive substrates.
Recommended Protocol for Challenging Amide Coupling:
| Step | Reagent/Condition | Purpose |
| 1. Activation | This compound, HATU (1.1 eq.), DIPEA (2.0 eq.) in DMF | In situ formation of a highly reactive activated ester. |
| 2. Amine Addition | Amine (1.0-1.2 eq.) | Nucleophilic attack on the activated ester. |
| 3. Reaction | Stir at room temperature to 50 °C for 2-24 hours | Drive the reaction to completion. |
Ester Hydrolysis
Question 3: I am struggling to hydrolyze the methyl/ethyl ester of this compound back to the carboxylic acid. The reaction is either incomplete or requires harsh conditions. Why is this and what are the best conditions?
The hydrolysis of esters derived from this benzoic acid can be surprisingly difficult.
Causality Behind the Challenge:
-
Steric Hindrance: The ortho -OCF3 group shields the carbonyl carbon of the ester from the incoming nucleophile (hydroxide or water), making the hydrolysis reaction sterically hindered.
-
Electronic Effects: The electron-withdrawing nature of the -OCF3 group and the bromine atom can make the carbonyl carbon more electrophilic, which should favor nucleophilic attack. However, the steric hindrance often dominates, leading to overall slow reaction rates.
Troubleshooting and Optimization Strategies:
-
Elevated Temperatures: To overcome the steric hindrance, higher reaction temperatures are often necessary. Refluxing in a mixture of an alcohol (like methanol or ethanol) and aqueous base is a common approach.
-
Stronger Nucleophiles/Bases: While sodium hydroxide is standard, using potassium hydroxide can sometimes offer a slight advantage. In particularly stubborn cases, a stronger base might be considered, but with caution to avoid unwanted side reactions on other parts of the molecule.
-
Co-solvents to Improve Solubility: Using a co-solvent like THF or dioxane can help to solubilize the ester and improve the homogeneity of the reaction mixture, leading to more efficient hydrolysis.
A General Protocol for Ester Hydrolysis (Saponification):
Caption: A typical workflow for the saponification of esters of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
Q2: Which analytical techniques are best for monitoring reactions with this compound? LC-MS is highly effective for monitoring the progress of most reactions as it can track the disappearance of the starting material and the appearance of the product, even in complex mixtures. For purification, column chromatography on silica gel is a standard method.
Q3: Are there any known safety concerns with this compound? As with any halogenated aromatic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
References
- General Procedures for Suzuki Coupling, Amide Formation, and Saponification of Esters. (2011).
preventing decomposition of 4-Bromo-2-(trifluoromethoxy)benzoic acid during reactions
Welcome to the technical support center for 4-Bromo-2-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this versatile building block during chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your synthetic pathways.
Introduction: Understanding the Stability of this compound
This compound is a valuable reagent in organic synthesis, prized for its unique electronic properties imparted by the trifluoromethoxy and bromo substituents.[1] However, the reactivity of the carboxylic acid and the nature of the trifluoromethoxy group present two primary potential decomposition pathways that researchers must navigate:
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Decarboxylation: The loss of the carboxylic acid group as carbon dioxide.
-
Hydrolysis of the Trifluoromethoxy Group: Cleavage of the C-O bond of the trifluoromethoxy ether.
This guide will provide a detailed analysis of these decomposition routes, troubleshooting strategies for common synthetic challenges, and frequently asked questions to support your research endeavors.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
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Starting material is consumed, but the desired coupled product is not formed in expected yields.
-
Formation of a significant amount of 1-bromo-3-(trifluoromethoxy)benzene.
-
Generation of gaseous byproducts (effervescence) during the reaction.
Potential Cause: Decarboxylation
Palladium-catalyzed cross-coupling reactions often require elevated temperatures and basic conditions, which can promote the decarboxylation of the benzoic acid.[2][3] The resulting aryl anion can then be protonated by the solvent or other proton sources in the reaction mixture, leading to the formation of 1-bromo-3-(trifluoromethoxy)benzene.
Solutions:
| Strategy | Rationale | Recommended Conditions & Considerations |
| Lower Reaction Temperature | Decarboxylation is often a thermally driven process. Reducing the temperature can significantly decrease the rate of this side reaction. | Aim for the lowest effective temperature for your specific coupling reaction. This may require longer reaction times or the use of a more active catalyst system. |
| Choice of Base | The strength and nature of the base can influence the rate of decarboxylation. | Weaker bases such as K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH. The use of phosphate bases (e.g., K₃PO₄) can also be beneficial. |
| Catalyst and Ligand Selection | Highly active catalyst systems can enable lower reaction temperatures and shorter reaction times, minimizing the thermal stress on the starting material. | Consider using advanced phosphine ligands that promote rapid oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2] |
| Protecting the Carboxylic Acid | Converting the carboxylic acid to an ester can prevent decarboxylation.[4][5][6] | Methyl or ethyl esters are common choices. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction. See the "Protecting Group Strategies" section for more details. |
Issue 2: Formation of 4-Bromo-2-hydroxybenzoic acid as a Major Byproduct
Symptoms:
-
Presence of a more polar byproduct in TLC or LC-MS analysis.
-
Mass spectrometry data corresponding to the loss of CF₂ and the addition of a hydroxyl group.
Potential Cause: Hydrolysis of the Trifluoromethoxy Group
The trifluoromethoxy group is generally stable; however, it can be susceptible to hydrolysis under strongly basic or acidic conditions, particularly at elevated temperatures.[7] The electron-withdrawing nature of the fluorine atoms makes the carbon atom of the trifluoromethoxy group electrophilic and thus a target for nucleophilic attack by water or hydroxide ions.
Solutions:
| Strategy | Rationale | Recommended Conditions & Considerations |
| Control of pH | Both strongly acidic and strongly basic conditions can promote hydrolysis. | Maintain the reaction pH as close to neutral as possible. If a base is required, use a weaker, non-nucleophilic base. For reactions requiring acidic conditions, consider using a milder acid or minimizing the reaction time and temperature. |
| Anhydrous Conditions | The presence of water is necessary for hydrolysis. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Temperature Management | The rate of hydrolysis increases with temperature. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways are decarboxylation and hydrolysis of the trifluoromethoxy group .
-
Decarboxylation is the loss of CO₂ from the carboxylic acid group, typically promoted by heat, strong acids or bases, or certain transition metal catalysts.[8][9][10] This results in the formation of 1-bromo-3-(trifluoromethoxy)benzene.
-
Hydrolysis of the trifluoromethoxy group involves the cleavage of the C-O bond, leading to the formation of 4-bromo-2-hydroxybenzoic acid. This is more likely to occur under harsh acidic or basic conditions, especially in the presence of water and at elevated temperatures.[7]
Q2: How does the "ortho effect" influence the stability of this molecule?
A2: The "ortho effect" suggests that substituents in the ortho position to a carboxylic acid on a benzene ring can increase the acidity of the carboxylic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[11][12] This is thought to be a combination of steric and electronic factors.[13][14] For this compound, the ortho trifluoromethoxy group likely increases the acidity of the carboxylic acid. While this can be beneficial for certain reactions, it may also increase its propensity for decarboxylation under certain conditions, as a more acidic proton can be more readily removed.
Q3: When should I consider using a protecting group for the carboxylic acid?
A3: You should consider protecting the carboxylic acid when you are performing reactions that are known to promote decarboxylation. This is particularly important for:
-
Reactions requiring high temperatures (typically >100-120 °C).
-
Reactions that use strong bases.
-
Palladium-catalyzed cross-coupling reactions where decarboxylation is a known side reaction.[2]
Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a common and effective strategy.[4][5][6]
Q4: What analytical techniques are best for detecting the decomposition of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for monitoring the reaction and identifying potential decomposition products.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and check for the formation of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating the starting material, product, and any byproducts, and for confirming their molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for detecting the volatile decarboxylation product, 1-bromo-3-(trifluoromethoxy)benzene.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify any impurities. ¹⁹F NMR is also highly valuable for tracking the fate of the trifluoromethoxy group.
Experimental Protocols and Workflows
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Decomposition
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, with considerations to minimize the decomposition of this compound.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
-
Degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
-
Reaction Setup:
-
To a dried reaction flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer carefully with a mild acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester
-
Esterification:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reflux the mixture for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the methyl ester.
-
-
Deprotection (Hydrolysis):
-
After the subsequent reaction (e.g., Suzuki coupling), dissolve the methyl ester in a mixture of THF and water.
-
Add LiOH (2-3 equiv.) and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture to protonate the carboxylic acid and proceed with the workup as described in Protocol 1.
-
Visualizing Decomposition and Prevention Strategies
Caption: Primary decomposition pathways of this compound.
Caption: Decision workflow for preventing decomposition.
References
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Zhang, D., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- Slideshare. (n.d.). Protection of carbonyl and carboxyl group. [Link]
- Wang, P., et al. (2018). dM-Dim for Carboxylic Acid Protection.
- ResearchGate. (2024). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- Goossen, L. J., et al. (2006). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. [Link]
- YouTube. (2021).
- Organic Chemistry Portal. (n.d.).
- Song, C., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- National Institutes of Health. (2023).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (1963).
- University of W
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
- Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (n.d.). 2-(Trifluoromethyl)benzoic acid. [Link]
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2022).
- LibreTexts. (2019). 17.2: Substituted Benzoic Acids. Chemistry LibreTexts. [Link]
- PubMed. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. [Link]
- YouTube. (2023).
- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]
- LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- YouTube. (2022). Ring substitution reactions of benzoic Acid. [Link]
- Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. [Link]
- ResearchGate. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. [Link]
- ACS Publications. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- YouTube. (2024). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]
- ResearchGate. (n.d.). Conditions for Suzuki-Miyaura coupling reactions. [Link]
- RSC Publishing. (n.d.). 673. The mechanism of hydrolysis of acid chlorides. Part V. The effect of solvent and hydroxyl ions on the rate of solvolysis of substituted benzoyl chlorides. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. future4200.com [future4200.com]
- 9. youtube.com [youtube.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the work-up and purification of this versatile building block. The trifluoromethoxy group, while imparting desirable electronic and pharmacokinetic properties, requires careful consideration during isolation to ensure high purity and yield.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Quenching & Initial Extraction
Question 1: My reaction mixture is a thick slurry after carboxylation with CO₂ (dry ice). How should I properly quench the reaction to ensure protonation of my carboxylate intermediate?
Answer: This is a common observation, especially in ethereal solvents like THF or diethyl ether at low temperatures. The lithium carboxylate salt of your product is likely precipitating. A careful quenching procedure is critical to ensure complete protonation and to avoid potential side reactions.
Recommended Quenching Protocol:
-
Slow Addition of Acid: While maintaining a low temperature (e.g., -78 °C to 0 °C), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any remaining organolithium species.
-
Acidification: Allow the mixture to warm to room temperature. The next step is to acidify the aqueous layer to protonate the carboxylate. Slowly add 1M or 2M hydrochloric acid (HCl) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 1-2.[3] A white precipitate of your carboxylic acid product should form as it becomes protonated and less water-soluble.
Troubleshooting Tip: If an oil forms instead of a solid upon acidification, it may indicate the presence of impurities or that the product has a lower melting point than expected. Proceed with extraction, and the oil should dissolve in the organic solvent.
Question 2: I'm performing a basic hydrolysis of 4-bromo-2-(trifluoromethoxy)benzonitrile. What is the best way to isolate the carboxylic acid product after the reaction is complete?
Answer: Following the basic hydrolysis of the nitrile, the product exists as its sodium or potassium salt dissolved in the aqueous basic solution.[4][5] The work-up involves removing any non-acidic organic impurities and then carefully precipitating the desired acid.
Step-by-Step Isolation Protocol:
-
Cool the Reaction Mixture: After the hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature, and then further in an ice bath.[6][7]
-
Extraction of Neutral/Basic Impurities: Transfer the cooled mixture to a separatory funnel and wash with an organic solvent like dichloromethane (DCM) or diethyl ether. This will remove any unreacted starting material or neutral byproducts. Discard the organic layer.
-
Acidification and Precipitation: With vigorous stirring, slowly add concentrated HCl to the cold aqueous layer until the pH is strongly acidic (pH 1-2). This compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.
Causality Insight: The trifluoromethoxy group is remarkably stable to both acidic and basic conditions, so you do not need to be concerned about its hydrolysis during this procedure.[1][8]
Liquid-Liquid Extraction Challenges
Question 3: During the extractive work-up, I'm observing a persistent emulsion. How can I break it?
Answer: Emulsions are common when working with halogenated compounds and can be frustrating. They are often caused by finely divided solids at the interface or similar densities of the aqueous and organic phases.
Strategies to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period (15-30 minutes) can lead to phase separation.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Question 4: How can I be sure I am extracting all of my product from the aqueous phase after acidification?
Answer: To maximize recovery, multiple extractions with a suitable organic solvent are recommended. The choice of solvent is also important.
Recommended Extraction Workflow:
-
After acidification and precipitation (if any), extract the aqueous slurry with an organic solvent. Ethyl acetate is a good first choice due to its polarity, which helps in dissolving the carboxylic acid.
-
Perform at least three separate extractions.
-
Combine the organic layers.
-
To confirm complete extraction, you can take a small sample of the final aqueous layer, basify it, and then re-acidify. If a significant amount of precipitate forms, further extractions are needed.
Purification and Troubleshooting Impurities
Question 5: My crude product is an off-white or yellowish solid. What are the likely impurities and how can I remove them?
Answer: The discoloration can be due to several factors, including residual starting materials, byproducts from side reactions, or trace metal contaminants from organolithium reagents.
Common Impurities and Purification Strategies:
| Impurity | Likely Source | Removal Strategy |
| 1-bromo-3-(trifluoromethoxy)benzene | Incomplete lithiation or carboxylation | Can be removed during the basic wash step of the extraction, as it is not acidic. |
| 4-bromo-2-(trifluoromethoxy)benzamide | Incomplete hydrolysis of the nitrile | Can be challenging to separate. Recrystallization or column chromatography may be necessary. |
| Debrominated product (2-(trifluoromethoxy)benzoic acid) | Proton quench of the aryllithium before carboxylation | Difficult to separate by simple extraction. Fractional crystallization or chromatography is required. |
| Dimeric ketones or tertiary alcohols | Reaction of the aryllithium with the carboxylate product | Can often be removed by recrystallization. |
Purification Protocol: Recrystallization Recrystallization is a powerful technique for purifying solid organic compounds.[9]
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For benzoic acid derivatives, common solvent systems include:
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Expert Tip: If your compound "oils out" instead of crystallizing, it may be due to impurities or the solvent system being too nonpolar. Try using a more polar solvent system or adding a seed crystal to induce crystallization.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the work-up procedures described above.
Work-up from Lithiation/Carboxylation
Caption: Work-up procedure for the isolation of this compound following basic hydrolysis of the corresponding nitrile.
References
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Experiment: Recrystallization – Part II: Purification of Solids. Science Learning Center.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal.
- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Extraction. University of Wisconsin-River Falls.
- Hydrolysis of Nitriles. Organic Synthesis.
- The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid. PubChem.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. SciSpace.
- Base Hydrolysis of Benzonitrile. YouTube.
- From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. ResearchGate.
- Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com. Chegg.com.
- Solved 72 BASIC HYDROLYSIS OF BENZONITRILE CN NH ОН 1. aq. | Chegg.com. Chegg.com.
- hydrolysis of nitriles. Chemguide.
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- 11. Reagents & Solvents [chem.rochester.edu]
characterization of byproducts in 4-Bromo-2-(trifluoromethoxy)benzoic acid synthesis
This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid. It provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions regarding the characterization and minimization of synthetic byproducts. Our approach is grounded in mechanistic principles to empower you not just to solve immediate issues but to proactively improve your synthetic outcomes.
Section 1: Overview of Synthetic Challenges
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield.[1] The molecule's specific substitution pattern—a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position relative to the carboxylic acid—is critical for its utility as a key intermediate in medicinal chemistry, agrochemicals, and materials science.[2][3] The presence of the electron-withdrawing trifluoromethoxy group significantly influences the reactivity of the aromatic ring, while the bromine atom provides a handle for further functionalization, often via cross-coupling reactions.[4][5]
However, the convergence of multiple reactive functionalities can lead to the formation of several challenging byproducts. These impurities can arise from incomplete reactions, side reactions such as over-bromination, or the formation of regioisomers. Effective characterization and control of these byproducts are paramount, especially in pharmaceutical applications where even trace impurities can have significant consequences.[1]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound in a practical Q&A format.
Q1: My final product shows multiple spots on TLC and extra peaks in the crude ¹H NMR. What are the most likely isomeric byproducts?
Answer: The most common byproducts in syntheses targeting a specific aromatic substitution pattern are regioisomers. Depending on your synthetic route (e.g., bromination of 2-(trifluoromethoxy)benzoic acid or carboxylation of 1-bromo-3-(trifluoromethoxy)benzene), you may encounter the following isomers:
-
3-Bromo-2-(trifluoromethoxy)benzoic acid: Arises if the directing effects of the -OCF₃ and -COOH groups are not perfectly controlled during bromination.
-
5-Bromo-2-(trifluoromethoxy)benzoic acid: Another potential regioisomer from a bromination step.
-
Dibrominated Species: Over-bromination can lead to products like 3,4-Dibromo- or 4,5-Dibromo-2-(trifluoromethoxy)benzoic acid.
Causality & Expert Insight: The trifluoromethoxy group (-OCF₃) is generally considered ortho-, para-directing, while the carboxylic acid (-COOH) is a meta-directing deactivator. In a substrate like 2-(trifluoromethoxy)benzoic acid, these directing effects are in conflict. While the desired 4-position (para to -OCF₃) is sterically accessible, some bromination can still occur at other activated positions, leading to isomeric impurities. Reaction temperature, choice of brominating agent, and catalyst are critical variables to control this selectivity.
Q2: I have an unknown peak in my HPLC/LC-MS analysis with a different molecular weight. What could it be?
Answer: A peak with a different molecular weight suggests byproducts from starting materials or side reactions other than simple isomerization. Potential culprits include:
-
Unreacted Starting Material: The most straightforward explanation. Compare the retention time and mass with your starting materials.
-
Hydrolysis Byproduct (4-Bromo-2-hydroxybenzoic acid): While the trifluoromethoxy group is more stable than a methoxy group, it can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. This would result in a mass difference corresponding to the loss of CF₂ and the addition of H (a net loss of 48 Da).
-
Debrominated Product (2-(trifluoromethoxy)benzoic acid): If reductive conditions are inadvertently introduced, the bromine atom can be cleaved. This is less common but possible, especially if using certain metal catalysts for other steps.
Workflow for Identification: The following diagram illustrates a systematic workflow for identifying an unknown impurity detected during synthesis.
Caption: Workflow for Byproduct Identification.
Q3: How can I use NMR spectroscopy to definitively distinguish between the desired product and its regioisomers?
Answer: NMR is the most powerful tool for this task. The key lies in the coupling patterns (splitting) and chemical shifts of the aromatic protons.
-
¹H NMR:
-
This compound (Target): You will observe three distinct aromatic protons. The proton at C5 will be a doublet of doublets (dd), the proton at C3 will be a doublet (d), and the proton at C6 will be a doublet (d). The coupling constants will be informative about their relative positions.
-
Isomeric Impurities: These will have different splitting patterns. For example, an isomer with bromine at the 3-position would dramatically alter the appearance of the spectrum.
-
-
¹⁹F NMR:
-
This is a simple but crucial experiment. Your target product and its isomers should all show a singlet around -58 to -60 ppm, characteristic of the -OCF₃ group. The absence of this peak or the presence of other fluorine signals would indicate unexpected side reactions involving this group.
-
Self-Validating Protocol: To ensure trustworthy results, always acquire a spectrum of your purified starting material and the final product. The disappearance of starting material signals and the appearance of the expected product signals provides a primary validation of the transformation. Any remaining signals can then be confidently assigned to impurities.[6]
Section 3: Analytical & Purification Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for analyzing the purity of your crude or purified this compound. Optimization may be required based on your specific impurity profile.[7]
Objective: To separate the main product from starting materials and byproducts.
Methodology:
-
Sample Preparation: Dissolve ~1 mg of your sample in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Instrumentation: A standard reverse-phase HPLC system with a UV detector is suitable.[8]
-
Run Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for aromatic acids. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA is an ion-pairing agent that improves peak shape for carboxylic acids. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 15 minutes | A broad gradient is effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | 254 nm and 280 nm | Aromatic compounds typically absorb at these wavelengths. |
| Injection Volume | 10 µL | Standard injection volume. |
Protocol 2: Purification by Column Chromatography
Objective: To isolate the desired product from less polar and more polar impurities.
Methodology:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., ethyl acetate) and adding silica gel, then evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system as the eluent.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The carboxylic acid group makes the target compound relatively polar.
-
Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution, collecting fractions and monitoring them by TLC.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Expert Tip: Adding a small amount of acetic acid (~0.5%) to the eluent can help suppress the ionization of the carboxylic acid on the silica gel, reducing peak tailing and improving separation.
Section 4: Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanism is key to minimizing byproduct formation. The following diagram illustrates a plausible pathway for the bromination of 2-(trifluoromethoxy)benzoic acid, highlighting the formation of the desired product versus a potential regioisomeric byproduct.
Caption: Electrophilic Bromination Pathway and Isomer Formation.
This diagram illustrates that while attack at the C4 position is electronically favored and leads to the desired product, competitive attack at other activated positions can occur, resulting in isomeric impurities. Minimizing these byproducts requires careful optimization of reaction conditions to favor the desired kinetic or thermodynamic pathway.
References
- BenchChem. (n.d.). Identifying and minimizing byproducts in Adenallene synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research.
- Chem-Impex. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic acid.
- N/A. (2025, December 12). The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry.
- Mahgoub, H. A. (2016, January). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Journal of Chemistry and Chemical Sciences.
- N/A. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- N/A. (n.d.). Expert Insights: Purchasing 4-Bromo-2-(Trifluoromethyl) Benzoic Acid for Research.
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).
Sources
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- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 4-Bromo-2-(trifluoromethoxy)benzoic acid
Welcome to the technical support guide for 4-Bromo-2-(trifluoromethoxy)benzoic acid (CAS 509142-48-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, field-proven insights into the stability of this reagent under common reaction conditions, helping you anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.
This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of sound scientific principles.
Frequently Asked Questions (FAQs): Core Stability Profile
Q1: What is the general stability of this compound under standard laboratory conditions?
Under standard storage conditions—cool, dry, and protected from light—this compound is a stable, solid compound. Its reactivity and potential for degradation become relevant under specific reaction conditions, which is the primary focus of this guide. The molecule's stability is governed by the interplay of its three key functional groups: the aryl bromide, the carboxylic acid, and the trifluoromethoxy group.
Q2: What are the primary reactive sites on the molecule and their expected reactivity?
The molecule offers three distinct points for chemical modification. Understanding their relative reactivity is crucial for designing successful synthetic strategies.
Caption: Key reactive sites on this compound.
-
Aryl Bromide: The primary site for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions.
-
Carboxylic Acid: Enables the formation of amides and esters through activation with coupling reagents. It is also the site of a potential unwanted side reaction: decarboxylation.
-
Trifluoromethoxy Group: This group is strongly electron-withdrawing and generally stable.[1] However, it can be susceptible to nucleophilic aromatic substitution (hydrolysis) under forcing basic conditions.
Troubleshooting Guide for Common Synthetic Transformations
This section addresses specific issues that may arise when using this compound in common reaction types.
Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a powerful tool for forming biaryl structures.[2] However, the conditions required can sometimes lead to undesirable side reactions with this substrate.
Problem: Low yield of the desired coupled product, with significant recovery of starting material or isolation of a decarboxylated byproduct (1-bromo-3-(trifluoromethoxy)benzene).
Root Cause Analysis: The combination of heat and base required for many Suzuki couplings can induce competitive decarboxylation of the benzoic acid.[3] The presence of the strongly electron-withdrawing trifluoromethoxy group ortho to the carboxylic acid can stabilize the negative charge that develops on the aromatic ring during the transition state of decarboxylation, making this process more favorable than with electron-neutral or electron-donating substituents.[4][5]
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting & Optimization Protocol:
-
Choice of Base: Avoid strong inorganic bases like NaOH or KOH, especially at elevated temperatures. Milder bases are highly recommended to suppress decarboxylation.[6]
-
Temperature Control: Perform the reaction at the lowest temperature that provides a reasonable reaction rate. If the reaction is sluggish, consider screening more active palladium catalysts or ligands rather than simply increasing the temperature.
-
Protecting Group Strategy: In challenging cases, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling under controlled conditions.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder conditions minimize the risk of decarboxylation.[6] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern catalyst systems (e.g., with Buchwald ligands) | High-activity catalysts can enable lower reaction temperatures.[7] |
| Temperature | 80-90 °C (if possible) | Balances reaction rate with substrate stability. Monitor for decarboxylation if higher temperatures are required. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Standard solvent systems are generally compatible.[8] |
Scenario 2: Amide Bond Formation
Amide coupling is a fundamental transformation, typically requiring the activation of the carboxylic acid.[9]
Problem: Low conversion to the desired amide, or complex product mixtures.
Root Cause Analysis:
-
Inefficient Activation: The electron-withdrawing nature of the substituents on the ring can influence the reactivity of the carboxylic acid, sometimes requiring more robust activation methods.
-
Side Reactions with Coupling Reagents: Certain coupling reagents or additives, especially when used in large excess or at high temperatures, can potentially react with the trifluoromethoxy group, although this is less common.
-
Steric Hindrance: If coupling with a sterically hindered amine, standard conditions may fail, leading to low conversion.[10]
Troubleshooting & Optimization Protocol:
-
Select an Appropriate Coupling Reagent: For standard amines, carbodiimide-based reagents like EDC in combination with an additive like HOBt or Oxyma are effective. For more challenging couplings (e.g., with electron-poor or hindered amines), stronger uronium/phosphonium salt reagents like HATU or HBTU are recommended.[11]
-
Control Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine. Run the reaction at room temperature initially. Gentle heating (40-50 °C) can be applied if the reaction is slow, but should be monitored carefully.
-
Alternative: Acyl Halide Formation: A robust method involves converting the carboxylic acid to an acyl chloride or fluoride. Acyl fluorides, in particular, are often more stable and less prone to side reactions than acyl chlorides.[11] This can be achieved with reagents like (cyanuric fluoride) or TFFH. The activated acyl halide can then be reacted with the amine, often in the presence of a non-nucleophilic base.
Experimental Protocol: Standard Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add the desired amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to remove water-soluble byproducts.
Summary of Potential Degradation Pathways
While generally robust, two primary degradation pathways should be considered under forcing reaction conditions.
Caption: Potential degradation pathways under forcing conditions.
Table 2: Reagent Compatibility and Potential Side Reactions
| Reagent Class | Compatibility/Risk | Mitigation Strategy |
| Strong Bases (NaOH, KOH, t-BuOK) | High Risk: Can promote both decarboxylation and -OCF₃ hydrolysis, especially with heat. | Avoid if possible. Use weaker inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, Et₃N). |
| Palladium Catalysts & Ligands | Generally Compatible: No inherent incompatibility. | Choose highly active systems to allow for lower reaction temperatures, minimizing other side reactions. |
| Common Coupling Reagents (HATU, EDC) | Generally Compatible: Low risk under standard conditions (RT to moderate heat). | Follow standard protocols; avoid large excesses and prolonged high temperatures. |
| Strong Nucleophiles (e.g., NaOMe, NaCN) | Moderate to High Risk: Can lead to nucleophilic aromatic substitution of the -OCF₃ group at elevated temperatures. | Use with caution. Consider alternative synthetic routes or protecting groups if these reagents are necessary. |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Compatible: The -OCF₃ and C-Br bonds are typically stable to hydride reagents. The carboxylic acid will be reduced. | No special precautions are typically needed for the fluoroether or bromide moieties. |
By understanding the inherent reactivity and potential liabilities of this compound, researchers can proactively design robust experimental conditions, leading to higher yields, cleaner reactions, and more efficient progress in their synthetic campaigns.
References
- Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link][13]
- Gross, Z., & Saltsman, I. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link][12][14]
- Su, Y., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(43), 15414-15418. [Link][3]
- O'Hara, F., et al. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.
- Savage, P. E., et al. (2010). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. AIChE Annual Meeting Conference Proceedings. [Link][5]
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link][1]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][6]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link][7]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link][9]
- Reddit. (2020). Choosing amide coupling agent. r/Chempros. [Link][11]
- Bak, A., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 5. (360e) Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water | AIChE [proceedings.aiche.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 4-Bromo-2-(trifluoromethoxy)benzoic acid vs. 4-bromo-2-(trifluoromethyl)benzoic acid
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated functional groups is a cornerstone of rational molecular design. These moieties can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and target-binding affinity.[1][2] Among the most powerful tools in the medicinal chemist's arsenal are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups.
This guide provides an in-depth, objective comparison of two critical building blocks: 4-Bromo-2-(trifluoromethoxy)benzoic acid and 4-Bromo-2-(trifluoromethyl)benzoic acid . While structurally similar, the subtle distinction between the -OCF₃ and -CF₃ substituents imparts significant differences in their physicochemical properties, leading to divergent applications and strategic considerations in synthesis and development. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting building blocks for novel molecular entities.
Head-to-Head Comparison: Physicochemical Properties
The fundamental differences between these two reagents originate from the electronic and steric properties of the trifluoromethoxy and trifluoromethyl groups. The insertion of an oxygen atom in the -OCF₃ group, while seemingly minor, dramatically alters its interaction with the parent molecule and its biological environment.
| Property | This compound | 4-bromo-2-(trifluoromethyl)benzoic acid | Causality and Implication |
| Chemical Structure | The key difference is the oxygen linker in the trifluoromethoxy compound. | ||
| CAS Number | 509142-48-7[3] | 320-31-0[4][5] | N/A |
| Molecular Formula | C₈H₄BrF₃O₃ | C₈H₄BrF₃O₂ | Reflects the additional oxygen atom. |
| Molecular Weight | 285.01 g/mol [6] | 269.02 g/mol [4] | The -OCF₃ group adds ~16 Da over the -CF₃ group. |
| Melting Point | Not widely reported | 121 - 125 °C[4][7] | Differences in crystal lattice packing and intermolecular forces. |
| Lipophilicity (Hansch π) | π = +1.04 (for -OCF₃)[8][9] | π = +0.88 (for -CF₃)[8][10] | The -OCF₃ group is significantly more lipophilic. This can enhance membrane permeability but may also increase non-specific binding or decrease aqueous solubility if not balanced.[11] |
| Electronic Effect | σ-withdrawing, π-donating [12] | Strongly σ- and π-withdrawing [13] | The -OCF₃ group has a dual nature: strongly withdrawing through the sigma bond but weakly donating via oxygen lone-pair resonance. The -CF₃ group is a powerful and unambiguous electron-withdrawing group. This impacts ring reactivity and pKa.[12][13] |
| Conformation | Prefers orthogonal orientation to the aromatic ring[8] | Free rotation around the C-C bond | The perpendicular orientation of the -OCF₃ group can introduce unique steric interactions within a binding pocket, a feature that can be exploited for selectivity.[14] |
The Decisive Role of Lipophilicity
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[15] The trifluoromethoxy group is one of the most lipophilic single functional groups available to chemists.[16] Its Hansch hydrophobicity parameter (π) of +1.04 is notably higher than that of the trifluoromethyl group (π = +0.88).[8]
This "lipophilicity boost" from the -OCF₃ group can be a powerful strategy for enhancing a drug candidate's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets.[11] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity. The -CF₃ group offers a more moderate increase in lipophilicity, making it a reliable choice when a substantial, but not extreme, enhancement is required.[17][18]
Electronic Effects: A Tale of Two Inductions
Both the -CF₃ and -OCF₃ groups are strongly electron-withdrawing, a property that deactivates the aromatic ring to electrophilic substitution and influences the acidity of the benzoic acid moiety.
-
Trifluoromethyl (-CF₃): This group exerts a powerful, purely inductive electron-withdrawing effect due to the high electronegativity of the three fluorine atoms.[13] This significantly lowers the electron density of the aromatic ring.
-
Trifluoromethoxy (-OCF₃): The electronic nature of this group is more complex. It is strongly electron-withdrawing through the sigma bond (inductive effect). However, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, creating a weak π-donating effect.[12] Despite this, the overall character is strongly deactivating. This duality allows for more nuanced electronic tuning of a molecule.
This electronic difference can affect how the molecules interact with biological targets, particularly where charge distribution and electrostatic interactions are key to binding affinity.
Metabolic Stability: A Shared Advantage
A primary motivation for incorporating either group is to enhance metabolic stability.[19][20] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[1][10] By placing a -CF₃ or -OCF₃ group at a known or suspected site of oxidative metabolism, chemists can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[20][21]
Caption: Key property comparison of -CF₃ and -OCF₃ groups.
Strategic Applications in Synthesis and Development
The choice between these two building blocks is a strategic decision driven by the specific goals of a research program. Both compounds are versatile intermediates, primarily utilized for their reactive bromine and carboxylic acid functionalities.[22][23][24] The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile construction of complex molecular scaffolds.[25][26]
-
4-bromo-2-(trifluoromethyl)benzoic acid is a workhorse intermediate in pharmaceutical and agrochemical synthesis.[4][22] Its well-understood properties and commercial availability make it a go-to reagent for introducing the metabolically robust -CF₃ group to enhance stability and binding affinity. It is frequently employed in the development of anti-inflammatory agents, analgesics, and pesticides.[4][23]
-
This compound is increasingly recognized as a "next-generation" building block.[8][9] Researchers select this compound when a significant increase in lipophilicity is desired to overcome permeability barriers.[11] Furthermore, its unique "super-halogen" or "pseudohalogen" character and fixed orthogonal conformation can be used to probe steric constraints in a receptor's binding site, potentially unlocking novel interactions and improving selectivity.[9][14] Its presence in FDA-approved drugs like Riluzole (for ALS) and Sonidegib (for cancer) validates its utility in developing successful therapeutics.[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of these building blocks, the following section details a representative Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system for demonstrating the reactivity of the C-Br bond in either starting material.
Objective: To synthesize a biphenyl derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction using either 4-bromo-2-(trifluoromethyl)benzoic acid or this compound as the aryl halide partner.
Materials & Reagents:
-
4-bromo-2-(substituted)benzoic acid (Substrate 1)
-
Arylboronic acid (e.g., Phenylboronic acid) (Substrate 2)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst)
-
Tricyclohexylphosphine [PCy₃] (Ligand)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
Toluene (Solvent)
-
Water (Solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-(substituted)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst/Ligand Premixing: In a separate vial, dissolve Palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in a small amount of toluene.
-
Reaction Assembly: Evacuate and backfill the reaction flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio by volume) to the flask via syringe. The mixture should be stirred vigorously.
-
Catalyst Introduction: Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield the desired biphenyl product.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
Both This compound and 4-bromo-2-(trifluoromethyl)benzoic acid are indispensable intermediates in modern chemical synthesis.
-
4-bromo-2-(trifluoromethyl)benzoic acid remains the established and highly effective choice for introducing a metabolically stable, strongly electron-withdrawing group with a moderate increase in lipophilicity.[26]
-
This compound offers a more specialized toolset for fine-tuning molecular properties. It provides a superior enhancement of lipophilicity and a unique conformational rigidity that can be leveraged to achieve higher potency and selectivity.[9][14]
The decision of which building block to employ is not a matter of inherent superiority, but of strategic alignment with the specific objectives of the drug design or material science project. As synthetic methodologies for trifluoromethoxylation continue to advance, the utility and application of -OCF₃ containing building blocks are expected to expand, further enriching the toolkit available to researchers dedicated to creating novel and impactful molecules.
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- Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 5 g.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
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A Comparative Guide to the Reactivity of 4-Bromo-2-(trifluoromethoxy)benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzoic Acids
In the landscape of modern drug discovery and materials science, the tailored functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzoic acid derivatives, in particular, serve as versatile intermediates and foundational components of numerous active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The introduction of specific substituents, such as halogens and fluorinated moieties, allows for the fine-tuning of a molecule's physicochemical properties.
The trifluoromethoxy (-OCF3) group is of particular interest, offering a unique combination of high lipophilicity and metabolic stability due to the strength of the C-F bonds.[3][4] Electronically, it acts as a "super-halogen," possessing strong inductive electron-withdrawing capabilities while having a weaker π-donating resonance effect than a traditional methoxy group.[3][4] When combined with a bromine atom on a benzoic acid core, the resulting isomers present distinct reactivity profiles.
This guide provides an in-depth comparison of the chemical reactivity of four positional isomers of bromo-(trifluoromethoxy)benzoic acid. Understanding these differences is critical for synthetic route design, reaction optimization, and the strategic selection of isomers in drug development programs. The isomers under consideration are:
-
Isomer 1: 4-Bromo-2-(trifluoromethoxy)benzoic acid
-
Isomer 2: 2-Bromo-4-(trifluoromethoxy)benzoic acid
-
Isomer 3: 5-Bromo-2-(trifluoromethoxy)benzoic acid
-
Isomer 4: 4-Bromo-3-(trifluoromethoxy)benzoic acid
Caption: Positional isomers of bromo-(trifluoromethoxy)benzoic acid.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of each isomer is governed by a combination of steric hindrance and the electronic influence of its substituents.
Electronic Effects
-
Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing through its inductive effect (σ-withdrawing) but can be weakly electron-donating through resonance (π-donating).[4][5] Its net effect is deactivating on the aromatic ring for electrophilic substitution but activating for nucleophilic aromatic substitution.
-
Bromo Group (-Br): Similarly, bromine is inductively withdrawing and a weak resonance donor.
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating.
Steric Effects: The Ortho Effect
Substituents positioned ortho (at C2 or C6) to the carboxylic acid group can cause significant steric strain. This forces the -COOH group to twist out of the plane of the benzene ring.[6][7][8] This "steric inhibition of resonance" has two major consequences:
-
Increased Acidity: It disrupts the resonance between the carboxyl group and the phenyl ring, which increases the acidity of the proton.[6][7]
-
Reduced Reactivity at the Carbonyl: It sterically shields the carboxylic acid, hindering the approach of nucleophiles and reagents.[9]
Caption: Experimental workflow for comparative amide coupling analysis.
Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To compare the efficiency of C-C bond formation at the C-Br position.
-
Reaction Setup: In four separate microwave vials, combine each isomer (0.1 mmol), a standard boronic acid (e.g., phenylboronic acid, 1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%), and a base (e.g., K2CO3, 3.0 eq.).
-
Solvent: Add a solvent mixture, such as 1,4-dioxane/water (4:1, 2 mL).
-
Reaction: Heat all vials simultaneously in a microwave reactor to 100°C for 1 hour.
-
Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the percent conversion to the biphenyl product. Isomers 2 and 4 are expected to show the highest conversion.
Conclusion and Strategic Implications
The positional isomerism of bromo-(trifluoromethoxy)benzoic acids gives rise to profoundly different reactivity profiles. This is not merely an academic curiosity but a critical consideration for the synthetic chemist.
-
Reactivity at the -COOH group is dominated by steric effects. Isomers with ortho substituents are more acidic but are significantly hindered, making subsequent modifications at the carboxylic acid challenging.
-
Reactivity at the C-Br bond is dominated by electronic effects. Isomers where electron-withdrawing groups are positioned ortho or para to the bromine are highly activated for transformations like Suzuki coupling and SNAr.
This guide demonstrates that a predictive understanding of an isomer's reactivity, based on fundamental principles of physical organic chemistry, is essential. For a drug development program, selecting an isomer like 4-Bromo-3-(trifluoromethoxy)benzoic acid (Isomer 4) would be advantageous if facile amide coupling is the primary goal. Conversely, if a late-stage Suzuki or SNAr reaction is planned, 2-Bromo-4-(trifluoromethoxy)benzoic acid (Isomer 2) would be the superior choice due to its highly activated C-Br bond. By applying this knowledge, researchers can design more efficient synthetic routes, minimize byproducts, and accelerate the development of novel chemical entities.
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comparing Suzuki coupling reactivity of bromo-benzoic acid derivatives
An In-Depth Guide to the Suzuki Coupling Reactivity of Bromo-benzoic Acid Derivatives
For researchers engaged in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for C-C bond formation.[1][2] The biaryl carboxylic acid motif, in particular, is a privileged scaffold in numerous biologically active molecules. This guide provides a comparative analysis of the Suzuki coupling reactivity of bromo-benzoic acid isomers, grounded in experimental data and mechanistic principles. We will explore the nuanced interplay of steric and electronic effects that govern reaction efficiency and discuss field-proven strategies to overcome common synthetic challenges.
The Foundational Mechanism: A Quick Review
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The efficiency of each step is profoundly influenced by the structure of the aryl halide, the choice of catalyst, ligand, base, and solvent system.[2] For bromo-benzoic acids, the deactivating, electron-withdrawing nature of the carboxylic acid group and its position relative to the bromine atom are critical determinants of reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Isomer Reactivity: A Head-to-Head Comparison
The position of the carboxylic acid group relative to the bromine atom dictates the substrate's electronic properties and steric profile, leading to significant differences in reactivity.
Caption: Structures of ortho-, meta-, and para-bromo-benzoic acid isomers.
4-Bromobenzoic Acid (para-isomer): The Ideal Substrate
The para-isomer is typically the most reactive and well-behaved of the three.
-
Electronic Effects: The carboxylic acid group exerts a strong electron-withdrawing effect (-I, -M), which polarizes the C-Br bond and makes the ipso-carbon more electrophilic. This facilitates the rate-limiting oxidative addition step.
-
Steric Effects: The bromine atom is sterically unhindered, allowing for easy access by the palladium catalyst.
-
Performance: High to quantitative yields are often achievable under mild conditions, including aqueous systems at room temperature.[4] This makes it an excellent substrate for developing green chemistry protocols.[5][6]
3-Bromobenzoic Acid (meta-isomer): Highly Reliable
The meta-isomer exhibits reactivity comparable to the para-isomer, making it a versatile building block.[1]
-
Electronic Effects: The inductive electron-withdrawing effect (-I) of the distal carboxylic acid group is still potent enough to activate the C-Br bond for oxidative addition.
-
Steric Effects: Like the para-isomer, the reaction site is sterically accessible.
-
Performance: Excellent yields are consistently reported. Conditions are generally mild, and the reaction tolerates a wide variety of boronic acid coupling partners.[1][7]
2-Bromobenzoic Acid (ortho-isomer): The Challenging Substrate
The ortho-isomer presents significant challenges that require careful optimization of reaction conditions.
-
Electronic Effects: While the inductive effect is strong, it is often overshadowed by severe steric hindrance.
-
Steric Effects: The bulky carboxylic acid (or carboxylate) group adjacent to the bromine atom sterically shields the C-Br bond.[8] This dramatically slows the oxidative addition step, often leading to sluggish or incomplete reactions.[8]
-
Causality Behind Catalyst Choice: To overcome this steric impediment, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is critical.[8] These ligands form more reactive, coordinatively unsaturated Pd(0) species that can more readily access the hindered C-Br bond.[9][10]
-
Side Reactions: The proximity of the carboxylate can lead to chelation with the palladium center, potentially deactivating the catalyst.[11] Furthermore, side reactions like protodehalogenation (replacement of Br with H) can become competitive if the catalytic cycle is stalled after oxidative addition.[8]
Comparative Data Summary
The following table summarizes typical experimental outcomes for the Suzuki coupling of bromo-benzoic acid isomers with phenylboronic acid, illustrating the reactivity trends discussed.
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| 4-Bromo- | Pd(OAc)₂ / Supramolecular Ligand | Na₂CO₃ | H₂O/MeOH | Room Temp | 2 | >98% | [4] |
| 4-Bromo- | Pd catalyst | Na₂CO₃ | H₂O | Room Temp | 0.5 | High | [5][6] |
| 3-Bromo- | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | H₂O | Room Temp | 1.5 | 97% | [1][7] |
| 2-Bromo- | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | Variable, requires optimization | [8] |
Field-Proven Experimental Protocols
Protocol 1: Green Suzuki Coupling of 3-Bromobenzoic Acid (Aqueous, Room Temp)
This protocol is representative for sterically unhindered substrates like the meta- and para-isomers and highlights an environmentally benign approach.[1]
Methodology:
-
To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.001 mmol, 0.1 mol%), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under an open atmosphere for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will typically form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.
-
Acidify the filtrate with 1M HCl to precipitate any remaining product, filter, and combine the solids.
-
Dry the product under vacuum.
Protocol 2: Optimized Suzuki Coupling of 2-Bromobenzoic Acid
This protocol is designed to address the steric challenges of the ortho-isomer and prevent common side reactions. The choice of a bulky ligand and an inert atmosphere are critical for success.[8]
Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromobenzoic acid (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), tripotassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Add degassed 1,4-dioxane (10 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting & Advanced Considerations
-
Protodehalogenation: The premature replacement of the bromine with a hydrogen atom is a common side reaction, especially with sterically hindered substrates like 2-bromobenzoic acid.[8]
-
Cause: This can be promoted by hydride impurities, certain bases, or protic solvents.
-
Solution: Ensure the use of anhydrous aprotic solvents (e.g., dioxane, toluene), a strong, non-nucleophilic base like K₃PO₄, and meticulously degassed reaction mixtures.[8]
-
-
Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group. While sometimes a desired transformation, it is often an unwanted side reaction in standard Suzuki couplings.[12][13]
-
Cause: High reaction temperatures (>120-140 °C) can induce thermal decarboxylation.
-
Solution: Employ more active catalyst systems that allow for lower reaction temperatures. If decarboxylation persists, consider protecting the carboxylic acid as an ester prior to coupling.
-
-
Choice of Base: The base plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the regeneration of the Pd(0) catalyst.[6][14]
Conclusion
The Suzuki coupling reactivity of bromo-benzoic acids is a clear illustration of the delicate balance between electronic activation and steric hindrance. While para- and meta-isomers are generally robust and high-yielding substrates amenable to a variety of conditions, the ortho-isomer demands a more nuanced approach. Success with 2-bromobenzoic acid hinges on the rational selection of bulky, electron-rich ligands to overcome steric barriers and the careful control of reaction parameters to mitigate side reactions. By understanding these underlying principles, researchers can effectively harness the power of the Suzuki-Miyaura coupling to synthesize a diverse array of valuable biaryl carboxylic acids.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. (2025). Benchchem.
- Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Supramolecular catalyst for Suzuki-Miyaura coupling reaction in aqueous media. (n.d.). RSC Advances.
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (2025). Benchchem.
- Hamilton, A. E., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
- Palladium-catalyzed Suzuki-Miyaura reaction in water. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with phenylboronic acid. (n.d.). ResearchGate.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (2025). Benchchem.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. RSC Publishing.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate.
- Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. (n.d.). ResearchGate.
- The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6515. [Link]
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (2025). Benchchem.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). Chemical Communications. RSC Publishing.
- Decarboxylative Hydroxylation of Benzoic Acids. (2021). National Institutes of Health.
- Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2017). National Institutes of Health.
- Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. (2010). RSC Publishing.
- Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020). ACS Publications.
- Suzuki reaction. (n.d.). In Wikipedia.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). National Institutes of Health.
- Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. (2025). Benchchem.
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The Emerging Biological Potential of 4-Bromo-2-(trifluoromethoxy)benzoic Acid Derivatives: A Comparative Analysis
An In-Depth Technical and Comparative Guide
Introduction: Deconstructing the Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic functionalization of the benzene ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, yet largely unexplored, class of compounds: derivatives of 4-Bromo-2-(trifluoromethoxy)benzoic acid.
While direct biological data for this specific scaffold is nascent, a comprehensive analysis of its structural analogues provides a powerful predictive framework for its potential therapeutic applications. The core structure combines three key functional groups, each contributing distinct properties:
-
The Benzoic Acid Moiety : A common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets. Its acidity and planarity are critical for receptor recognition.
-
The 4-Bromo Substituent : A halogen atom that enhances lipophilicity, potentially improving membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can increase binding affinity and selectivity for target proteins.
-
The 2-(trifluoromethoxy) Group (-OCF₃) : This group is a bioisostere of other functionalities and is known to significantly increase metabolic stability and lipophilicity. As a strong electron-withdrawing group, it modulates the electronic properties of the aromatic ring and the acidity of the carboxyl group, which can profoundly influence target interactions.
This guide will synthesize data from closely related substituted benzoic acids to build a comparative profile, exploring the potential of this compound derivatives in anticancer, anti-inflammatory, and antimicrobial applications. We will delve into the causality behind experimental design and provide validated protocols to empower further research in this promising area.
Comparative Analysis of Biological Activities
The therapeutic potential of a new chemical entity can be inferred by comparing its structure and the in vitro/in vivo performance of its closest chemical relatives.
Anticancer Activity: Targeting Uncontrolled Proliferation
Substituted benzoic acids have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways that control cell growth and survival.
One of the most critical pathways in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell proliferation, growth, and survival.[3] Its frequent dysregulation in tumors makes it a prime target for therapeutic intervention.[3][4] Derivatives of a structurally related compound, 4-(benzyloxy)-2-bromo-1-fluorobenzene, have been investigated as inhibitors of PI3Kα and mTOR, demonstrating that this class of halogenated aromatic acids can engage with key oncogenic targets.
Table 1: Comparative Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 | [1] |
| Acrylamide–PABA analog 4a | MCF-7 (Breast) | 2.99 | [1] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 (Breast) | 15.6 - 18.7 | [1] |
| Quinazolinone derivatives from 2-aminobenzoic acid | MCF-7 (Breast) | ~100 | [2] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 |[1] |
Causality of Experimental Choice: The selection of breast cancer (MCF-7) and cervical cancer (HeLa) cell lines is strategic, as they represent common and well-characterized cancer types. The IC50 value is the gold standard for measuring the potency of a cytotoxic compound, providing a quantitative basis for comparison. The use of a well-established assay like the MTT assay ensures data reliability and reproducibility.[5]
Anti-inflammatory Activity: Modulating the Immune Response
The anti-inflammatory properties of benzoic acid derivatives, most famously acetylsalicylic acid (Aspirin), are well-documented.[6] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[6] The structural features of 4-Bromo-2-(trifluoromethyl)benzoic acid suggest it could serve as a valuable intermediate for novel anti-inflammatory and analgesic drugs.[7][8]
In vivo models are critical for validating anti-inflammatory potential. The carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation assay used to assess the efficacy of potential non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound | Assay Model | Dose | Edema Inhibition (%) | Reference |
|---|---|---|---|---|
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat) | 25 mg/kg | 48.9 - 63.1% | [9] |
| Diclofenac (Reference Drug) | Carrageenan-induced paw edema (rat) | 25 mg/kg | ~50-65% | [9] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing (mouse) | 20 mg/kg | 74% |[10] |
Causality of Experimental Choice: The carrageenan model is chosen because it induces a well-characterized inflammatory response that is biphasic, allowing for the study of different inflammatory mediators. Measuring the reduction in paw volume (edema) provides a direct, quantifiable measure of a compound's anti-inflammatory effect. Comparing the results to a known NSAID like Diclofenac provides an essential benchmark for activity.[9]
Antimicrobial Activity: Combating Pathogenic Microbes
Halogenated and substituted benzoic acids have shown promise as antimicrobial agents.[11][12] The lipophilicity imparted by halogen and trifluoromethoxy groups can facilitate the disruption of bacterial cell membranes.[13] The acidic nature of the carboxyl group can also disrupt cellular homeostasis in bacteria.[12] Studies on 2-chlorobenzoic acid derivatives and pyrazole-benzoic acid hybrids containing trifluoromethoxy groups have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11][13]
Table 3: Comparative Antimicrobial Activity (MIC) of Substituted Benzoic Acid Derivatives
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-benzoic acid with trifluoromethoxy group | S. aureus | 2 | [13] |
| Pyrazole-benzoic acid with 4-bromo substitution | B. subtilis | 1 | [13] |
| 2-hydroxybenzoic acid | E. coli O157 | 1000 | [14] |
| 3-hydroxybenzoic acid | K. pneumoniae (biofilm) | 4000 | [15] |
| 2,5-dihydroxybenzoic acid | K. pneumoniae (biofilm) | 8000 |[15] |
Causality of Experimental Choice: The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. Testing against a panel of bacteria, including Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae), is crucial because their distinct cell wall structures lead to different susceptibility profiles.[14]
Structure-Activity Relationship (SAR) and Design Logic
The biological activity of this scaffold is governed by the interplay of its substituents. The electron-withdrawing nature of the ortho-trifluoromethoxy group and the para-bromo group will significantly impact the electronic character of the ring and the pKa of the carboxylic acid. This can influence how the molecule docks into an enzyme's active site. Increased lipophilicity from these groups can enhance membrane transport, a key factor for both anticancer and antimicrobial efficacy.
Caption: Predicted Structure-Activity Relationship (SAR) flow.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following are detailed protocols for key assays.
Protocol 1: In Vitro Anticancer Activity - MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of a compound on a cancer cell line.[16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[18] The amount of formazan is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium and add 100 µL to the appropriate wells to achieve the final desired concentrations. Include wells with untreated cells (vehicle control) and medium-only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for another 4 hours under the same conditions. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A plausible synthetic route to the target compound.
Conclusion and Future Directions
The derivatives of this compound represent a class of compounds with significant, albeit underexplored, therapeutic potential. Based on a comparative analysis of structurally related analogues, these derivatives are predicted to exhibit promising anticancer, anti-inflammatory, and antimicrobial properties. The unique combination of a bromo-substituent and a trifluoromethoxy group provides a powerful platform for developing metabolically stable and potent drug candidates.
Future research must focus on the efficient synthesis of a library of these derivatives, followed by systematic in vitro screening using the protocols outlined in this guide. Promising candidates should then be advanced to in vivo models to validate their efficacy and safety profiles. This structured approach will be critical to unlocking the full therapeutic potential of this intriguing chemical scaffold.
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Therapeutics Derived from 4-Bromo-2-(trifluoromethoxy)benzoic acid
For researchers in the vanguard of drug discovery, the journey from a synthesized compound to a potential therapeutic is paved with rigorous testing. The evaluation of a compound's cytotoxic potential is a critical, early checkpoint in this process.[1][2] This guide provides an in-depth comparison of common cytotoxicity assays, tailored for scientists working with novel compounds synthesized from scaffolds like 4-Bromo-2-(trifluoromethoxy)benzoic acid. This particular starting material is of significant interest as it serves as a versatile intermediate for creating new chemical entities where the trifluoromethoxy group can enhance pharmacokinetic profiles, such as lipophilicity and metabolic stability.[3][4]
Our focus is not merely on procedural steps but on the underlying principles and the strategic rationale behind choosing one assay over another. For compounds containing fluorinated motifs like the trifluoromethoxy group—known to influence biological activity and cellular interactions—selecting the appropriate assay is paramount for generating meaningful and reliable data.[5][6]
The General Workflow: A Roadmap to Assessing Cytotoxicity
The initial screening of a novel compound follows a structured pathway. The goal is to determine the concentration at which the compound exhibits a toxic effect on cells, a value commonly expressed as the half-maximal inhibitory concentration (IC50).[1] This value is a cornerstone for comparing the potency of different compounds and guiding further development.[1][7] The entire process, from cell preparation to final data analysis, forms a self-validating system to ensure the trustworthiness of the results.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[1]
Choosing Your Assay: A Comparative Analysis
The choice of a cytotoxicity assay is dictated by the compound's potential mechanism of action, the experimental goals, and the resources available.[8] We will compare two of the most robust and widely adopted methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[7][9]
| Feature | MTT Assay | LDH Assay |
| Principle | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in viable cells.[10][11] | Measures the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[9][12] |
| Measures | Cell viability, metabolic activity, and proliferation.[10][13] | Cell death (cytotoxicity) via loss of membrane integrity (necrosis).[9][14] |
| Advantages | High sensitivity, cost-effective, well-established, and suitable for high-throughput screening.[7][11] | Simple, reliable, and allows for kinetic analysis as the supernatant can be sampled over time without lysing the remaining cells.[15] |
| Limitations | Endpoint assay (cells are lysed); can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration.[11][16] | Less sensitive for detecting apoptosis, as membrane rupture occurs late in the apoptotic process. May underestimate cytotoxicity for compounds that do not induce necrosis.[9][14] |
| Best For | Screening large libraries of compounds to assess overall impact on cell viability and proliferation.[9][13] | Assessing compounds that are expected to induce rapid, necrotic cell death or for studying dose-dependent membrane damage over time.[12][15] |
Assay Principles Visualized
Understanding the biochemical basis of each assay is key to interpreting results correctly. The following diagrams illustrate the core reactions.
MTT Assay Principle
This assay hinges on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[10] Their ability to reduce the MTT salt is a direct indicator of metabolic health.
Caption: The enzymatic conversion of MTT to formazan in viable cells.[10]
LDH Assay Principle
This assay relies on a coupled enzymatic reaction. The LDH released from damaged cells catalyzes the oxidation of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[12][14]
Caption: The LDH-catalyzed reaction leading to formazan production.[17]
Experimental Protocols: Step-by-Step Methodologies
Adherence to a precise protocol is essential for reproducibility. The following are standardized, field-proven protocols for the MTT and LDH assays.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and measures cell viability based on metabolic activity.[11][18]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: Dimethyl sulfoxide (DMSO).[13]
-
96-well flat-bottom plates.
-
Cancer cell line of interest (e.g., MCF-7, A549).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10][11]
Protocol 2: LDH Cytotoxicity Assay (Colorimetric)
This protocol measures the release of LDH from damaged cells into the supernatant.[14]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).
-
96-well flat-bottom plates.
-
Cancer cell line of interest.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in steps 1-3 of the MTT protocol. It is crucial to set up three types of controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the experiment.
-
Background control: Culture medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5-10 minutes.[17]
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves combining a substrate and a dye solution.[14] Add 50 µL of this reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored product.[17]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[14]
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the compound's cytotoxic effect.
1. Calculation of Percentage Viability (MTT Assay): The percentage of cell viability is calculated relative to the untreated control cells.
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Abs_sample: Absorbance of cells treated with the test compound.
-
Abs_control: Absorbance of cells treated with vehicle only.
-
Abs_blank: Absorbance of medium only.
2. Calculation of Percentage Cytotoxicity (LDH Assay): The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of lysed cells (maximum release).
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Abs_sample: Absorbance of supernatant from treated cells.
-
Abs_spontaneous: Absorbance of supernatant from vehicle-treated cells.
-
Abs_maximum: Absorbance of supernatant from lysed cells.
3. IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability (or inhibition) against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response) is then used to fit a dose-response curve and calculate the concentration that elicits a 50% response.[1][7]
Sample Data Presentation:
| Compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 98.5 ± 4.2 | 3.1 ± 1.5 |
| 1 | 85.1 ± 5.5 | 14.7 ± 3.8 |
| 10 | 52.3 ± 3.9 | 48.9 ± 4.1 |
| 50 | 15.7 ± 2.1 | 82.4 ± 6.2 |
| 100 | 5.2 ± 1.8 | 95.3 ± 3.3 |
| IC50 (µM) | 10.8 | 10.4 |
Data are representative and should be generated from triplicate experiments.
By employing these rigorous, well-referenced methodologies, researchers can confidently characterize the cytotoxic profile of novel compounds derived from this compound, paving the way for the development of next-generation therapeutics.
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A Comparative Guide to the Characterization of 4-Bromo-2-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and physicochemical properties, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2] This guide provides an in-depth characterization of 4-Bromo-2-(trifluoromethoxy)benzoic acid and its derivatives, offering a comparative analysis with their trifluoromethyl (-CF3) analogs and other relevant alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a technical resource for researchers engaged in the synthesis and evaluation of these valuable compounds.
The Significance of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal. It is more lipophilic and a stronger electron-withdrawing group than the trifluoromethyl moiety.[2][3] These characteristics can lead to enhanced membrane permeability, improved metabolic stability by blocking potential sites of oxidation, and stronger binding interactions with biological targets.[1] Consequently, the substitution of a trifluoromethyl group with a trifluoromethoxy group is a compelling strategy for lead optimization in drug discovery.
Synthesis and Characterization of this compound Derivatives
The synthesis of derivatives of this compound typically proceeds through the activation of the carboxylic acid moiety, followed by reaction with a suitable nucleophile. A common and efficient method involves the conversion of the benzoic acid to its corresponding benzoyl chloride, a highly reactive intermediate.
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoyl Chloride
This protocol outlines the synthesis of the key intermediate, 4-Bromo-2-(trifluoromethoxy)benzoyl chloride, which serves as the precursor for the preparation of a wide range of amide and ester derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Bromo-2-(trifluoromethoxy)benzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Comparative Analysis: Amide Derivatives
To illustrate the practical application of this compound in the synthesis of biologically relevant molecules, we present the characterization of an N-aryl amide derivative and compare its properties to its trifluoromethyl counterpart.
N-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-(4-chlorophenyl)prop-2-enamide
A specific example of a synthesized and characterized derivative is (2E)-N-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-(4-chlorophenyl)prop-2-enamide.[4]
Characterization Data: [4]
| Property | Value |
| Yield | 63% |
| Melting Point | 144-146 °C |
| IR (cm⁻¹) | 3276 (N-H), 1659 (C=O), 1628 (C=C), 1587 (C-C arom) |
| ¹H-NMR (DMSO-d₆), δ | 9.77 (s, 1H), 7.76 (d, J = 8.2 Hz, 1H), 7.71 (t, J = 7.6 Hz, 1H), 7.68–7.66 (m, 2H), 7.63 (d, J = 8.2 Hz, 1H), 7.59 (d, J = 15.8 Hz, 1H), 7.52–7.51 (m, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.01 (d, J = 15.8 Hz, 1H) |
| ¹³C-NMR (DMSO-d₆), δ | 164.4, 139.4, 135.3, 134.3, 133.6, 133.0, 129.7, 129.5, 129.1, 126.6, 126.3 (q, J = 4.3 Hz), 124.3 (q, J = 28.9 Hz), 123.6 (q, J = 273.1 Hz), 122.2 |
| HR-MS [M-H]⁻ | Calculated: 392.0282 m/z, Found: 392.0288 m/z |
Comparative Alternative: N-[2-Bromo-4-(trifluoromethyl)phenyl]benzamide Derivatives
Characterization Data for N-[4-bromo-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide:
| Property | Value |
| ¹H-NMR (DMSO-d₆), δ | 10.3 (s, 1H, NH), 8.0 (d, 1H), 7.8 (d, 1H), 7.6 (dd, 1H), 7.0 (d, 2H), 6.7 (t, 1H), 3.8 (s, 6H, OCH₃) |
| Solvent | DMSO-d₆ |
The differences in chemical shifts, particularly for the aromatic protons, can be attributed to the differing electronic effects of the trifluoromethoxy and trifluoromethyl groups.
Comparative Analysis: Ester Derivatives
The synthesis of ester derivatives of this compound provides another avenue for modulating the physicochemical properties of the parent compound.
Ethyl 4-Bromo-2-(trifluoromethoxy)benzoate
The ethyl ester of this compound is a known compound, identified by its CAS number 1186195-27-6.[5] While detailed experimental data for this specific compound is not widely published, its synthesis can be achieved through standard esterification protocols.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-2-(trifluoromethoxy)benzoate.
-
Purify the crude product by column chromatography or distillation.
Comparative Alternative: Ethyl 4-bromo-2-(trifluoromethyl)benzoate
The corresponding trifluoromethyl derivative, ethyl 4-bromo-2-(trifluoromethyl)benzoate, is also a commercially available compound.[6] A direct comparison of the physicochemical properties, such as boiling point, refractive index, and spectroscopic data, would reveal the influence of the -OCF₃ versus the -CF₃ group on the bulk properties of the molecule.
Structural Insights from X-ray Crystallography
While a crystal structure for a derivative of this compound is not yet publicly available, analysis of related structures provides valuable insights into the expected molecular geometry and intermolecular interactions. For instance, the crystal structure of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide reveals that the amide group is not coplanar with the benzene rings.[7] The dihedral angles and the presence of intramolecular hydrogen bonds are key determinants of the overall conformation.[7] It is anticipated that derivatives of this compound would exhibit similar non-planar conformations, influenced by the steric bulk of the bromine and trifluoromethoxy substituents at the 2- and 4-positions. These structural features are critical for understanding receptor binding and crystal packing.
Visualization of Key Concepts
Logical Workflow for Derivative Synthesis
Caption: Properties of -OCF3 vs. -CF3 groups.
Conclusion
This compound is a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The unique properties imparted by the trifluoromethoxy group, particularly its high lipophilicity and strong electron-withdrawing nature, make it a superior alternative to the more common trifluoromethyl group for modulating molecular properties. This guide has provided a framework for the synthesis and characterization of its derivatives, supported by experimental protocols and comparative data. Further research into the synthesis and biological evaluation of a broader range of these derivatives is warranted to fully explore their potential.
References
- Kos, J., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(15), 4489. [Link]
- Cantatore, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Chantrapromma, S., et al. (2011). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1734. [Link]
- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Krátký, M., et al. (2012). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 17(12), 14557-14575. [Link]
- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?
- Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). N-[4-bromo-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide.
- Fun, H.-K., et al. (2009). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2527. [Link]
- Zhang, M., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. International Journal of Molecular Sciences, 22(5), 2367. [Link]
- Galkin, A. A., et al. (2016). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 785-793. [Link]
- Festus, C., et al. (2019).
- Zhang, M., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2999. [Link]
- PubChem. (n.d.). 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
- Wang, F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3245-3249. [Link]
- NIST. (n.d.). Benzamide, N-(4-fluorophenyl)-2-bromo-.
- Mosher Chemical. (n.d.). Ethyl 4-bromo-2-(trifluoromethoxy)benzoate.
- PubChem. (n.d.). 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.
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A Senior Application Scientist's Guide to the HPLC Analysis of 4-Bromo-2-(trifluoromethoxy)benzoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Bromo-2-(trifluoromethoxy)benzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, making its precise analysis a critical step in quality control and process development.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound against other viable analytical techniques. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you in selecting the optimal analytical strategy for your specific needs.
The Analytical Challenge: Understanding this compound
This compound possesses a unique combination of functional groups that influence its analytical behavior. The presence of the carboxylic acid group imparts polarity and acidic properties, while the aromatic ring, bromine, and trifluoromethoxy group contribute to its hydrophobicity and potential for unique chromatographic interactions. A successful analytical method must be able to reliably resolve this compound from potential impurities and degradation products.
The Gold Standard: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most prevalent and robust technique for the analysis of a wide array of aromatic acids.[2][3] Its versatility, reproducibility, and compatibility with various detection methods make it the primary choice for the routine analysis of this compound.
The Causality Behind the Method: Why RP-HPLC Excels
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation of this compound is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The trifluoromethoxy and bromo-substituted benzene ring exhibits significant hydrophobicity, leading to strong retention on a C18 column.
The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH. By acidifying the mobile phase (e.g., with formic or phosphoric acid), the ionization of the carboxylic acid is suppressed. This un-ionized form is more hydrophobic, resulting in increased retention and improved peak shape.
Caption: Workflow for the HPLC analysis of this compound.
A Robust RP-HPLC Protocol
This protocol is designed as a self-validating system, ensuring reliable and reproducible results.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | Standard HPLC system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Reagents and Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS Grade), this compound Reference Standard (>99% purity).
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
Calibration Curve Standards (10-200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
-
Comparative Analysis: HPLC vs. Alternative Techniques
While RP-HPLC is the workhorse for this analysis, other techniques offer unique advantages in specific scenarios. The choice of method should be guided by the analytical objective, whether it be routine quality control, trace-level impurity analysis, or structural confirmation.
Caption: Comparison of key attributes for different analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile ester (e.g., through methylation or silylation).
-
Advantages:
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, making it suitable for trace impurity analysis. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
-
High Resolution: Capillary GC columns provide exceptional resolving power.
-
-
Disadvantages:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time.
-
Thermal Lability: The analyte must be thermally stable to be analyzed by GC.
-
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. For acidic compounds like this compound, the analysis is performed in a basic buffer where the analyte is deprotonated and carries a negative charge.
-
Advantages:
-
Disadvantages:
-
Lower Sensitivity: Conventional UV detection in CE can be less sensitive than HPLC.
-
Reproducibility Challenges: Migration times can be more susceptible to variations in buffer composition and capillary surface conditions compared to HPLC retention times.
-
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" chromatography technique due to the reduced use of organic solvents. SFC can be viewed as a hybrid of GC and LC, offering unique selectivity.[6][7]
-
Advantages:
-
Fast Separations: The low viscosity of supercritical fluids allows for high flow rates and rapid analyses.[8]
-
Orthogonal Selectivity: SFC can provide different selectivity compared to RP-HPLC, which can be advantageous for resolving complex mixtures.
-
-
Disadvantages:
-
Limited Polarity Range: While improving, SFC is traditionally better suited for less polar compounds.[9]
-
Specialized Equipment: SFC requires dedicated instrumentation capable of handling high pressures.
-
Ion Chromatography (IC)
IC is a powerful technique for the separation of ionic species. For the analysis of this compound, anion-exchange chromatography would be employed.
-
Advantages:
-
Excellent for Ionic Analytes: IC is specifically designed for the analysis of ions and can offer excellent resolution and sensitivity for acidic compounds.[10][11][12][13]
-
High Sensitivity with Suppressed Conductivity Detection: This detection method provides high sensitivity for ionic analytes with low background noise.
-
-
Disadvantages:
-
Limited Applicability to Non-ionic Compounds: IC is not suitable for the analysis of neutral impurities.
-
Matrix Effects: High concentrations of other ions in the sample can interfere with the separation.
-
Performance Comparison Summary
| Feature | RP-HPLC | GC-MS | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) | Ion Chromatography (IC) |
| Principle | Partitioning between polar mobile phase and non-polar stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase | Differential migration of ions in an electric field | Partitioning between supercritical fluid mobile phase and stationary phase | Ion-exchange with stationary phase |
| Derivatization | Not Required | Required (Esterification) | Not Required | Not Required | Not Required |
| Typical Run Time | 5-15 min | 10-30 min | < 10 min | < 5 min | 10-20 min |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL - pg/mL) | Moderate (µg/mL) | Good (µg/mL) | Excellent (µg/mL - ng/mL) |
| Robustness | High | High | Moderate | Good | High |
| Best For | Routine QC, Purity analysis | Trace impurity analysis, Structural identification | Rapid screening, Charged species | "Green" chemistry, Chiral separations | Ionic analytes, Complex matrices |
Conclusion and Recommendations
For the routine quality control and quantitative analysis of this compound, Reversed-Phase HPLC remains the most robust, reliable, and versatile technique. Its ease of use, high reproducibility, and adaptability make it the industry standard.
However, for specific analytical challenges, alternative methods should be considered:
-
For trace-level impurity identification and structural elucidation, GC-MS is the superior choice , provided a reliable derivatization protocol is established.
-
For rapid screening and high-throughput analysis, Capillary Electrophoresis offers significant advantages in speed.
-
When seeking orthogonal selectivity or a more environmentally friendly approach, Supercritical Fluid Chromatography presents a compelling alternative.
-
If the primary focus is on the ionic form of the analyte and its counter-ions, Ion Chromatography can provide excellent separation and sensitivity.
Ultimately, the selection of the most appropriate analytical technique depends on a thorough understanding of the analytical objectives, sample matrix, and available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the generation of high-quality, reliable data in your research and development endeavors.
References
- García-Villanova, R. J., et al. (2004). Capillary electrophoresis for the analysis of short-chain organic acids in coffee. Journal of Chromatography A, 1032(1-2), 299-304.
- The quantitative determination of benzoic acid in soft drinks by ion-exchange chromatography. (1963). The Analyst, 88(1045), 253-259.
- Wang, D. J. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. American Pharmaceutical Review.
- Nowik, W., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1425, 163-172.
- Ryu, S. G. (1990). Ion-Pair Chromatography of Benzoic Acid and Its Derivatives on XAD-2. Journal of the Korean Chemical Society, 34(3), 325-331.
- Taylor, K. (2010). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International, 23(6).
- Serres-Piole, C., et al. (2012). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1227, 123-132.
- Nowik, W., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1425, 163-172.
- PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids for Water Tracer Studies.
- Szabó, Z., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4567.
- Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
- Thermo Fisher Scientific. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid.
- Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
- Chromatography Today. (2011). A Comparison of High Temperature Liquid Chromatography (HTLC) and Conventional HPLC for the Separation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Chemistry LibreTexts. (2022). Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction.
- Chemistry For Everyone. (2023, May 4). What Is Supercritical Fluid Chromatography (SFC)? [Video]. YouTube.
- Longdom Publishing. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 9(5).
- de Oliveira, M. A. L., et al. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of the Brazilian Chemical Society, 24(4), 525-532.
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A Tale of Two Fluorines: A Comparative Guide to the Effects of Trifluoromethoxy vs. Trifluoromethyl Groups on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the strategic placement of functional groups can dictate the success or failure of a candidate molecule. Among the most powerful pieces in the medicinal chemist's arsenal are fluorinated moieties, prized for their ability to profoundly modulate a compound's biological and physicochemical properties. This guide offers an in-depth, objective comparison of two of the most impactful fluorine-containing substituents: the trifluoromethoxy (-OCF3) group and the trifluoromethyl (-CF3) group. By delving into their distinct electronic and steric characteristics, we will explore how these seemingly similar groups can elicit vastly different effects on a molecule's pharmacokinetic and pharmacodynamic profile, ultimately shaping its therapeutic potential.
The Foundation: Unpacking the Physicochemical Differences
The divergent biological effects of the trifluoromethoxy and trifluoromethyl groups are rooted in their fundamental physicochemical properties. While both are strongly electron-withdrawing and contribute to metabolic stability, a closer examination reveals crucial distinctions in lipophilicity and electronic influence.
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, which primarily exerts its influence through a strong inductive effect.[1][2] In contrast, the trifluoromethoxy group, while also strongly electron-withdrawing, possesses an oxygen atom capable of resonance, albeit a weaker electron-donating effect compared to a methoxy group.[1] This interplay of inductive and resonance effects in the OCF3 group results in a more nuanced electronic profile.[1]
One of the most significant distinctions lies in their impact on lipophilicity, a critical parameter for membrane permeability and overall bioavailability. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[3][4] This difference can be a key factor in optimizing a drug candidate's ability to cross biological membranes.[3]
Comparative Physicochemical Properties
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Rationale & Impact on Biological Activity |
| Lipophilicity (Hansch π) | +1.04[4][5] | +0.88[6] | The higher lipophilicity of the OCF3 group can enhance membrane permeability and bioavailability, but may also increase the risk of toxicity if not carefully balanced.[1][6] |
| Electronic Effect | Strongly electron-withdrawing (inductive and weak resonance)[1] | Strongly electron-withdrawing (primarily inductive)[1][2] | The strong electron-withdrawing nature of both groups can influence pKa, target binding interactions, and metabolic stability.[6][7] The subtle electronic differences can be exploited to fine-tune these properties. |
| Metabolic Stability | High[1] | High[6][8] | The robust C-F bonds in both groups confer significant resistance to enzymatic degradation, particularly by cytochrome P450 enzymes, leading to longer half-lives and improved pharmacokinetic profiles.[8][9][10] |
| Steric Profile | Larger than -CF3 | Smaller than -OCF3 | The steric bulk of these groups can influence binding affinity and selectivity for the target protein.[6] |
The Biological Consequences: A Head-to-Head Comparison
The subtle yet significant differences in the physicochemical properties of the trifluoromethoxy and trifluoromethyl groups translate into tangible effects on a drug candidate's journey through the body and its interaction with its biological target.
Pharmacokinetic Profile (ADME)
The introduction of either a trifluoromethoxy or trifluoromethyl group can dramatically improve a molecule's metabolic stability.[10] By replacing a metabolically labile group, such as a methyl group, with these fluorinated moieties, chemists can effectively block sites of oxidative metabolism, leading to a longer drug half-life and more predictable pharmacokinetic behavior.[9][10]
The superior lipophilicity of the trifluoromethoxy group can be particularly advantageous for enhancing absorption and distribution, especially for drugs targeting the central nervous system that need to cross the blood-brain barrier.[3][6] However, this increased lipophilicity must be carefully managed to avoid issues with solubility and off-target toxicity.
Pharmacodynamic Profile
The strong electron-withdrawing nature of both groups can significantly impact a molecule's interaction with its biological target.[6][7] By altering the electron density of a nearby functional group, they can modulate its pKa, potentially enhancing hydrogen bonding or other electrostatic interactions within the binding pocket.[7] The choice between an OCF3 and a CF3 group can therefore be a critical decision in optimizing a drug's potency and selectivity.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between physicochemical properties and biological effects.
Experimental Protocols: The Scientist's Toolkit
Objective comparison of the effects of trifluoromethoxy and trifluoromethyl groups relies on robust experimental data. Below are detailed, step-by-step methodologies for two key experiments used to evaluate the properties discussed in this guide.
Determination of Lipophilicity (logP) by the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound.[11]
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously shaking a mixture of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of the test compound (with either a -OCF3 or -CF3 group) in either the n-octanol or water phase. The concentration should be below the compound's solubility limit in both phases.
-
Partitioning: Combine equal volumes of the n-octanol and water phases containing the dissolved compound in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Caption: Workflow for logP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a common method to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.[9][13][14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of the NADPH regenerating system, which is a necessary cofactor for CYP450 activity.[13]
-
-
Incubation Mixture:
-
In a microcentrifuge tube or a 96-well plate, combine the liver microsomes and a buffer solution.
-
Add the test compound to the mixture at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.[9]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[9]
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.[13]
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The trifluoromethoxy and trifluoromethyl groups, while both valuable tools in medicinal chemistry, offer distinct advantages and disadvantages that must be carefully considered in the context of a specific drug discovery program. The trifluoromethyl group is a well-established and highly effective substituent for enhancing metabolic stability and modulating electronic properties.[6][8] The trifluoromethoxy group, with its greater lipophilicity, provides an additional lever for fine-tuning a compound's pharmacokinetic profile, particularly its absorption and distribution.[1][3] The choice between these two powerful moieties is not a matter of inherent superiority but rather a strategic decision based on the specific biological and physicochemical properties required for a successful drug candidate. A thorough understanding of their individual characteristics, supported by robust experimental data, is paramount to harnessing their full potential in the quest for novel and effective therapeutics.
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- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
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- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH.
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Navigating the Structure-Activity Landscape of 4-Bromo-2-(trifluoromethoxy)benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Bromo-2-(trifluoromethoxy)benzoic acid analogs, a scaffold of significant interest in contemporary drug discovery.
While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly accessible literature, this guide synthesizes data from closely related analogs and established medicinal chemistry principles to provide a robust framework for rational drug design. By examining the influence of the trifluoromethoxy group, the bromo substituent, and modifications to the core benzoic acid structure, we can elucidate key determinants of biological activity and guide the synthesis of next-generation therapeutic agents.
The Strategic Advantage of the 4-Bromo-2-(trifluoromethoxy)phenyl Moiety
The this compound scaffold is endowed with a unique combination of structural features that render it an attractive starting point for drug discovery programs. The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages over the more commonly used trifluoromethyl (-CF₃) group. It is a highly lipophilic substituent, which can enhance membrane permeability and improve oral bioavailability.[2] Furthermore, the -OCF₃ group is a metabolic "super-stable" moiety, resistant to enzymatic degradation, which can lead to an extended in vivo half-life.[2]
The bromine atom at the 4-position serves as a versatile synthetic handle for further structural elaboration through various cross-coupling reactions, allowing for the exploration of a wide chemical space. Additionally, the benzoic acid functional group provides a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets.
Comparative Analysis of Biological Activity: Insights from Related Scaffolds
To construct a meaningful SAR, we will draw insights from a study on fluorinated benzenesulfonic ester derivatives, which provides valuable data on the impact of the trifluoromethoxy group on enzyme inhibition.[3] This allows us to make informed predictions about the SAR of this compound analogs.
One of the compounds in this study, 2-Acetyl-4-bromo-6-nitrophenyl 4-(trifluoromethoxy)benzenesulfonate (Compound 2q) , incorporates the key 4-(trifluoromethoxy)phenyl group and a bromo-substituted phenyl ring. Its activity against several enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), was evaluated.[3]
Table 1: Comparative Inhibitory Activity of Substituted Benzenesulfonate Analogs against PTP1B
| Compound ID | 5-Position Substituent | 4-Sulfonyl Substituent | PTP1B IC₅₀ (µM)[3] |
| 2e | H | 4-(trifluoromethoxy)phenyl | 23.1 ± 0.006 |
| 2f | H | 4-methoxyphenyl | 5.9 ± 0.018 |
| 2m | Br | 2-fluorophenyl | 7.9 ± 0.044 |
| 2p | Br | 4-(trifluoromethyl)phenyl | 8.0 ± 0.060 |
| 2q | Br | 4-(trifluoromethoxy)phenyl | 8.7 ± 0.075 |
| 2r | Br | 4-methoxyphenyl | 13.2 ± 0.043 |
Analysis of Structure-Activity Relationships:
-
Impact of the Trifluoromethoxy Group: A direct comparison between the methoxy-substituted analog 2r (IC₅₀ = 13.2 µM) and the trifluoromethoxy-substituted analog 2q (IC₅₀ = 8.7 µM) suggests that the trifluoromethoxy group is favorable for PTP1B inhibition in this particular scaffold.[3] This enhancement in activity could be attributed to the increased lipophilicity and electron-withdrawing nature of the -OCF₃ group, which may lead to more favorable interactions within the enzyme's active site.
-
Influence of the Bromo Substituent: The presence of a bromine atom at the 5-position of the acetophenone ring appears to be generally beneficial for activity. For instance, the bromo-substituted analogs 2m , 2p , and 2q exhibit stronger inhibition than the unsubstituted analog 2e .[3] This highlights the importance of halogen bonding or steric interactions in this region of the molecule.
-
Comparison with Trifluoromethyl: The trifluoromethyl-substituted analog 2p (IC₅₀ = 8.0 µM) and the trifluoromethoxy-substituted analog 2q (IC₅₀ = 8.7 µM) display comparable potencies.[3] This suggests that both of these electron-withdrawing, lipophilic groups can be effectively utilized in this position to achieve potent inhibition.
Proposed Biological Target and Signaling Pathway
Based on the inhibitory activity of related compounds against VEGFR-2, a receptor tyrosine kinase, we can hypothesize that this compound analogs may function as kinase inhibitors. The VEGFR-2 signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of this pathway is a clinically validated strategy for cancer therapy.
Caption: A simplified representation of the VEGFR-2 signaling pathway, a potential target for this compound analogs.
Experimental Protocols
General Workflow for SAR-Guided Drug Discovery
The following diagram illustrates a typical workflow for a structure-activity relationship study, which would be applicable to the development of this compound analogs.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Synthesis of a Representative this compound Analog
Synthesis of 4-Bromo-N-benzyl-2-(trifluoromethoxy)benzamide
-
Step 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added oxalyl chloride (2.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
The reaction mixture is stirred at room temperature for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
-
Step 2: Amide Coupling
-
The crude 4-Bromo-2-(trifluoromethoxy)benzoyl chloride is dissolved in anhydrous DCM (10 mL/mmol).
-
The solution is cooled to 0 °C in an ice bath.
-
Benzylamine (1.2 eq) and triethylamine (1.5 eq) are added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-Bromo-N-benzyl-2-(trifluoromethoxy)benzamide.
-
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for assessing the inhibitory activity of test compounds against a protein kinase, such as VEGFR-2.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in the wells of a 384-well plate.
-
The enzymatic reaction is initiated by the addition of a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a trifluoromethoxy group for enhanced metabolic stability and lipophilicity, a versatile bromo substituent for synthetic diversification, and a benzoic acid for target interaction provides a rich platform for medicinal chemistry exploration.
While direct and comprehensive SAR studies on this specific analog series are yet to be published, the analysis of closely related compounds provides a strong rationale for their potential as enzyme inhibitors, particularly in the kinase and phosphatase families. Future work should focus on the synthesis of a focused library of this compound analogs with systematic modifications at the 4-position and on the carboxylic acid moiety. Screening of these compounds against a panel of relevant biological targets will be crucial to elucidate their precise mechanism of action and to establish a definitive structure-activity relationship. Such studies will undoubtedly pave the way for the discovery of new and improved drug candidates.
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- Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. (URL: Available upon request)
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Journal of Fluorine Chemistry. (URL: Available upon request)
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A Comparative Analysis of the Acidity of Brominated Benzoic Acid Isomers: A Guide for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, a nuanced understanding of the physicochemical properties of molecular building blocks is paramount. Among these, the acidity of substituted benzoic acids is a critical parameter influencing reactivity, solubility, and biological activity. This guide provides an in-depth comparative analysis of the acidity of ortho-, meta-, and para-brominated benzoic acid isomers, grounded in experimental data and theoretical principles. We will explore the subtle interplay of electronic and steric effects that govern their acid strength, present a robust protocol for experimental pKa determination, and offer insights for the rational design of molecules with tailored acidic properties.
The Decisive Role of Bromine's Position on Benzoic Acid's Acidity
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -log(Ka)). A lower pKa value signifies a stronger acid. The position of the bromine atom on the benzene ring of benzoic acid dramatically influences the stability of the resulting carboxylate anion upon deprotonation, thereby altering the molecule's acidity.[1]
The experimentally determined pKa values for the three isomers of bromobenzoic acid in water at 25°C are summarized below. This data unequivocally demonstrates that the ortho isomer is the strongest acid, followed by the meta, and then the para isomer.
| Compound | Isomer Position | pKa Value |
| 2-Bromobenzoic Acid | ortho | 2.84 - 2.85 |
| 3-Bromobenzoic Acid | meta | 3.86 |
| 4-Bromobenzoic Acid | para | 3.97 |
| (Data sourced from BenchChem)[1][2] |
The Theoretical Underpinnings: A Tale of Two Effects
The observed trend in acidity can be rationalized by considering the electronic effects exerted by the bromine substituent: the inductive effect (-I) and the resonance effect (+R).[3]
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma (σ) bonds.[4] This electron-withdrawing effect helps to disperse and stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the parent benzoic acid.[5] The strength of the inductive effect is distance-dependent; it is most potent at the ortho position, weaker at the meta position, and weakest at the para position.[1]
-
Resonance Effect (+R or +M): Bromine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the benzene ring's pi (π) system.[6] This donation of electron density, known as the resonance or mesomeric effect, has a destabilizing effect on the carboxylate anion by increasing electron density at the carboxyl group's point of attachment. This effect is most pronounced at the ortho and para positions.[4]
The net influence of the bromine substituent is a combination of these two opposing effects. For halogens, the inductive effect is generally stronger than the resonance effect.[4]
Caption: Interplay of inductive and resonance effects on acidity.
-
2-Bromobenzoic Acid (ortho-isomer): This isomer is the most acidic due to the powerful, distance-dependent inductive effect of the bromine atom, which is closest to the carboxylic group.[7] Furthermore, the "ortho effect" comes into play. The steric hindrance caused by the bulky bromine atom forces the carboxylic acid group out of the plane of the benzene ring.[2] This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in its non-substituted form, slightly destabilizes the carboxylate anion. The combination of a strong inductive effect and the steric inhibition of resonance makes the ortho isomer significantly more acidic than the others.[8]
-
3-Bromobenzoic Acid (meta-isomer): At the meta position, the resonance effect of the bromine atom is negligible. Therefore, the acidity is primarily enhanced by the electron-withdrawing inductive effect, which stabilizes the carboxylate anion.[2] This makes 3-bromobenzoic acid more acidic than benzoic acid (pKa ≈ 4.20).[2]
-
4-Bromobenzoic Acid (para-isomer): In the para position, both the inductive and resonance effects are at play. While the inductive effect still withdraws electron density and stabilizes the anion, the opposing resonance effect donates electron density, partially counteracting the inductive stabilization.[1] The net result is an increase in acidity compared to benzoic acid, but it is the weakest acid among the three isomers.
Caption: Order of acidity for brominated benzoic acid isomers.
Experimental Protocol: Potentiometric Titration for pKa Determination
To empirically validate the theoretical principles, a robust and reliable experimental method is essential. Potentiometric titration is a standard and accurate technique for determining the pKa of weak acids.[9]
Principle
This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid (analyte). The pH of the solution is monitored throughout the titration. The pKa is determined from the titration curve, specifically at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.
Materials and Reagents
-
Brominated benzoic acid isomer (e.g., 2-bromobenzoic acid)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Suitable organic co-solvent (e.g., acetonitrile or ethanol) if the acid is not fully soluble in water[10]
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beakers and volumetric flasks
Step-by-Step Methodology
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the brominated benzoic acid isomer and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a water-acetonitrile mixture can be used.[9]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH readings.
-
Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial pH Measurement: Record the initial pH of the analyte solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the solution to stabilize and record the corresponding pH and the total volume of NaOH added.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment volume to accurately determine the equivalence point, which is the steepest point of the titration curve.
-
Completion of Titration: Continue the titration well past the equivalence point to obtain a complete titration curve.
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (V_eq).
-
The volume at the half-equivalence point is V_eq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of brominated benzoic acid isomers is a classic example of how subtle changes in molecular structure can lead to significant differences in chemical properties. The order of acidity, ortho > meta > para, is a direct consequence of the interplay between the distance-dependent inductive effect, the resonance effect, and, in the case of the ortho isomer, steric effects. For researchers in drug development and chemical synthesis, a thorough understanding of these principles, coupled with robust experimental validation, is indispensable for the rational design and application of these important chemical intermediates.
References
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- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
- Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-W
- Penn State Pressbooks. 8.
- Quora. What are the pKa values for other substituted benzoic acids? [Link]
- Quora. Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? [Link]
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A Comparative Guide to the Synthetic Validation of 4-Bromo-2-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties, making it a highly sought-after substituent in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth comparative analysis of two primary synthetic routes to a key building block, 4-Bromo-2-(trifluoromethoxy)benzoic acid, offering a critical evaluation of their respective strengths and weaknesses to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound is a versatile intermediate, providing a scaffold with three distinct functional handles for further chemical elaboration. The carboxylic acid allows for amide bond formation and other derivatizations, the bromine atom is amenable to a wide range of cross-coupling reactions, and the trifluoromethoxy group imparts its unique physicochemical properties to the final molecule. The precise ortho-para substitution pattern is crucial for its utility in constructing complex molecular architectures. This guide will explore two distinct and viable synthetic pathways to this valuable compound, providing the necessary data and insights to select the most appropriate route for your research and development needs.
Route 1: Directed ortho-Metalation (DoM) of 1-Bromo-4-(trifluoromethoxy)benzene
This approach leverages the directing ability of the trifluoromethoxy group to achieve regioselective carboxylation at the C2 position of the aromatic ring.
Scientific Rationale and Mechanistic Insight
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings in a highly regioselective manner.[1][2] The trifluoromethoxy group, while only a moderate directing group, can effectively direct an organolithium base to deprotonate the adjacent ortho-proton.[3] This is due to the coordination of the Lewis acidic lithium cation with the lone pair of electrons on the oxygen atom of the trifluoromethoxy group, which increases the kinetic acidity of the nearby C-H bond. The subsequent quenching of the resulting aryllithium intermediate with carbon dioxide (CO₂) introduces the carboxylic acid moiety at the desired position.
The bromine atom at the 4-position remains intact during this process, providing a handle for subsequent modifications. The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a bulky alkyllithium is critical to favor deprotonation over nucleophilic attack on the aromatic ring.
Diagram of the Directed ortho-Metalation (DoM) Pathway
Sources
spectroscopic comparison of 4-Bromo-2-(trifluoromethoxy)benzoic acid with its precursors
An In-Depth Spectroscopic Comparison of 4-Bromo-2-(trifluoromethoxy)benzoic Acid and Its Synthetic Precursors
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a trifluoromethoxy group, makes it a valuable intermediate in the development of pharmaceuticals and advanced materials.[1] The trifluoromethoxy (-OCF₃) group, in particular, is of great interest in medicinal chemistry as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
Given its importance, the unambiguous structural confirmation of this compound and the purity assessment throughout its synthesis are paramount. Spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this analytical process. This guide provides a detailed spectroscopic comparison of the final product with its key synthetic precursors, offering researchers a practical framework for reaction monitoring and quality control. We will explore the causal relationships between the step-wise chemical transformations and the corresponding changes in the spectral data, providing a self-validating roadmap for the synthesis.
Plausible Synthetic Pathway
A common and logical synthetic route to this compound involves the functionalization of a commercially available substituted toluene. The pathway below illustrates the transformation of key functional groups, which provides a clear basis for spectroscopic comparison.
Sources
comparative review of synthetic methods for trifluoromethoxy-substituted benzoic acids
An In-depth Guide to the Synthesis of Trifluoromethoxy-Substituted Benzoic Acids: A Comparative Review
The trifluoromethoxy (-OCF₃) group has become a prized substituent in modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawal and high lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Consequently, trifluoromethoxy-substituted benzoic acids are crucial building blocks for a new generation of pharmaceuticals and advanced materials.
This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical comparison to assist researchers in selecting the optimal route for their specific needs.
Method 1: Direct O-Trifluoromethylation of Hydroxybenzoic Acids
This is arguably the most straightforward conceptual approach, where a readily available hydroxybenzoic acid is directly converted to its trifluoromethoxy derivative. The primary challenge lies in the formation of the O-CF₃ bond, which can be accomplished through several powerful, modern techniques. A key consideration for this route is the need to protect the carboxylic acid functionality, typically as an ester, to prevent interference with the trifluoromethylation reagents.
A. Silver-Mediated Oxidative Trifluoromethylation
A highly effective method for the direct O-trifluoromethylation of phenols involves a silver-mediated oxidative cross-coupling reaction.[1] This approach utilizes the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), as the trifluoromethyl source in the presence of a silver salt and an external oxidant.
Mechanism and Rationale: The reaction is thought to proceed through the formation of a silver trifluoromethanide (AgCF₃) intermediate. The silver(I) salt reacts with the phenol to form a silver phenoxide. Oxidative addition of the CF₃ source to the silver phenoxide, followed by reductive elimination, is a plausible pathway. The oxidant is required to facilitate the catalytic cycle. The use of TMSCF₃ is advantageous due to its stability and ease of handling compared to gaseous CF₃I or other trifluoromethylating agents.
Caption: Workflow for Silver-Mediated O-Trifluoromethylation.
Detailed Experimental Protocol: Synthesis of Methyl 4-(Trifluoromethoxy)benzoate
This protocol is adapted from the silver-mediated oxidative trifluoromethylation of phenols and includes a preliminary esterification step.[1][2]
Step 1: Esterification of 4-Hydroxybenzoic Acid [2]
-
To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (10-15 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-hydroxybenzoate.
Step 2: Silver-Mediated O-Trifluoromethylation [1]
-
In a dry reaction vessel under an inert atmosphere, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Add TMSCF₃ (2.0 eq) followed by a silver salt such as silver(I) triflate (AgOTf) or silver(I) carbonate (Ag₂CO₃) (1.5 eq).
-
Add an oxidant, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 4-(trifluoromethoxy)benzoate.
Step 3: Hydrolysis to 4-(Trifluoromethoxy)benzoic Acid [2]
-
Dissolve the methyl 4-(trifluoromethoxy)benzoate in a mixture of methanol or THF and water.
-
Add an aqueous solution of NaOH or LiOH (2.0 - 4.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the ester is consumed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with cold 1N HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(trifluoromethoxy)benzoic acid.
Method 2: Functionalization of a Pre-formed Trifluoromethoxy-Aromatic Ring
This strategy begins with a simpler, commercially available or readily synthesized trifluoromethoxy-substituted aromatic compound, such as trifluoromethoxybenzene or a halogenated derivative. The carboxylic acid group is then introduced in a subsequent step.
A. Ortho-Lithiation and Carboxylation
Directed ortho-metalation is a powerful tool for C-H functionalization. The trifluoromethoxy group can direct lithiation to the ortho position, and the resulting aryllithium species can be trapped with carbon dioxide to form the corresponding benzoic acid.[3]
Mechanism and Rationale: The oxygen atom of the trifluoromethoxy group coordinates to the lithium atom of an alkyllithium base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, typically from dry ice. An acidic workup then protonates the carboxylate to yield the benzoic acid. This method offers excellent regioselectivity.
Caption: Workflow for Ortho-Lithiation and Carboxylation.
B. Grignard Reaction and Carboxylation
For isomers where ortho-lithiation is not feasible or desired, a Grignard-based approach can be employed. This requires a halogenated trifluoromethoxyarene as the starting material.
Mechanism and Rationale: A trifluoromethoxy-substituted aryl halide (bromide or iodide) is treated with magnesium metal to form the corresponding Grignard reagent. This organometallic species is then carboxylated with CO₂. This method is robust and widely applicable, provided the aryl halide precursor is accessible. A detailed protocol for a similar transformation, the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, is available and provides a solid template for this approach.[4]
Method 3: Synthesis from Amino-Precursors via Diazonium Salts
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[5] While classic Sandmeyer reactions focus on introducing halogens or a cyano group, modern variations have expanded its scope to include trifluoromethylation and related transformations.[6][7] This suggests a potential, albeit less direct, route to trifluoromethoxy-substituted benzoic acids from the corresponding aminobenzoic acids or trifluoromethoxyanilines.
Mechanism and Rationale: The reaction proceeds via the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) salt, which catalyzes a single-electron transfer to generate an aryl radical and dinitrogen gas. The aryl radical then reacts with the nucleophile present.[5] For a trifluoromethoxylation, a source of the OCF₃ group would be required in this step, which is a developing area of research. A more established route would be to first synthesize trifluoromethoxyaniline, then perform a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid.
Comparative Analysis
| Feature | Method 1: O-Trifluoromethylation | Method 2: Ring Functionalization | Method 3: From Amino-Precursors |
| Starting Materials | Hydroxybenzoic acids (often commercially available) | Trifluoromethoxy-arenes (availability varies by isomer) | Aminobenzoic acids or trifluoromethoxyanilines |
| Number of Steps | 2-3 (esterification, trifluoromethylation, hydrolysis) | 1-2 (e.g., lithiation/carboxylation) | 2-3 (diazotization, Sandmeyer, hydrolysis) |
| Regioselectivity | Determined by the starting hydroxybenzoic acid | High (ortho-lithiation) or determined by halide position | Determined by the position of the amino group |
| Key Reagents | TMSCF₃, Silver salts, Oxidants | n-BuLi or Mg, CO₂ (dry ice) | NaNO₂, H⁺, Copper salts |
| Advantages | Direct, utilizes modern and powerful C-O bond formation | High regiocontrol, can access various isomers | Utilizes classic, well-understood reactions |
| Challenges | Cost of silver salts and fluorinating agents, protection/deprotection steps | Requires anhydrous, cryogenic conditions for lithiation; availability of precursors | Diazonium salts can be unstable; multi-step process |
| Scalability | Can be challenging due to reagent cost | Generally scalable, especially the Grignard route | Well-established for large-scale industrial synthesis |
Conclusion and Recommendations
The synthesis of trifluoromethoxy-substituted benzoic acids can be achieved through several distinct strategies, each with its own set of advantages and challenges.
-
For directness and novelty , the silver-mediated O-trifluoromethylation of hydroxybenzoic esters (Method 1) is a powerful choice, benefiting from recent advances in fluorine chemistry. It is particularly suitable for laboratory-scale synthesis and for substrates where the corresponding hydroxybenzoic acid is readily available.
-
For regiochemical control and scalability , the functionalization of a pre-existing trifluoromethoxy-aromatic ring (Method 2) is often the most practical approach. Ortho-lithiation offers elegant and precise functionalization, while the Grignard method is a robust and scalable workhorse of organic synthesis, provided the halogenated precursor is accessible.
-
The route from amino-precursors (Method 3) represents a more classical, multi-step approach. While potentially longer, it relies on well-established and industrially scalable Sandmeyer chemistry, which can be an advantage when starting from readily available anilines.
The optimal synthetic route will ultimately depend on the specific target isomer, the availability and cost of starting materials, the required scale of the synthesis, and the technical capabilities of the laboratory.
References
- ResearchGate. (n.d.). a) Silver‐mediated trifluoromethylation. b) Proposed mechanism.
- Qing, F.-L., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers.
- ResearchGate. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers | Request PDF.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Fujita, M., et al. (2012). Silver-Mediated Trifluoromethylation of Arenes using TMSCF3. Journal of the American Chemical Society, 134(35), 14332–14335.
- American Chemical Society. (n.d.). Trifluoromethyl Derivatives of Hydroxybenzoic Acids and Related Compounds.
- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
- Liu, J.-B., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic Letters, 17(20), 5048–5051.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- ResearchGate. (2014). Sandmeyer Trifluoromethylation | Request PDF.
- ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- Ataman Kimya. (n.d.). O-HYDROXYBENZOIC ACID.
- ResearchGate. (2013). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
- National Center for Biotechnology Information. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
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- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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Safety Operating Guide
Proper Disposal of 4-Bromo-2-(trifluoromethoxy)benzoic Acid: A Comprehensive Guide
This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-(trifluoromethoxy)benzoic acid. As a brominated and fluorinated aromatic carboxylic acid, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established safety protocols and regulatory guidelines for halogenated organic compounds.
Hazard Assessment and Identification
Based on this analogue, this compound is anticipated to be a solid that can cause significant skin and eye irritation.[1] The presence of the halogen (bromine) and the trifluoromethoxy group designates it as a halogenated organic compound, which has specific implications for its disposal pathway.
Key Hazard Information Summary
| Hazard Classification | Description | Primary Analogue |
| Skin Irritation | Causes skin irritation. | 4-Bromo-2-(trifluoromethyl)benzoic Acid[1] |
| Eye Irritation | Causes serious eye irritation. | 4-Bromo-2-(trifluoromethyl)benzoic Acid[1] |
| Halogenated Organic | Contains bromine and fluorine, requiring specific disposal considerations. | General Chemical Classification |
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal.
-
Eye Protection : Chemical safety goggles are mandatory to prevent contact with the eyes.[1][2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][2]
-
Body Protection : A standard laboratory coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For Small Spills (Solid):
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation or perform cleanup in a fume hood.
-
Containment: Carefully sweep or vacuum the solid material. Avoid generating dust.[2]
-
Collection: Place the spilled material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Isolate: Prevent entry into the affected area.
Waste Collection and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound waste must be handled as halogenated organic waste.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated solid waste. The container must have a secure screw-top lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations.
-
Segregation:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous waste, acids, or bases.
-
DO NOT dispose of down the drain.
-
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation workflow for this compound.
Final Disposal Procedures
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
Operational Disposal Plan:
-
Waste Manifest: Ensure the hazardous waste container is properly labeled with the chemical name and an estimate of the quantity.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste with your institution's EHS department or a contracted waste disposal service.
-
Documentation: Maintain a record of the waste generated and its disposal date in your laboratory's chemical inventory or waste log.
The primary and most appropriate disposal method for halogenated organic compounds is high-temperature incineration.[3][4] This process ensures the complete destruction of the compound and the scrubbing of any acidic gases (such as hydrogen bromide and hydrogen fluoride) that are formed during combustion.
The following diagram outlines the overall disposal workflow.
Caption: Overall disposal workflow from laboratory to final disposition.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Hazardous Waste Segregation. (n.d.).
- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
Sources
Mastering Safety: A Researcher's Guide to Handling 4-Bromo-2-(trifluoromethoxy)benzoic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2-(trifluoromethoxy)benzoic acid, moving beyond mere compliance to foster a culture of proactive safety. Here, we dissect the "why" behind each safety measure, ensuring every step is a self-validating component of a secure research environment.
Immediate Safety Profile: Understanding the Risks
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data is not extensively documented, its structural motifs necessitate a cautious approach. Based on data from similar compounds, it is prudent to treat this chemical as an irritant to the skin, eyes, and respiratory system. The presence of bromine and a trifluoromethoxy group warrants careful handling to prevent absorption or inhalation.
A Safety Data Sheet (SDS) for the closely related compound, 4-Bromo-2-(trifluoromethyl)benzoic acid, classifies it as a skin irritant (Category 2), an eye irritant (Category 2), and a substance that may cause respiratory irritation (STOT SE 3).[1] Similarly, the SDS for 4-Bromo-2-fluorobenzoic acid warns that it causes eye, skin, and respiratory tract irritation.[2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
| Hazard Classification (Anticipated) | GHS Category | Precautionary Approach |
| Skin Irritation | Category 2 | Avoid all direct skin contact. |
| Eye Irritation | Category 2 | Mandatory eye protection at all times. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Handle only in well-ventilated areas, preferably a fume hood. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Do not ingest. Wash hands thoroughly after handling. |
This table is a synthesis of information from SDS of structurally similar compounds. Always refer to the specific SDS provided by the supplier for definitive classifications.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The principle of "as low as reasonably practicable" (ALARP) should guide your choices, ensuring maximum protection.
Core PPE Requirements:
-
Eye and Face Protection : Chemical safety goggles are mandatory at all times when handling the solid or solutions.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[5][6]
-
Skin and Body Protection : A flame-retardant lab coat is required to protect against splashes and spills.[3][4] Ensure it is fully buttoned. Wear long pants and closed-toe shoes to cover all exposed skin on the lower body.[3][7]
-
Hand Protection : Nitrile gloves are the minimum requirement for handling this compound.[3][8][9] Given that many halogenated solvents can permeate nitrile gloves, for prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves such as Viton or Silver Shield.[4][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10]
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is critical to ensuring safety and experimental integrity.
Receiving and Storage:
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][11] The container should be kept tightly closed.[2][12][13]
-
Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use:
-
Ventilation is Key : Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or vapors.[3][8][10]
-
Avoiding Dust : This compound is a solid. Minimize the generation of dust when weighing or transferring.[2][12] Use a spatula and weigh the material on wax paper or in a tared container.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Heating : If heating is required, use a water bath or heating mantle. Avoid open flames.[3]
Spill Management: A Procedural Response
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
// Nodes Spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Immediate Area\nAlert Colleagues", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Spill Size\n(Small vs. Large)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SmallSpill [label="Small Spill\n(<10g, contained)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill\n(>10g, widespread)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonPPE [label="Don Appropriate PPE:\n- Double Nitrile Gloves\n- Goggles & Face Shield\n- Lab Coat", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorb [label="Cover with Inert Absorbent\n(e.g., Vermiculite, Sand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Carefully Sweep/Scoop into\na Labeled Waste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; Decontaminate [label="Decontaminate Area\nwith Soap & Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispose [label="Dispose of Waste via\nInstitutional Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; CallEHS [label="Call Institutional EHS/\nEmergency Number", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Spill -> Evacuate [label="Immediate Action"]; Evacuate -> Assess; Assess -> SmallSpill [label="If small"]; Assess -> LargeSpill [label="If large"]; SmallSpill -> DonPPE; DonPPE -> Absorb; Absorb -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; LargeSpill -> CallEHS; } end_dot
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Small Spill):
-
Alert & Secure : Immediately alert others in the vicinity and restrict access to the area.
-
Don PPE : Wear double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[9]
-
Contain & Absorb : If it is a solid, carefully sweep it up, avoiding dust generation.[2] Place into a labeled container. If in solution, cover with an inert absorbent material like vermiculite or sand.
-
Collect : Carefully scoop the absorbed material into a designated, sealable waste container.[2]
-
Decontaminate : Clean the spill area with soap and water, then wipe down with a suitable solvent if necessary. Place all cleaning materials into the waste container.
-
Dispose : Seal the container and label it as "Halogenated Organic Waste" containing this compound.[3][8] Arrange for disposal through your institution's environmental health and safety (EHS) office.[3]
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[14]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures to minimize environmental impact.[3][14]
-
Segregation is Mandatory : Never dispose of this chemical or its residues down the drain.[3]
-
Designated Waste Streams : All solid waste (contaminated gloves, weigh paper, absorbent materials) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled "Halogenated Organic Waste" containers.[3][8][14]
-
Container Management : Keep waste containers closed except when adding waste.[8][14] Store them in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Final Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- 4-Bromo-2-(trifluoromethoxy)
- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer.
- Halogenated Organic Liquids - Standard Oper
- 4-Bromo-2-(Trifluoromethyl)
- 4-Bromo-2-methoxy-3-(trifluoromethyl)
- SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)benzoic acid. Fisher Scientific.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. Sigma-Aldrich.
- Halogenated Solvents in Laboratories.
- Safety Data Sheet - 4-Bromo-2-(difluoromethoxy)benzoic acid. Fluorochem Ltd.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
- What PPE Should You Wear When Handling Acid? LeelineWork.
- Safety. Chemistry LibreTexts.
- Personal protective equipment for handling Capraminopropionic acid. Benchchem.
- SAFETY DATA SHEET - 4-(Bromomethyl)benzoic Acid. TCI EUROPE N.V.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- 4-Bromo-2-(trifluoromethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
